molecular formula C12H22KO35S8 B013897 Sucrose octasulfate (potassium salt) CAS No. 73264-44-5

Sucrose octasulfate (potassium salt)

货号: B013897
CAS 编号: 73264-44-5
分子量: 1021.9 g/mol
InChI 键: ALFLVWDINUCJTJ-AKSHDPDZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sucrose octasulfate (SOS), a component of the gastrointestinal protectant sucralfate, is an alkaline aluminum−sucrose complex that inhibits peptic hydrolysis and raises gastric pH, protecting esophageal epithelium against acid injury. It can bind to exosite II of thrombin (KD = ~1.4 µM) and inhibit its catalytic activity (IC50 = 4.5 µM) and, as such, has been used as a surrogate for heparin. Furthermore, SOS has been shown to inhibit tumor growth in mouse melanoma and lung carcinoma models by preventing fibroblast growth factor 2 (FGF-2) binding to endothelial cells and also by removing any pre-bound FGF-2 from these cells (IC50 = ~2 µg/ml).

属性

CAS 编号

73264-44-5

分子式

C12H22KO35S8

分子量

1021.9 g/mol

IUPAC 名称

octapotassium;[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate;heptahydrate

InChI

InChI=1S/C12H22O35S8.K/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18;/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);/t4-,5-,6-,7-,8+,9-,10+,11-,12+;/m1./s1

InChI 键

ALFLVWDINUCJTJ-AKSHDPDZSA-N

手性 SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O.[K]

规范 SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O.[K]

外观

Assay:≥95%A crystalline solid

其他CAS编号

73264-44-5

同义词

1,3,4,6-Tetra-O-sulfo-β-D-fructofuranosyl α-D-Glucopyranoside Tetrakis(hydrogen sulfate) Octapotassium Salt;  Sucrosofate Potassium; 

产品来源

United States

Foundational & Exploratory

"Chemical and physical properties of Sucrose octasulfate potassium salt"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Sucrose (B13894) Octasulfate Potassium Salt

Introduction

Sucrose Octasulfate Potassium Salt (CAS No. 73264-44-5) is a highly sulfonated derivative of sucrose, recognized for its significant role in both pharmaceutical research and drug development.[1] It is the key active component of the gastrointestinal protectant sucralfate, an aluminum-sucrose complex.[2] The potassium salt, in contrast to the insoluble aluminum complex, is water-soluble, making it a crucial reference standard in the analysis of sucralfate.[3][4][5][6] Its highly anionic nature allows it to mimic biological molecules like glycosaminoglycans, enabling it to interact with various proteins, growth factors, and enzymes.[1][7] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a summary of its biological interactions.

Chemical Properties

Sucrose octasulfate potassium salt is a complex molecule with eight sulfate (B86663) groups attached to a sucrose backbone, fully neutralized with potassium ions.[8] This structure confers a high negative charge density, which is central to its biological activity.[1][7]

PropertyValue
CAS Number 73264-44-5[2][3][9]
Molecular Formula C₁₂H₁₄K₈O₃₅S₈[3][9][10]
Molecular Weight Approximately 1287.5 g/mol [2][3][9][11]
IUPAC Name octapotassium;[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate[9]
Synonyms SOS, Sucrosofate potassium, Potassium Sucrose Octasulfate[2][6]
InChI Key XISWAUUBQBEDFB-QRDGSJRXSA-F[9]

Physical and Physicochemical Properties

The physical properties of sucrose octasulfate potassium salt are characteristic of a highly polar, hygroscopic organic salt.

PropertyValue / Description
Appearance White to off-white powder or crystalline solid.[6][12][13][14]
Solubility Soluble in water (10 mg/mL); slightly soluble or sparingly soluble in water and slightly soluble in methanol.[2][6][12][13] The potassium salt is noted for being the water-soluble form compared to the insoluble aluminum salt (sucralfate).[5]
Melting Point Varies by source, but generally high with decomposition. Reported as >150°C (dec.), >167°C (dec.), or >230°C (dec.).[6][13][15]
Stability & Storage Stable for at least 4 years when stored at -20°C.[2] It is very hygroscopic.[6][13][14] For short-term storage, room temperature is acceptable, but long-term storage at 2-8°C or -20°C is recommended.[2][4][6]

Experimental Protocols

Detailed methodologies are critical for the synthesis and analysis of sucrose octasulfate potassium salt in a research and development setting.

Synthesis and Purification Protocol

This protocol is adapted from a patented method for the synthesis of sucrose octasulfate salts.[16] It involves the sulfation of sucrose using a triethylamine-sulfur trioxide complex followed by neutralization and purification.

Materials:

Procedure:

  • Reaction Setup: In a suitable reaction vessel, add 5g of sucrose to 150ml of triethylamine at 60°C and stir until the sucrose is completely dissolved.[16]

  • Sulfation: To the sucrose solution, add 25.6g of the triethylamine-sulfur trioxide complex and stir to dissolve.[16]

  • Reaction Incubation: Maintain the reaction mixture at a constant temperature between 60-65°C for three hours to allow for the sulfation reaction to proceed.[16]

  • Neutralization: After the incubation period, add a 25% potassium hydroxide solution dropwise to adjust the pH of the mixture to between 8 and 9.[16]

  • Initial Precipitation: Cool the neutralized mixture to a temperature of 0-5°C to precipitate the crude sucrose octasulfate potassium salt.[16]

  • Filtration: Collect the crude product by suction filtration.[16]

  • Recrystallization & Purification:

    • Transfer the filter cake (crude product) to a new vessel and add 30ml of purified water.[16]

    • Stir the mixture at 30-35°C for 20 minutes to dissolve the product.[16]

    • Cool the solution again to 0-5°C to induce crystallization and precipitate the purified powder.[16]

    • Repeat this recrystallization process until the product appears as a pure white powder.[17]

  • Drying: Dry the final product under vacuum to remove residual water and solvent.[16]

Analytical Protocol: Quantification by HPLC-RID

Due to its lack of a significant UV chromophore, sucrose octasulfate potassium salt is commonly analyzed using High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID).[18] This method is adapted from the USP monograph for Sucralfate.[5][19]

Instrumentation & Materials:

  • HPLC system with a Refractive Index (RI) detector.[19]

  • Column: Inertsil NH2 (5µm, 300 x 3.9 mm I.D.) or equivalent amino column.[19]

  • Mobile Phase: Dissolve 132 g of ammonium (B1175870) sulfate in 900 mL of water, dilute to 1000 mL, and adjust the pH to 3.5 ± 0.1 with phosphoric acid.[19]

  • Standard Solution: Prepare a 10 mg/mL solution of Sucrose Octasulfate Potassium Salt reference standard.[19]

  • Sample (Assay) Solution: Prepare a solution of the test article at a known concentration (e.g., 10 mg/mL).

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min[19]

  • Column Temperature: 30°C[19]

  • Detector: Refractive Index (RI) Detector[19]

  • Injection Volume: 50 µL[19]

Procedure:

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Standard Injection: Inject the Standard Solution multiple times (e.g., n=6) to establish system suitability, including retention time, peak area reproducibility (RSD ≤ 2.0%), theoretical plates (≥ 400), and symmetry factor (≤ 4.0).[19]

  • Sample Injection: Inject the Sample (Assay) Solution.

  • Data Analysis: Compare the peak area of the analyte in the Sample Solution to the average peak area from the Standard Solution to calculate the concentration and purity of the sample.

Biological Activity and Mechanism of Action

The highly anionic nature of sucrose octasulfate allows it to bind to positively charged domains on proteins, leading to a range of biological effects relevant to drug development.

Interaction with Fibroblast Growth Factor (FGF)

A primary mechanism of action involves its interaction with growth factors. Similar to heparin, sucrose octasulfate binds to and stabilizes acidic fibroblast growth factor (aFGF or FGF-1).[7] This interaction protects the growth factor from thermal and acid-induced degradation and enhances its mitogenic activity.[7] This has implications for wound healing and tissue repair.[20] It has also been shown to inhibit tumor growth in animal models by preventing fibroblast growth factor 2 (FGF-2) from binding to its receptors on endothelial cells.[2]

Cytoprotective and Other Effects

In the context of its use in sucralfate, sucrose octasulfate provides a cytoprotective effect on the gastrointestinal mucosa.[6] It can also stimulate the release of gastric somatostatin (B550006), which may contribute to its ability to enhance mucosal defense.[21] Furthermore, its ability to bind to proteins and inhibit enzymes makes it a valuable tool in biochemical research for studying enzyme kinetics and protein-ligand interactions.[1]

Visualizations

Experimental Workflows and Biological Pathways

The following diagrams illustrate key processes related to sucrose octasulfate potassium salt.

Synthesis_Workflow cluster_reaction Sulfation Reaction cluster_purification Neutralization & Purification start_end start_end process process reagent reagent condition condition output output A Sucrose in Triethylamine B Add Triethylamine- Sulfur Trioxide A->B C Incubate 60-65°C, 3h B->C D Adjust pH 8-9 with KOH C->D Crude Product E Cool 0-5°C & Filter D->E F Recrystallize from Water E->F F->F G Vacuum Dry F->G H Pure Sucrose Octasulfate K+ Salt G->H Final Product start start->A

Caption: Workflow for the synthesis and purification of Sucrose Octasulfate Potassium Salt.

FGF_Pathway cluster_membrane Cell Membrane cluster_binding Extracellular Space molecule molecule receptor receptor process process outcome outcome inhibitor inhibitor FGFR FGF Receptor (FGFR) Downstream Downstream Signaling (e.g., MAPK/ERK pathway) FGFR->Downstream Activates Cell Endothelial Cell SOS Sucrose Octasulfate (SOS) SOS_FGF SOS-FGF Complex SOS->SOS_FGF Binds to FGF FGF Fibroblast Growth Factor (FGF) FGF->SOS_FGF Bind FGF->Bind Normally binds SOS_FGF->FGFR Prevents Binding Bind->FGFR Angiogenesis Cell Proliferation & Angiogenesis Downstream->Angiogenesis

Caption: Mechanism of FGF-2 inhibition by Sucrose Octasulfate Potassium Salt.

References

The Multifaceted Mechanism of Action of Sucrose Octasulfate Potassium Salt: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sucrose (B13894) octasulfate potassium salt, a polysulfated disaccharide, exhibits a complex and multifaceted mechanism of action, primarily driven by its high negative charge density which allows it to mimic endogenous heparan sulfate (B86663) proteoglycans. This technical guide provides an in-depth exploration of its molecular interactions, detailing its role in fibroblast growth factor (FGF) signaling, enzyme inhibition, and modulation of the wound healing cascade. Quantitative binding and inhibition data are presented, alongside detailed experimental protocols for key assays and visualizations of the elucidated signaling pathways and experimental workflows.

Core Mechanism: Biomimicry of Heparan Sulfate

The fundamental principle underlying the biological activity of sucrose octasulfate potassium salt is its ability to function as a biomimetic of heparan sulfate proteoglycans (HSPGs).[1] As a highly sulfonated derivative of sucrose, it possesses a significant negative charge, enabling it to interact with the positively charged domains of a variety of proteins.[1] This interaction is central to its diverse pharmacological effects, which include the stabilization and potentiation of growth factor activity, modulation of enzyme function, and influence on inflammatory processes.

Interaction with Fibroblast Growth Factors and Receptor Signaling

A primary mechanism of action for sucrose octasulfate is its profound effect on the fibroblast growth factor (FGF) signaling pathway. It has been demonstrated to bind directly to FGFs, such as FGF-1 and FGF-2, thereby stabilizing their protein structure against thermal and acid-induced denaturation.[2][3] This stabilization is crucial for enhancing the mitogenic activity of FGFs.

Critically, sucrose octasulfate facilitates the dimerization of FGF-bound FGF receptors (FGFRs), a requisite step for the activation of downstream signaling cascades.[4] The crystal structure of the FGF2-FGFR1-sucrose octasulfate complex reveals a symmetric arrangement where sucrose octasulfate not only enhances the affinity between FGF and its receptor but also directly participates in the dimerization interface, promoting the protein-protein interactions necessary for a stable dimeric complex.[4]

Downstream Signaling Pathways: MAPK/ERK and PI3K/Akt

The dimerization and subsequent transphosphorylation of FGFRs initiate intracellular signaling cascades, most notably the Ras-MAPK/ERK and PI3K-Akt pathways. The activation of these pathways by FGF is potentiated in the presence of sucrose octasulfate.

  • MAPK/ERK Pathway: Upon FGFR activation, the adaptor protein FRS2 is phosphorylated, leading to the recruitment of Grb2 and Sos, which in turn activates Ras. This triggers the sequential phosphorylation and activation of Raf, MEK, and finally ERK (MAPK). Activated ERK translocates to the nucleus to phosphorylate transcription factors that regulate gene expression involved in cell proliferation, differentiation, and survival.[5][6]

  • PI3K/Akt Pathway: Activated FGFRs can also recruit and activate phosphoinositide 3-kinase (PI3K). PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for Akt (Protein Kinase B) and PDK1, leading to the phosphorylation and activation of Akt. Activated Akt then phosphorylates a multitude of downstream targets to promote cell survival and growth.

FGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_MAPK MAPK/ERK Pathway cluster_PI3K PI3K/Akt Pathway cluster_downstream Downstream Effects SOS Sucrose Octasulfate FGF FGF SOS->FGF Binds & Stabilizes FGFR1 FGFR FGF->FGFR1 FGFR2 FGFR FGF->FGFR2 FGFR1_dimer FGFR Dimer FGFR1->FGFR1_dimer Dimerization (facilitated by SOS) FGFR2->FGFR1_dimer Dimerization (facilitated by SOS) FRS2 FRS2 FGFR1_dimer->FRS2 Phosphorylation PI3K PI3K FGFR1_dimer->PI3K Activation Grb2_Sos Grb2/Sos FRS2->Grb2_Sos Recruitment Ras Ras Grb2_Sos->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation Survival Cell Survival Akt->Survival

Figure 1: Sucrose Octasulfate-Mediated FGF Signaling Cascade.

Enzyme Inhibition

Sucrose octasulfate can act as an inhibitor of certain enzymes, again through electrostatic interactions. A notable example is its inhibition of thrombin, a key enzyme in the coagulation cascade. Sucrose octasulfate binds to the heparin-binding site (exosite II) of thrombin, allosterically inhibiting its catalytic activity.[7][8]

Modulation of the Wound Healing Process

In the context of wound healing, particularly in chronic wounds like diabetic foot ulcers, there is often an excess of matrix metalloproteinases (MMPs). These enzymes degrade the extracellular matrix and growth factors, thus impairing the healing process. Sucrose octasulfate has been shown to modulate the activity of MMPs, which is a key component of its efficacy in wound dressings. By inhibiting excessive MMP activity, sucrose octasulfate helps to preserve the integrity of the extracellular matrix and protect growth factors from degradation, thereby promoting a more favorable environment for healing.

Stimulation of Somatostatin (B550006) Release

Sucrose octasulfate has been demonstrated to stimulate the release of somatostatin from gastric D-cells.[1] This action is thought to contribute to its cytoprotective effects in the gastrointestinal tract. The proposed mechanism involves the potentiation of the stimulatory effect of cAMP, as the co-administration of dibutyryl cyclic adenosine (B11128) 3',5'-monophosphate (DBcAMP) with sucrose octasulfate leads to an enhanced release of somatostatin.[1]

Somatostatin_Release cluster_cell Inside D-Cell SOS Sucrose Octasulfate D_Cell Gastric D-Cell SOS->D_Cell AC Adenylyl Cyclase ATP ATP cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates Exocytosis Exocytosis PKA->Exocytosis Promotes Somatostatin Somatostatin Exocytosis->Somatostatin Release of

Figure 2: Proposed Mechanism of Sucrose Octasulfate-Stimulated Somatostatin Release.

Quantitative Data

The following table summarizes the available quantitative data for the interaction of sucrose octasulfate potassium salt with various biological targets.

TargetParameterValueSpeciesMethodReference(s)
ThrombinKd~1.4 µMBovine, HumanNot Specified[7][8]
ThrombinKD (Site 1)10 ± 4 µMNot SpecifiedNot Specified[9]
ThrombinKD (Site 2)400 ± 300 µMNot SpecifiedNot Specified[9]
FGF-2KD0.28 ± 0.07 µMNot SpecifiedCationic Filtration Assay[10]
bFGFStoichiometry2 mol SOS / 1 mol bFGFBovineEquilibrium Dialysis[11]

Experimental Protocols

Analysis of Protein-Sucrose Octasulfate Interaction using Surface Plasmon Resonance (SPR)

This protocol provides a general workflow for assessing the binding kinetics of sucrose octasulfate to a target protein.

SPR_Workflow Start Start Step1 Immobilize Target Protein on Sensor Chip Start->Step1 Step2 Inject Sucrose Octasulfate (Analyte) at Various Concentrations Step1->Step2 Step3 Monitor Association Phase Step2->Step3 Step4 Inject Running Buffer Step3->Step4 Step5 Monitor Dissociation Phase Step4->Step5 Step6 Regenerate Sensor Surface Step5->Step6 Step6->Step2 Repeat for each concentration Step7 Data Analysis: Fit Sensorgrams to obtain ka, kd, and KD Step6->Step7 End End Step7->End

Figure 3: General Experimental Workflow for Surface Plasmon Resonance (SPR) Analysis.

Methodology:

  • Immobilization of Ligand:

    • The target protein (ligand) is immobilized on a suitable sensor chip (e.g., CM5) using standard amine coupling chemistry.

    • Activate the carboxymethylated dextran (B179266) surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the protein solution in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5) to facilitate pre-concentration.

    • Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.

  • Binding Analysis:

    • A series of sucrose octasulfate solutions (analyte) at different concentrations are prepared in a suitable running buffer (e.g., HBS-EP).

    • Each concentration is injected over the sensor surface for a defined period to monitor the association phase.

    • Following the association phase, running buffer is flowed over the surface to monitor the dissociation of the complex.

  • Regeneration:

    • If necessary, the sensor surface is regenerated between analyte injections using a pulse of a high salt buffer or a solution with a low pH (e.g., 10 mM glycine-HCl, pH 2.5).

  • Data Analysis:

    • The resulting sensorgrams are corrected for non-specific binding by subtracting the signal from a reference flow cell.

    • The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).

    • The equilibrium dissociation constant (KD) is calculated as the ratio of kd/ka.[12][13][14]

Assessment of FGF Stabilization by Circular Dichroism (CD) Spectroscopy

This protocol outlines a method to evaluate the stabilizing effect of sucrose octasulfate on the secondary structure of a fibroblast growth factor upon thermal stress.[2]

Methodology:

  • Sample Preparation:

    • Prepare solutions of the FGF (e.g., aFGF or FGF-20) at a concentration of approximately 0.2 mg/mL in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.0).[15]

    • Prepare a parallel set of samples containing the FGF at the same concentration with the addition of sucrose octasulfate at a desired molar excess.

  • CD Measurements:

    • Acquire far-UV CD spectra (e.g., 190-250 nm) of each sample at a starting temperature (e.g., 25°C) using a CD spectropolarimeter.

    • Gradually increase the temperature of the sample using a Peltier temperature controller.

    • Record CD spectra at various temperature increments (e.g., every 5°C) up to a final temperature where the protein is expected to be denatured.

  • Data Analysis:

    • Monitor the change in the CD signal at a specific wavelength (e.g., 222 nm, characteristic of alpha-helical content) as a function of temperature.

    • Plot the mean residue ellipticity versus temperature to generate a thermal denaturation curve.

    • The midpoint of the transition (Tm) for the unfolding process is determined for the FGF alone and in the presence of sucrose octasulfate. An increase in Tm in the presence of sucrose octasulfate indicates stabilization of the protein structure.

FGF-Induced ERK Phosphorylation Assay (Western Blot)

This protocol describes a method to determine the effect of sucrose octasulfate on FGF-induced activation of the MAPK/ERK signaling pathway in a cell-based assay.[5][16][17]

Methodology:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., NIH-3T3 fibroblasts) to sub-confluency.

    • Serum-starve the cells for several hours to reduce basal levels of ERK phosphorylation.

    • Pre-incubate the cells with or without sucrose octasulfate for a short period.

    • Stimulate the cells with FGF (e.g., FGF-1 or FGF-2) for various time points.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK.

    • Quantify the band intensities using densitometry software.

    • The ratio of p-ERK to total ERK is calculated to determine the level of ERK activation. An increase in this ratio in the presence of FGF and sucrose octasulfate compared to FGF alone indicates potentiation of the signaling pathway.

Conclusion

The mechanism of action of sucrose octasulfate potassium salt is a compelling example of how a synthetic molecule can mimic the function of endogenous biomolecules to elicit a range of therapeutic effects. Its ability to interact with and modulate the activity of growth factors and enzymes, primarily through electrostatic interactions, underpins its utility in diverse applications, from gastrointestinal protection to advanced wound care. The detailed understanding of its molecular interactions and signaling pathways, as outlined in this guide, provides a solid foundation for the continued development and optimization of therapies based on this versatile compound.

References

A Comprehensive Technical Guide to the Biological Activities of Sucrose Octasulfate Potassium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sucrose (B13894) octasulfate potassium salt (SOS), a polysulfated disaccharide, has garnered significant interest within the biomedical and pharmaceutical research communities due to its diverse biological activities. Structurally mimicking endogenous glycosaminoglycans like heparin, SOS engages in a variety of molecular interactions that underpin its therapeutic potential. This technical guide provides an in-depth exploration of the biological functions of sucrose octasulfate potassium salt, detailing its mechanisms of action, summarizing key quantitative data, and outlining relevant experimental protocols. Furthermore, this document presents visual representations of pertinent signaling pathways and experimental workflows to facilitate a comprehensive understanding of its multifaceted roles in biological systems.

Introduction

Sucrose octasulfate potassium salt is a synthetic, highly sulfated derivative of sucrose.[1] Its defining characteristic is a high density of negative charges conferred by the eight sulfate (B86663) groups, which enables it to interact with a wide array of biological molecules, particularly proteins with positively charged domains.[1] This molecular mimicry of heparin and other glycosaminoglycans allows it to modulate cellular processes such as growth factor signaling, enzyme activity, and protein stability.[1][2] Initially recognized for its role as a component of the anti-ulcer drug sucralfate, the biological activities of the soluble potassium salt form have been explored in various contexts, including oncology, wound healing, and as a research tool in biochemistry and cell biology.[2][3][4] This guide will systematically review the established and emerging biological functions of this versatile compound.

Key Biological Activities and Mechanisms of Action

The biological effects of sucrose octasulfate potassium salt are primarily driven by its ability to bind to and modulate the function of proteins.

Interaction with Fibroblast Growth Factors (FGFs)

A significant area of research has focused on the interaction between SOS and fibroblast growth factors, particularly acidic fibroblast growth factor (aFGF or FGF-1) and basic fibroblast growth factor (FGF-2).[2][5]

  • Binding and Stabilization: SOS binds directly to the polyanion-binding site of aFGF.[2] This interaction stabilizes the protein structure against thermal, urea-induced, and acidic pH-induced unfolding.[2] This stabilizing effect is comparable to that of heparin.[2]

  • Modulation of FGF Activity: By binding to FGFs, SOS can influence their biological activity. It has been shown to enhance the mitogenic activity of aFGF.[2] In the context of cancer, SOS can inhibit tumor growth by preventing FGF-2 from binding to its receptors on endothelial cells and can also displace pre-bound FGF-2.[3][5] This suggests a role for SOS in disrupting FGF-mediated signaling in the tumor microenvironment.[5]

Enzyme Inhibition

The polyanionic nature of sucrose octasulfate potassium salt makes it an effective inhibitor of certain enzymes, often by competing with natural substrates or by binding to allosteric sites.[1]

  • Thrombin Inhibition: SOS can bind to exosite II of thrombin, a key enzyme in the coagulation cascade, and inhibit its catalytic activity.[3] This anti-thrombotic potential has led to its use as a heparin surrogate in research settings.[3]

  • Inhibition of Peptic Hydrolysis: As a component of sucralfate, it contributes to the inhibition of pepsin-mediated hydrolysis of proteins, a mechanism that protects the gastric mucosa from damage.[3]

Wound Healing

Sucrose octasulfate has been incorporated into wound dressings to promote the healing of chronic wounds, such as diabetic foot ulcers and venous leg ulcers.[4] It is proposed that SOS modulates the activity of matrix metalloproteinases (MMPs) in the wound bed, which are often dysregulated in chronic wounds and contribute to the degradation of the extracellular matrix.[4] By neutralizing excessive MMPs, SOS may help to re-establish a more favorable environment for tissue repair.[4]

Applications in Drug Formulation and Delivery

The stabilizing properties of sucrose octasulfate potassium salt extend to its use as an excipient in drug formulations.

  • Stabilizer for Biologics: It is hypothesized to stabilize biologic drugs, such as monoclonal antibodies, through electrostatic interactions, forming a "molecular shield" that prevents aggregation.[6]

  • Liposome Formulations: It has been utilized as a novel gradient drug-loading excipient in liposomes, where it can enhance drug encapsulation efficiency and improve the stability of the encapsulated drug.[7]

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of sucrose octasulfate potassium salt.

Activity Target Metric Value Reference
Enzyme InhibitionThrombinIC504.5 µM[3]
Binding AffinityThrombin (exosite II)KD~1.4 µM[3]
Inhibition of FGF-2 BindingEndothelial CellsIC50~2 µg/ml[3]

Table 1: Quantitative analysis of the biological activities of Sucrose Octasulfate Potassium Salt.

Detailed Experimental Protocols

This section provides an overview of the methodologies used to characterize the biological activities of sucrose octasulfate potassium salt.

FGF-2 Binding Assay

This protocol is based on the methodology to assess the inhibition of FGF-2 binding to endothelial cells.[5]

  • Cell Culture: Culture endothelial cells (e.g., bovine aortic endothelial cells) in appropriate media until confluent.

  • Preparation of Reagents:

    • Prepare a stock solution of radiolabeled FGF-2 (e.g., ¹²⁵I-FGF-2).

    • Prepare serial dilutions of sucrose octasulfate potassium salt.

    • Prepare a binding buffer (e.g., PBS with 0.1% BSA).

  • Binding Experiment:

    • Wash the confluent cell monolayers with binding buffer.

    • Add the radiolabeled FGF-2 and varying concentrations of sucrose octasulfate potassium salt to the cells.

    • Incubate at 4°C for a sufficient time to reach binding equilibrium (e.g., 2 hours).

    • To determine non-specific binding, include control wells with a large excess of unlabeled FGF-2.

  • Washing and Lysis:

    • Wash the cells extensively with cold binding buffer to remove unbound FGF-2.

    • Lyse the cells with a suitable lysis buffer (e.g., 2 M NaCl in 20 mM sodium acetate, pH 4.0) to extract the cell surface-bound radioligand.[5]

  • Quantification:

    • Measure the radioactivity in the cell lysates using a gamma counter.

  • Data Analysis:

    • Subtract the non-specific binding from all measurements.

    • Plot the percentage of specific binding against the concentration of sucrose octasulfate potassium salt.

    • Calculate the IC50 value, which is the concentration of SOS that inhibits 50% of the specific binding of FGF-2.

Thrombin Activity Assay

This protocol outlines a general method for determining the inhibitory effect of sucrose octasulfate potassium salt on thrombin activity.

  • Reagents:

    • Human α-thrombin.

    • A chromogenic thrombin substrate (e.g., S-2238).

    • Assay buffer (e.g., Tris-buffered saline, pH 7.4, with 0.1% PEG-8000).

    • Serial dilutions of sucrose octasulfate potassium salt.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, thrombin, and varying concentrations of sucrose octasulfate potassium salt.

    • Incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the chromogenic substrate.

    • Monitor the change in absorbance over time at the appropriate wavelength (e.g., 405 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each concentration of the inhibitor.

    • Plot the percentage of thrombin activity against the concentration of sucrose octasulfate potassium salt.

    • Determine the IC50 value from the resulting dose-response curve.

Protein Stabilization Studies using Circular Dichroism (CD) Spectroscopy

This protocol is based on the methods used to assess the stabilizing effect of SOS on aFGF.[2]

  • Sample Preparation:

    • Prepare solutions of aFGF in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).

    • Prepare a parallel set of aFGF solutions containing sucrose octasulfate potassium salt.

  • Thermal Denaturation:

    • Use a CD spectropolarimeter equipped with a temperature controller.

    • Monitor the CD signal at a wavelength sensitive to the secondary structure of the protein (e.g., 222 nm for alpha-helical content).

    • Increase the temperature at a constant rate (e.g., 1°C/minute) and record the CD signal at each temperature point.

  • Data Analysis:

    • Plot the CD signal as a function of temperature.

    • The midpoint of the transition in the denaturation curve represents the melting temperature (Tm) of the protein.

    • An increase in the Tm in the presence of sucrose octasulfate potassium salt indicates stabilization of the protein structure.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the biological activities of sucrose octasulfate potassium salt.

FGF2_Signaling_Inhibition FGF2 FGF-2 SOS Sucrose Octasulfate Potassium Salt FGF2->SOS Binding FGFR FGF Receptor FGF2->FGFR Binds to SOS->FGFR Blocks Binding Signaling Downstream Signaling (e.g., MAPK pathway) FGFR->Signaling Activates Cell Endothelial Cell Proliferation Cell Proliferation & Angiogenesis Signaling->Proliferation Promotes

Inhibition of FGF-2 Signaling by Sucrose Octasulfate Potassium Salt.

Thrombin_Inhibition_Workflow start Start prepare Prepare Reagents: - Thrombin - Chromogenic Substrate - SOS dilutions start->prepare incubate Incubate Thrombin with SOS prepare->incubate add_substrate Add Chromogenic Substrate incubate->add_substrate measure Measure Absorbance (Kinetic Read) add_substrate->measure analyze Calculate Initial Velocity & Plot Dose-Response measure->analyze end Determine IC50 analyze->end

Experimental Workflow for Thrombin Inhibition Assay.

Protein_Stabilization_Logic cluster_complex Protein Native Protein (e.g., aFGF) SOS Sucrose Octasulfate Potassium Salt Protein->SOS Binding Complex Protein-SOS Complex Stressor Stress (Heat, pH, Urea) Protein->Stressor Complex->Stressor Unfolded_Protein Unfolded Protein Stressor->Unfolded_Protein Induces Stabilized_Protein Stabilized Protein (Resists Unfolding) Stressor->Stabilized_Protein Resists

Logical Diagram of Protein Stabilization by Sucrose Octasulfate.

Conclusion

Sucrose octasulfate potassium salt is a molecule with a remarkable breadth of biological activities, stemming from its ability to interact with and modulate the function of a diverse range of proteins. Its roles in influencing growth factor signaling, inhibiting key enzymes, promoting wound healing, and stabilizing biologics highlight its potential in both therapeutic applications and as a valuable tool for biomedical research. The experimental protocols and data presented in this guide provide a solid foundation for scientists and researchers to further explore and harness the properties of this unique compound. As research continues, a deeper understanding of its mechanisms of action will undoubtedly unveil new opportunities for its application in drug development and beyond.

References

"Molecular structure of Sucrose octasulfate potassium salt"

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Molecular Structure and Properties of Sucrose (B13894) Octasulfate Potassium Salt

Abstract

Sucrose octasulfate potassium salt (SOS), a highly sulfonated disaccharide, is the key active component of the gastrointestinal protectant sucralfate (B611045). Its complex molecular structure, characterized by a high density of negative charges, dictates its unique physicochemical properties and diverse biological activities. This technical guide provides an in-depth analysis of the molecular structure, physicochemical properties, synthesis, and multifaceted mechanisms of action of sucrose octasulfate potassium salt. It is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this compound's role in therapeutic applications, from cytoprotection to its potential in regulating growth factor signaling.

Molecular Structure and Physicochemical Properties

Sucrose octasulfate potassium salt is a derivative of sucrose where all eight hydroxyl groups are esterified to sulfate (B86663) groups, with potassium ions serving as the counter-ions. This extensive sulfation results in a polyanionic molecule with significant biological activity.

The IUPAC name for this compound is octapotassium;[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate.[1][2][3] Its structure confers a high degree of water solubility and the ability to form viscous, adhesive gels in acidic environments.[4][5]

Physicochemical Data

Quantitative data for sucrose octasulfate potassium salt are summarized in the table below for ease of reference.

PropertyValueReferences
CAS Number 73264-44-5[1][6][7]
Molecular Formula C₁₂H₁₄K₈O₃₅S₈ (or C₁₂H₁₄O₃₅S₈ • 8K)[1][2][6][7][8]
Molecular Weight ~1287.5 g/mol [2][3][6][7]
Appearance White to off-white crystalline solid or powder[1][9][10]
Solubility Water: 10 mg/mL; Sparingly soluble in water[6][9]
Melting Point >167°C with decomposition; >230°C[1][9][11]
Purity (Typical) ≥95% (HPLC)[6][12]
Synonyms SOS, Sucrosofate potassium[6]

Synthesis and Purification

The synthesis of sucrose octasulfate potassium salt is a multi-step process involving the sulfation of sucrose followed by neutralization and purification. The reaction conditions are critical for achieving a high degree of sulfation and ensuring product purity.

Synthesis Workflow

The general workflow for the synthesis of sucrose octasulfate potassium salt involves dissolution of the sucrose starting material, a controlled sulfation reaction, neutralization to form the potassium salt, and a multi-stage purification process.

SynthesisWorkflow cluster_prep Reaction Preparation cluster_reaction Core Reaction cluster_workup Workup & Purification cluster_final Final Product A Sucrose in Triethylamine (B128534) B Sulfation with Triethylamine-Sulfur Trioxide (40-80°C) A->B Add Sulfating Agent C Neutralization (KOH, pH 8-9) B->C Cool & Neutralize D Precipitation (Cooling to 0-5°C) C->D E Suction Filtration D->E F Recrystallization (from Purified Water) E->F Crude Product F->E Repeat 2-3x G Vacuum Drying F->G Purified Product H Pure Sucrose Octasulfate Potassium Salt G->H

A generalized workflow for the synthesis and purification of sucrose octasulfate potassium salt.
Detailed Experimental Protocol

The following protocol is based on established methods for the synthesis of sucrose octasulfate salts.[13][14][15]

  • Dissolution: In a suitable reaction vessel, dissolve 5g of sucrose in 150mL of triethylamine with stirring, and heat the mixture to 60°C until the sucrose is completely dissolved.[13][15]

  • Sulfation Reaction: To the sucrose solution, add 25.6g of a triethylamine-sulfur trioxide complex.[13][15] Maintain the reaction temperature between 60-65°C for approximately three hours with continuous stirring.[13] Alternative conditions, such as 40-50°C for five hours or 75-80°C for two hours, have also been reported.[13][15]

  • Neutralization and Precipitation: After the reaction is complete, cool the mixture. Slowly add a 25% potassium hydroxide (B78521) solution to adjust the pH to a range of 8-9.[13] This neutralization step precipitates the crude potassium salt.

  • Initial Isolation: Cool the neutralized mixture to 0-5°C to maximize the precipitation of the solid product.[13][15] Collect the precipitate by suction filtration.

  • Purification by Recrystallization: a. Transfer the collected filter cake to a beaker and add 30mL of purified water. b. Warm the suspension to 30-35°C and stir for approximately 20 minutes to dissolve the product.[13][15] c. Cool the solution again to 0-5°C to induce the crystallization of the purified powder. d. This recrystallization process should be repeated multiple times (typically 2-3 cycles) until the resulting product is a white, pure solid.[15]

  • Final Drying: After the final filtration, dry the purified white powder under a vacuum to yield the final sucrose octasulfate potassium salt.[13]

Mechanism of Action and Biological Interactions

The biological effects of sucrose octasulfate potassium salt are largely attributed to its polyanionic nature. It is the active moiety in the drug sucralfate, which is an aluminum hydroxide complex of sucrose octasulfate.

Cytoprotective and Anti-ulcer Activity

In the acidic environment of the stomach (pH < 4), sucralfate undergoes cross-linking and polymerization to form a viscous, sticky gel.[5] This gel exhibits the following protective actions:

  • Physical Barrier Formation: It preferentially binds to the positively charged proteins present in the exudate of ulcer craters, forming an adherent, protective barrier.[4][16] This barrier shields the ulcerated tissue from the damaging effects of gastric acid, pepsin, and bile salts.[4][16][17][18]

  • Pepsin Inhibition: It directly adsorbs pepsin, reducing its proteolytic activity at the ulcer site.[16][17]

  • Stimulation of Mucosal Defenses: It has been shown to stimulate the local production of prostaglandins, bicarbonate, and mucus, all of which are key components of the gastric mucosal defense system.[4][17]

Interaction with Fibroblast Growth Factors (FGF)

Sucrose octasulfate acts as a molecular mimic for heparin and heparan sulfate, which are natural cofactors for fibroblast growth factors (FGFs).

  • Binding and Stabilization: SOS binds directly to FGFs, such as acidic FGF (aFGF/FGF-1) and basic FGF (bFGF/FGF-2), stabilizing them against thermal and acid-induced degradation.[19]

  • Receptor Dimerization: This binding facilitates the dimerization of FGF receptors (FGFRs), which is a critical step for the activation of downstream signaling pathways that promote cell proliferation and angiogenesis.[20][21][22]

  • Inhibition of Tumor Growth: Paradoxically, by binding to FGF-2, SOS can also prevent it from interacting with its receptors on endothelial cells.[6][23] This sequestration of growth factors can inhibit tumor growth and angiogenesis, an effect observed in mouse melanoma and lung carcinoma models.[6][23]

FGF_Interaction cluster_normal Normal FGF Signaling cluster_inhibition SOS-Mediated Inhibition FGF FGF-2 FGFR FGF Receptor (FGFR) FGF->FGFR Binds Complex SOS-FGF-2 Complex Cell Endothelial Cell FGFR->Cell Dimerizes & Activates Prolif Angiogenesis & Cell Proliferation Cell->Prolif SOS Sucrose Octasulfate (SOS) SOS->FGF Binds & Sequesters Complex->FGFR Binding Inhibited

Logical relationship of SOS inhibiting FGF-2 signaling by sequestration.
Stimulation of Gastric Somatostatin (B550006) Release

Beyond its direct barrier effects, sucrose octasulfate can modulate gastric acid secretion through a paracrine signaling pathway involving somatostatin.

Studies have shown that SOS directly stimulates somatostatin-like immunoreactivity (SLI) release from gastric D-cells.[24] Somatostatin, in turn, acts on adjacent parietal cells to inhibit acid secretion.[25] This represents an additional mechanism by which sucralfate can contribute to the healing of peptic ulcers.[24]

SomatostatinPathway SOS Sucrose Octasulfate (SOS) D_Cell Gastric D-Cell SOS->D_Cell Stimulates SST Somatostatin (SST) D_Cell->SST Releases P_Cell Parietal Cell SST->P_Cell Inhibits (Paracrine action) Acid H+ Secretion (Acid) P_Cell->Acid Produces

Signaling pathway for SOS-stimulated inhibition of gastric acid secretion.

Applications in Research and Drug Development

Sucrose octasulfate potassium salt is a valuable tool in biomedical research and pharmaceutical applications:

  • Reference Standard: It serves as an analytical reference standard for the drug Sucralfate.[7][8]

  • Heparin Surrogate: Due to its ability to bind to the same proteins as heparin, it is often used as a research tool to study the biological effects of heparin-binding growth factors and other proteins, such as thrombin.[6]

  • Enzyme Inhibition Studies: Its polyanionic structure makes it an effective inhibitor of certain enzymes, providing a model for studying enzyme-inhibitor interactions.[6]

  • Wound Healing Research: Its role in stabilizing and modulating FGF activity makes it a compound of interest for developing therapies related to tissue repair and wound healing.[17][26]

References

Sucrose Octasulfate Potassium Salt: A Heparin Mimetic in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sucrose (B13894) octasulfate potassium salt (SOS), a fully sulfated sucrose molecule, has emerged as a significant heparin mimetic in biomedical research. Its structural resemblance to heparin, a highly sulfated glycosaminoglycan, allows it to interact with a wide array of heparin-binding proteins, thereby influencing crucial biological processes such as cell signaling, coagulation, and angiogenesis.[1][2][3] This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and quantitative data associated with the use of sucrose octasulfate as a heparin mimetic, with a particular focus on its role in modulating Fibroblast Growth Factor (FGF) signaling.

Mechanism of Action: Mimicking Heparin in FGF Signaling

A primary mechanism by which sucrose octasulfate functions as a heparin mimetic is through its potentiation of Fibroblast Growth Factor (FGF) signaling.[1][2][4] Heparin and heparan sulfate (B86663) proteoglycans are essential co-factors for FGF signaling, facilitating the binding of FGFs to their cognate FGF receptors (FGFRs) and promoting receptor dimerization, a prerequisite for the activation of the intracellular tyrosine kinase domains and downstream signaling cascades.

Sucrose octasulfate emulates this role by:

  • Binding to both FGF and FGFR: SOS interacts with both the growth factor and its receptor, effectively bridging the two and increasing their binding affinity.[1][2]

  • Promoting FGFR Dimerization: By stabilizing the FGF-FGFR complex, SOS facilitates the formation of a symmetric 2:2:2 FGF:FGFR:SOS ternary complex, which is crucial for receptor activation.[1][2] This mechanism is consistent with the "two-end" model proposed for heparin-induced FGFR dimerization.[1][2]

This potentiation of FGF signaling has significant implications for processes such as cell proliferation, differentiation, and angiogenesis.[1][5]

Signaling Pathway: FGF Activation by Sucrose Octasulfate

The following diagram illustrates the proposed mechanism of FGF receptor activation mediated by sucrose octasulfate.

FGF_Signaling cluster_extracellular Extracellular Space cluster_complex1 Ternary Complex 1 cluster_complex2 Ternary Complex 2 cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR1 FGFR FGF1 FGF FGF2 FGF SOS Sucrose Octasulfate SOS1 SOS SOS2 SOS FGFR1_node FGFR FGFR2 FGFR FGFR2_node FGFR FGF1->FGFR1_node Binding & Stabilization SOS1->FGFR1_node Binding & Stabilization Dimer Receptor Dimerization & Autophosphorylation FGFR1_node->Dimer FGF2->FGFR2_node SOS2->FGFR2_node FGFR2_node->Dimer mem_label Downstream Downstream Signaling (e.g., MAPK/ERK Pathway) Dimer->Downstream Response Cellular Response (Proliferation, Differentiation) Downstream->Response

Caption: FGF signaling pathway activation by sucrose octasulfate.

Quantitative Data

The following tables summarize key quantitative data regarding the interaction of sucrose octasulfate with its biological targets and its comparative anticoagulant activity.

Table 1: Binding Affinities and Inhibitory Concentrations
ParameterAnalyteLigand/TargetValueMethodReference
Kd Sucrose OctasulfateThrombin~1.4 µMNot Specified[6][7][8][9][10]
Kd Sucrose OctasulfateThrombin (Site 1)10 ± 4 µMNot Specified[8][11]
Kd Sucrose OctasulfateThrombin (Site 2)400 ± 300 µMNot Specified[8][11]
KD Sucrose OctasulfateFGF-2-E-HS Complex0.28 ± 0.07 µMCationic Filtration Assay[12]
IC50 Sucrose OctasulfateThrombin Catalytic Activity4.5 µMNot Specified[6][7]
IC50 Sucrose OctasulfateFGF-2 Binding to Endothelial Cells~2 µg/mLRadiolabeled Binding Assay[7]
IC50 Sucrose OctasulfateCalcium Chelation~800 µg/mLFluorescence Competition Assay[2]
Table 2: Comparative Anticoagulant Activity (Clotting Time in Seconds)
CompoundConcentration (µg/mL)Prothrombin Time (PT)Activated Partial Thromboplastin Time (aPTT)Thrombin Time (TT)Reference
Control (Saline) 012.430.317.9[2]
Heparin 2.412.564.935.4[2]
3.612.695.4139.6[2]
4.812.7114.9No Clot[2]
5.414.9139.6No Clot[2]
614.8178.3No Clot[2]
Sucrose Octasulfate 5012.944.516.1[2]
12513.257.115.9[2]
25013.676.015.9[2]
37513.895.516.5[2]
50014.4115.916.8[2]
75014.9165.417.3[2]

Note: The data indicates that sucrose octasulfate has significantly weaker anticoagulant activity compared to heparin, particularly in prolonging thrombin time.[2]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

FGF-2 Binding Assay (Radiolabeled)

This assay quantifies the ability of sucrose octasulfate to inhibit the binding of FGF-2 to its cellular receptors.

Materials:

  • Bovine capillary endothelial (BCE) cells

  • 24-well plates

  • Binding Buffer: DMEM, 25 mM HEPES, 0.05% gelatin

  • 125I-FGF-2

  • Sucrose Octasulfate Potassium Salt

  • Ice-cold Binding Buffer for washing

Procedure:

  • Plate BCE cells at a density of 50,000 cells/well in 24-well plates and culture overnight.[2]

  • Wash the cells once with Binding Buffer at 4°C.[2]

  • Add 0.5 mL/well of fresh Binding Buffer and incubate at 4°C for 10 minutes.[2]

  • Add 125I-FGF-2 (1 ng/mL) with or without varying concentrations of sucrose octasulfate to the wells.[2]

  • Incubate the plates at 4°C for 1.5 hours to allow for binding.[2]

  • Wash the cells three times with ice-cold Binding Buffer to remove unbound radioligand.[2]

  • Lyse the cells and quantify the amount of bound 125I-FGF-2 using a gamma counter.

FGF-2 Induced Cell Proliferation Assay

This assay assesses the effect of sucrose octasulfate on FGF-2-stimulated cell growth.

Materials:

  • Bovine capillary endothelial (BCE) or Human umbilical vein endothelial cells (HUVEC)

  • 24-well plates

  • DMEM supplemented with 10% calf serum (CS), penicillin (100 U/mL), and streptomycin (B1217042) (100 U/mL)

  • Reduced Serum Medium: DMEM, 1% CS, penicillin, and streptomycin

  • FGF-2

  • Sucrose Octasulfate Potassium Salt

  • Heparin (for comparison)

  • Coulter counter

Procedure:

  • Plate BCE or HUVEC cells at a density of 15,000 cells/well in 24-well plates and incubate overnight.[2]

  • Replace the culture medium with Reduced Serum Medium containing FGF-2 (1 ng/mL) and varying concentrations of sucrose octasulfate or heparin.[2]

  • Incubate the cells at 37°C for 72 hours.[2]

  • Trypsinize the cells and quantify the cell number using a Coulter counter.[2]

Anticoagulation Assays (aPTT and PT)

These assays are performed using a coagulometer to measure the time to clot formation in plasma samples.

Specimen Collection and Preparation:

  • Collect fresh blood in a tube containing 3.2% or 3.8% trisodium (B8492382) citrate (B86180) (9 parts blood to 1 part citrate).[3][4][13]

  • Centrifuge the blood at 2500 x g for 15 minutes to obtain platelet-poor plasma.[14]

  • The plasma should be tested within a few hours of collection.[4]

Activated Partial Thromboplastin Time (aPTT) Protocol:

  • Pre-warm the aPTT reagent and calcium chloride (0.025 M) to 37°C.[15]

  • Pipette 100 µL of citrated plasma into a test tube.[13]

  • Add 100 µL of the aPTT reagent to the plasma, mix, and incubate at 37°C for a specified time (e.g., 3-5 minutes), as recommended by the reagent manufacturer.[13][15]

  • Forcibly add 100 µL of pre-warmed calcium chloride to the mixture and simultaneously start a stopwatch.[4][13]

  • Gently tilt the tube and record the time in seconds for the first appearance of a fibrin (B1330869) clot.[4]

Prothrombin Time (PT) Protocol:

  • Pre-warm the PT reagent (thromboplastin-calcium mixture) and plasma to 37°C.[13]

  • Pipette 100 µL of citrated plasma into a test tube.[14]

  • Swiftly add 200 µL of the pre-warmed PT reagent to the plasma and simultaneously start a stopwatch.[13][14]

  • Record the time in seconds for clot formation.

Western Blot Analysis of MAPK/ERK Pathway Activation

This protocol outlines the general steps to assess the phosphorylation of ERK1/2 as a marker of MAPK/ERK pathway activation.

Materials:

  • Cell culture reagents

  • Sucrose Octasulfate Potassium Salt

  • FGF-2

  • Ice-cold Phosphate Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate and chemiluminescence imaging system

Procedure:

  • Cell Treatment: Culture cells to the desired confluency and treat with FGF-2 in the presence or absence of sucrose octasulfate for various time points.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.[16]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[16]

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[16]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[16]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.[16]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.[17]

  • Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total ERK1/2 and a loading control to normalize the data.[17]

Mandatory Visualizations

Workflow for Investigating Sucrose Octasulfate as a Heparin Mimetic

The following diagram outlines a logical workflow for the experimental investigation of sucrose octasulfate.

Experimental_Workflow cluster_biochemical Biochemical & Biophysical Assays cluster_cellular Cell-Based Assays cluster_functional Functional Assays SPR Surface Plasmon Resonance (SPR) - Binding Kinetics (Kd, Kon, Koff) Proliferation Cell Proliferation Assay - Effect on FGF-2 Induced Growth SPR->Proliferation Binding_Assay Radiolabeled Binding Assay - Inhibition of FGF-2 Binding (IC50) Binding_Assay->Proliferation Signaling Western Blot Analysis - MAPK/ERK Pathway Activation Proliferation->Signaling aPTT aPTT Assay - Intrinsic Coagulation Pathway Signaling->aPTT PT PT Assay - Extrinsic Coagulation Pathway aPTT->PT Conclusion Conclusion: Evaluate as Heparin Mimetic PT->Conclusion Start Start: Characterize Sucrose Octasulfate Start->SPR Start->Binding_Assay

Caption: Experimental workflow for characterizing sucrose octasulfate.

Comparative Mechanism: Sucrose Octasulfate vs. Heparin in Anticoagulation

This diagram contrasts the primary anticoagulant mechanism of heparin with the significantly weaker effect of sucrose octasulfate.

Anticoagulation_Comparison cluster_heparin Heparin Mechanism cluster_sos Sucrose Octasulfate Mechanism Heparin Heparin ATIII Antithrombin III Heparin->ATIII Binds & Activates Thrombin_H Thrombin (IIa) ATIII->Thrombin_H Inhibits FactorXa_H Factor Xa ATIII->FactorXa_H Inhibits Fibrinogen_H Fibrinogen Thrombin_H->Fibrinogen_H Cleaves Fibrin_H Fibrin (Clot) Fibrinogen_H->Fibrin_H Polymerizes SOS Sucrose Octasulfate Thrombin_S Thrombin (IIa) SOS->Thrombin_S Binds to Exosite II Weak_Inhibition Weak Direct Inhibition Thrombin_S->Weak_Inhibition Comparison_Note Note: SOS has minimal direct inhibitory effect on thrombin's catalytic activity compared to the potent ATIII-mediated inhibition by heparin.

Caption: Heparin vs. Sucrose Octasulfate anticoagulant mechanisms.

Conclusion

Sucrose octasulfate potassium salt is a versatile and valuable tool for researchers in drug development. Its ability to act as a heparin mimetic, particularly in the context of FGF signaling, opens avenues for therapeutic intervention in areas such as wound healing, oncology, and regenerative medicine. While it exhibits significantly reduced anticoagulant properties compared to heparin, this can be advantageous in applications where potentiation of growth factor signaling is desired without the risk of bleeding. The experimental protocols and quantitative data provided in this guide offer a solid foundation for the further exploration and application of this promising molecule.

References

The Architecture of Interaction: A Technical Guide to Sucrose Octasulfate and Fibroblast Growth Factor Engagement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Growth Factors (FGFs) are a family of signaling proteins pivotal in a myriad of cellular processes, including proliferation, differentiation, and angiogenesis. Their activity is intricately regulated, in part, by interactions with heparan sulfate (B86663) proteoglycans (HSPGs). Sucrose (B13894) octasulfate (SOS), a synthetic, highly sulfated disaccharide, has emerged as a potent modulator of FGF signaling by mimicking the function of heparan sulfate. This technical guide provides an in-depth analysis of the molecular interactions between SOS and FGFs, detailing the structural basis of this engagement, its impact on signal transduction, and the experimental methodologies employed to elucidate these mechanisms.

Core Interaction: SOS as a Heparan Sulfate Mimetic

Sucrose octasulfate functions as a structural and functional analogue of heparin, the highly sulfated form of heparan sulfate.[1] The primary mechanism of action for SOS in the context of FGF signaling is its ability to bind directly to FGFs and their receptors (FGFRs), thereby facilitating the formation of a stable ternary complex.[1][2] This interaction is crucial for the dimerization and subsequent activation of FGFRs, the key initiating step in the FGF signaling cascade.[2]

The crystal structure of the FGF2-FGFR1-SOS complex reveals a symmetric 2:2:2 arrangement, where two 1:1:1 FGF2-FGFR1-SOS ternary complexes associate.[2] Within this structure, SOS not only enhances the affinity between FGF and its receptor but also directly participates in the dimerization interface, bridging the two receptor molecules.[2] This dual role of SOS is fundamental to its potentiation of FGF signaling.

Quantitative Analysis of SOS-FGF Interaction

The interaction between sucrose octasulfate and fibroblast growth factors has been quantified using various biophysical and cellular assays. The following tables summarize the key quantitative data available.

ParameterValueMethodTargetReference
Binding Stoichiometry 2 mol SOS / 1 mol bFGFEquilibrium DialysisBasic Fibroblast Growth Factor (bFGF/FGF2)[2]
Inhibitory Constant (KD) 0.28 ± 0.07 µMCationic Filtration AssayInhibition of 125I-FGF-2 binding to Heparan Sulfate (E-HS)[3]

Table 1: Biophysical Interaction Data

ParameterConcentrationEffectCell TypeReference
Proliferation Potentiation < 20 µg/mLPotentiation of FGF-2 stimulated proliferationBovine Capillary Endothelial (BCE) cells[4]
Proliferation Inhibition > 20 µg/mLInhibition of FGF-2 stimulated proliferationBovine Capillary Endothelial (BCE) cells[4]
Complete Inhibition 2000 µg/mLComplete inhibition of FGF-2 mediated proliferationBovine Capillary Endothelial (BCE) cells[4]

Table 2: Cellular Activity Data

Structural Insights into the SOS-FGF-FGFR Complex

X-ray crystallography has provided atomic-level detail of the interaction between SOS, FGF2, and the extracellular domain of FGFR1. The crystal structure of the ternary complex was resolved at 2.6 Å.[2]

Key interacting residues have been identified:

MoleculeInteracting Residues
FGF2 Lys-26, Lys-135
FGFR1 Lys-163, Lys-177

Table 3: Key Residues in the FGF2-FGFR1-SOS Interaction [2][5]

These interactions primarily involve hydrogen bonds between the sulfate groups of SOS and the lysine (B10760008) residues on both the growth factor and its receptor.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. The following are protocols for key experiments cited in the study of SOS-FGF interactions.

Size Exclusion Chromatography for Dimerization Analysis

This method is used to demonstrate the ability of SOS to induce the dimerization of the FGF-FGFR complex.

  • Protein Preparation: A 1:1 binary complex of FGF2 and the ectodomain of FGFR1 is purified.[2]

  • Column: Superdex 200 size exclusion column.[2]

  • Buffer: 25 mM HEPES-NaOH (pH 7.5) containing 150 mM NaCl.[2]

  • Procedure:

    • Equilibrate the Superdex 200 column with the running buffer.

    • Prepare mixtures of the purified 1:1 FGF2-FGFR1 complex with varying molar ratios of SOS (e.g., 1:0.5, 1:1).[2]

    • Inject the mixtures onto the column.

    • Monitor the elution profile by absorbance at 280 nm.

    • The appearance of a higher molecular weight peak corresponding to the dimerized complex indicates a positive result. Quantitative dimerization is observed at a 1:1 molar ratio of the complex to SOS.[2]

X-ray Crystallography of the FGF2-FGFR1-SOS Complex

This protocol outlines the steps to obtain the crystal structure of the ternary complex.

  • Complex Formation: Dimeric 2:2:2 FGF2-FGFR1-SOS complexes are formed by mixing the purified 1:1 FGF2-FGFR1 complex with SOS at a 1:1 molar ratio.[2]

  • Crystallization Method: Vapor diffusion by the hanging-drop method at 20°C.[2]

  • Protein Concentration: 10 mg/ml in 25 mM HEPES-NaOH (pH 7.5), 150 mM NaCl.[2]

  • Crystallization Buffer: 12-16% Polyethylene glycol 5000, 0.2 M ammonium (B1175870) sulfate, and 15% glycerol (B35011) in 0.1 M HEPES-NaOH (pH 7.5).[2]

  • Procedure:

    • Mix 2 µL of the protein solution with 2 µL of the crystallization buffer in a hanging drop.[2]

    • Equilibrate the drop against a reservoir containing the crystallization buffer.

    • Crystals of the orthorhombic space group P212121 are expected to grow.[2]

    • Crystals are flash-frozen for data collection at a synchrotron source.[2]

    • Data is processed using software such as DENZO and SCALEPACK.[2]

Radiolabeled FGF-2 Binding Assay

This assay is used to assess the inhibitory effect of SOS on the binding of FGF-2 to cells.

  • Cell Culture: Plate Bovine Capillary Endothelial (BCE) cells at a density of 50,000 cells/well in 24-well plates and culture overnight.[4]

  • Binding Buffer: DMEM, 25 mM HEPES, and 0.05% gelatin.[4]

  • Procedure:

    • Wash the cell monolayers once with binding buffer at 4°C.

    • Add 0.5 ml/well of fresh binding buffer and incubate at 4°C for 10 minutes.[4]

    • Add 125I-FGF-2 (1 ng/ml) with or without varying concentrations of SOS.[4]

    • Incubate at 4°C for 1.5 hours.[4]

    • Wash the cells three times with ice-cold binding buffer.

    • Lyse the cells and quantify the amount of bound radiolabeled FGF-2 using a gamma counter.

Visualizing the Molecular Interactions and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental processes described.

FGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ternary_Complex FGF-FGFR-SOS Ternary Complex FGF->Ternary_Complex SOS Sucrose Octasulfate SOS->Ternary_Complex FGFR_mono FGFR (Monomer) FGFR_mono->Ternary_Complex Dimer_Complex Dimerized Receptor Complex Ternary_Complex->Dimer_Complex Dimerization Tyrosine_Kinase Tyrosine Kinase Activation Dimer_Complex->Tyrosine_Kinase placeholder_mem Signaling_Cascade Downstream Signaling Cascade (e.g., MAPK) Tyrosine_Kinase->Signaling_Cascade Cellular_Response Cellular Response (Proliferation, Differentiation) Signaling_Cascade->Cellular_Response

Caption: FGF Signaling Pathway Modulation by Sucrose Octasulfate.

SEC_Workflow cluster_prep Sample Preparation cluster_chromatography Size Exclusion Chromatography cluster_analysis Data Analysis start Purified 1:1 FGF2-FGFR1 Complex mix Mix with SOS (Varying Molar Ratios) start->mix column Superdex 200 Column (25mM HEPES, 150mM NaCl, pH 7.5) mix->column detection UV Detection (280 nm) column->detection chromatogram Elution Profile Analysis detection->chromatogram result Identification of Monomer and Dimer Peaks chromatogram->result XRay_Crystallography_Workflow cluster_crystallization Crystallization cluster_data_collection Data Collection & Processing cluster_structure Structure Determination complex FGF2-FGFR1-SOS Ternary Complex (1:1:1) hanging_drop Hanging-Drop Vapor Diffusion (20°C) complex->hanging_drop crystal Crystal Growth hanging_drop->crystal cryo Crystal Cryo-cooling crystal->cryo xray X-ray Diffraction (Synchrotron) cryo->xray process Data Processing (DENZO, SCALEPACK) xray->process phasing Molecular Replacement & Phasing process->phasing refinement Model Building & Refinement phasing->refinement structure 3D Atomic Structure refinement->structure

References

An In-depth Technical Guide to the Enzyme Inhibition Profile of Sucrose Octasulfate Potassium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sucrose (B13894) octasulfate potassium salt (SOS), a highly sulfonated derivative of sucrose, is a polyanionic compound with a significant negative charge.[1] This molecular characteristic makes it a compelling candidate for interacting with biological macromolecules, particularly proteins.[1] Its structural similarity to glycosaminoglycans like heparin allows it to modulate the activity of various enzymes and growth factors, making it a subject of considerable interest in biochemical and pharmaceutical research.[2][3] This technical guide provides a comprehensive overview of the known enzyme inhibitory activities of sucrose octasulfate potassium salt, complete with quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Mechanism of Action

The primary mechanism by which sucrose octasulfate potassium salt exerts its inhibitory effects is through electrostatic interactions. The molecule's eight sulfate (B86663) groups confer a strong negative charge, enabling it to bind to positively charged regions on the surface of proteins.[1] This binding can occur at the active site of an enzyme or at allosteric sites, leading to conformational changes that modulate or completely inhibit the enzyme's catalytic activity.[1] This ability to mimic endogenous polyanionic molecules like heparin is central to its biological activities.[2][3]

Quantitative Inhibition Data

The inhibitory potency of sucrose octasulfate potassium salt has been quantified for several key enzymes and protein interactions. The following table summarizes the available data.

Target Enzyme/ProteinInhibition ParameterValueReference(s)
ThrombinIC504.5 µM[2][3]
ThrombinKd~1.4 µM[2][3]
Fibroblast Growth Factor 2 (FGF-2) BindingIC50~2 µg/mL[2][3]
PepsinPeptic Hydrolysis InhibitionNot Quantified[2][3]
Hyaluronidase (B3051955)Inhibition Data Not Available-
ElastaseInhibition Data Not Available-

Detailed Experimental Protocols

Thrombin Inhibition Assay

This protocol is adapted from studies on the interaction of sucrose octasulfate with thrombin.

Objective: To determine the IC50 of sucrose octasulfate potassium salt for the inhibition of human alpha-thrombin activity.

Materials:

  • Human alpha-thrombin

  • Sucrose octasulfate potassium salt

  • Chromogenic thrombin substrate (e.g., Spectrozyme TH)

  • Assay Buffer: 20 mM Tris-HCl, pH 7.4, containing 150 mM NaCl and 0.1% PEG 8000

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 405 nm

Procedure:

  • Prepare a stock solution of sucrose octasulfate potassium salt in Assay Buffer.

  • Perform serial dilutions of the sucrose octasulfate potassium salt stock solution to create a range of inhibitor concentrations.

  • In a 96-well plate, add a fixed concentration of human alpha-thrombin to each well.

  • Add the different concentrations of sucrose octasulfate potassium salt to the wells containing thrombin. Include a control with no inhibitor.

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

  • Immediately measure the change in absorbance at 405 nm over time using a spectrophotometer.

  • Calculate the initial reaction velocities for each inhibitor concentration.

  • Plot the percentage of thrombin inhibition against the logarithm of the sucrose octasulfate potassium salt concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Workflow for Thrombin Inhibition Assay:

G prep_thrombin Prepare Thrombin Solution add_thrombin Add Thrombin to Plate prep_thrombin->add_thrombin prep_sos Prepare SOS Serial Dilutions add_sos Add SOS to Plate prep_sos->add_sos add_thrombin->add_sos incubate Incubate (37°C, 15 min) add_sos->incubate add_substrate Add Chromogenic Substrate incubate->add_substrate measure Measure Absorbance (405 nm) add_substrate->measure analyze Calculate IC50 measure->analyze

Caption: Workflow for determining the IC50 of SOS on thrombin.

FGF-2 Binding Inhibition Assay

This protocol is designed to assess the ability of sucrose octasulfate to inhibit the binding of FGF-2 to its receptor.

Objective: To determine the IC50 of sucrose octasulfate potassium salt for the inhibition of FGF-2 binding to endothelial cells.

Materials:

  • Bovine capillary endothelial (BCE) cells

  • Recombinant human FGF-2

  • 125I-labeled FGF-2

  • Sucrose octasulfate potassium salt

  • Binding Buffer: DMEM supplemented with 25 mM HEPES and 0.15% gelatin

  • Wash Buffer: Phosphate-buffered saline (PBS)

  • 2 M NaCl in 20 mM HEPES, pH 7.4

  • Gamma counter

Procedure:

  • Culture BCE cells to confluence in 24-well plates.

  • Wash the cell monolayers with cold PBS.

  • Prepare a solution of 125I-FGF-2 (e.g., 10 ng/mL) in Binding Buffer.

  • Prepare serial dilutions of sucrose octasulfate potassium salt in Binding Buffer.

  • Add the 125I-FGF-2 solution to each well, along with the different concentrations of sucrose octasulfate potassium salt. Include a control with no inhibitor.

  • Incubate the plates at 4°C for 2 hours with gentle agitation.

  • Wash the cells three times with cold PBS to remove unbound FGF-2.

  • Lyse the cells with the high-salt buffer (2 M NaCl) to release the bound 125I-FGF-2.

  • Measure the radioactivity in the cell lysates using a gamma counter.

  • Plot the percentage of FGF-2 binding inhibition against the logarithm of the sucrose octasulfate potassium salt concentration.

  • Determine the IC50 value from the resulting dose-response curve.

Workflow for FGF-2 Binding Inhibition Assay:

G culture_cells Culture BCE Cells add_reagents Add Reagents to Cells culture_cells->add_reagents prepare_reagents Prepare 125I-FGF-2 and SOS Dilutions prepare_reagents->add_reagents incubate Incubate (4°C, 2h) add_reagents->incubate wash_cells Wash Unbound FGF-2 incubate->wash_cells lyse_cells Lyse Cells wash_cells->lyse_cells measure_radioactivity Measure Radioactivity lyse_cells->measure_radioactivity calculate_ic50 Calculate IC50 measure_radioactivity->calculate_ic50

Caption: Workflow for FGF-2 binding inhibition assay.

Pepsin Inhibition Assay (General Protocol)

Objective: To evaluate the inhibitory effect of sucrose octasulfate potassium salt on pepsin activity.

Materials:

  • Pepsin

  • Hemoglobin (as substrate)

  • Sucrose octasulfate potassium salt

  • 0.01 N HCl (for dissolving pepsin and substrate)

  • Trichloroacetic acid (TCA) solution (for stopping the reaction)

  • Spectrophotometer capable of reading absorbance at 280 nm

Procedure:

  • Prepare a stock solution of hemoglobin in 0.01 N HCl.

  • Prepare a stock solution of pepsin in 0.01 N HCl.

  • Prepare serial dilutions of sucrose octasulfate potassium salt in 0.01 N HCl.

  • In test tubes, pre-incubate the pepsin solution with various concentrations of sucrose octasulfate potassium salt at 37°C for 10 minutes. Include a control with no inhibitor.

  • Initiate the reaction by adding the hemoglobin solution to each tube.

  • Incubate the reaction mixtures at 37°C for a defined period (e.g., 10 minutes).

  • Stop the reaction by adding TCA solution to precipitate the undigested hemoglobin.

  • Centrifuge the tubes to pellet the precipitate.

  • Measure the absorbance of the supernatant at 280 nm. The absorbance is proportional to the amount of digested hemoglobin.

  • Calculate the percentage of pepsin inhibition for each concentration of sucrose octasulfate potassium salt.

Hyaluronidase and Elastase Inhibition Assays (General Protocols)

Currently, there is a lack of specific data on the inhibition of hyaluronidase and elastase by sucrose octasulfate potassium salt. However, given its polyanionic nature, it is plausible that it may interact with these enzymes. Researchers interested in investigating these potential interactions can adapt established assay protocols. A general workflow for such an investigation is presented below.

Workflow for Investigating Novel Enzyme Inhibition:

G select_enzyme Select Target Enzyme (e.g., Hyaluronidase, Elastase) obtain_reagents Obtain Enzyme, Substrate, and SOS select_enzyme->obtain_reagents optimize_assay Optimize Assay Conditions (pH, temp, concentrations) obtain_reagents->optimize_assay run_inhibition_assay Perform Inhibition Assay with SOS Serial Dilutions optimize_assay->run_inhibition_assay measure_activity Measure Enzyme Activity run_inhibition_assay->measure_activity determine_ic50 Determine IC50 measure_activity->determine_ic50

Caption: General workflow for testing SOS inhibition of new enzymes.

Signaling Pathway Modulation: FGF-2 Pathway

By inhibiting the binding of FGF-2 to its receptor (FGFR), sucrose octasulfate can disrupt the downstream signaling cascade.[4] This has significant implications, particularly in contexts where FGF-2 signaling is dysregulated, such as in tumor angiogenesis.[4] The binding of FGF-2 to FGFR, facilitated by heparan sulfate proteoglycans (HSPGs), leads to receptor dimerization and autophosphorylation, which in turn activates multiple downstream pathways, including the Ras-MAPK and PI3K-Akt pathways, promoting cell proliferation, survival, and migration.[4][5] Sucrose octasulfate, acting as a heparin mimetic, can interfere with the initial FGF-2 and FGFR interaction, thereby blocking these downstream effects.[6]

FGF-2 Signaling Pathway and Point of Inhibition by Sucrose Octasulfate:

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF2 FGF-2 FGFR FGFR FGF2->FGFR SOS Sucrose Octasulfate SOS->FGF2 Inhibition HSPG HSPG HSPG->FGFR RAS_MAPK Ras-MAPK Pathway FGFR->RAS_MAPK Activation PI3K_AKT PI3K-Akt Pathway FGFR->PI3K_AKT Activation Proliferation Cell Proliferation, Survival, Migration RAS_MAPK->Proliferation PI3K_AKT->Proliferation

Caption: SOS inhibits the FGF-2 signaling pathway.

Conclusion

Sucrose octasulfate potassium salt is a potent inhibitor of several enzymes and protein-protein interactions, primarily through its polyanionic nature. Its well-documented inhibition of thrombin and FGF-2 binding highlights its potential as a therapeutic agent and a valuable tool for biochemical research. While its effects on other enzymes like pepsin are known qualitatively, further quantitative studies are warranted. The provided protocols offer a framework for researchers to explore the inhibitory profile of this multifaceted compound in greater detail. The ability of sucrose octasulfate to modulate key signaling pathways, such as the FGF-2 cascade, underscores its significance in the fields of drug discovery and development.

References

An In-depth Technical Guide on Sucrose Octasulfate Potassium Salt (CAS 73264-44-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sucrose (B13894) octasulfate potassium salt (CAS 73264-44-5), also known as sucrosofate (B108227) potassium, is a highly sulfated derivative of sucrose with significant applications in biochemical research and pharmaceutical development.[1] Its polyanionic nature allows it to interact with a variety of biological molecules, most notably growth factors and proteins, making it a subject of interest for its cytoprotective and therapeutic potential.[2][3] This document provides a comprehensive technical overview of its physicochemical properties, synthesis, mechanism of action, and key experimental protocols relevant to its study.

Physicochemical Properties

Sucrose octasulfate potassium salt is a white to off-white, crystalline solid.[2][4] It is characterized by its high molecular weight and polyanionic structure, with eight sulfate (B86663) groups esterified to the sucrose backbone, counterbalanced by eight potassium ions.[5][6] The compound is very hygroscopic and sparingly soluble in water and methanol.[2][7]

Table 1: Physicochemical and Identification Data

PropertyValueReferences
CAS Number 73264-44-5[2][7]
Molecular Formula C₁₂H₁₄K₈O₃₅S₈[7][8]
Molecular Weight ~1287.5 g/mol [1][2][7]
Appearance White to off-white powder/solid[2][7]
Solubility Sparingly soluble in water; slightly soluble in methanol[2][7][8]
Melting Point >150°C (decomposes)[7]
Stability Very hygroscopic; store at 4°C for long-term stability[2][7]
Synonyms Sucrosofate Potassium, SOS[7][8]

Synthesis and Purification

The synthesis of sucrose octasulfate potassium salt involves the complete sulfation of sucrose's eight hydroxyl groups, followed by neutralization with a potassium base. A common and effective method utilizes a triethylamine-sulfur trioxide complex as the sulfating agent.[9][10][11]

Experimental Protocol: Synthesis and Purification

This protocol outlines a representative laboratory-scale synthesis.[9][10][11]

Materials:

  • Sucrose (5g)

  • Triethylamine (B128534) (150ml)

  • Triethylamine-sulfur trioxide complex (25.6g)

  • 25% (w/v) Potassium Hydroxide (KOH) solution

  • Purified Water

Procedure:

  • Dissolution: In a reaction vessel, dissolve 5g of sucrose in 150ml of triethylamine at 60°C with continuous stirring.[9][11]

  • Sulfation: To the dissolved sucrose solution, add 25.6g of the triethylamine-sulfur trioxide complex. Maintain the reaction temperature between 60-65°C for approximately 3 hours to ensure complete sulfation.[9][11]

  • Neutralization & Precipitation: After the reaction period, cool the mixture. Slowly add the 25% KOH solution to adjust the pH to a range of 8-9. This step neutralizes the reaction and initiates the precipitation of the potassium salt.[9][10]

  • Initial Isolation: Further cool the mixture to 0-5°C to maximize precipitation. Collect the resulting solid product via suction filtration.[9][10]

  • Purification by Recrystallization: a. Transfer the filter cake to a beaker containing 30ml of purified water. b. Warm the mixture to 30-35°C and stir for 20 minutes to dissolve the product.[10] c. Cool the solution again to 0-5°C to precipitate the purified compound.[10] d. Repeat the recrystallization process at least two more times to achieve a pure white powder.[9]

  • Final Drying: After the final filtration, dry the purified white powder under a vacuum to yield the final product.[9]

dot graph TD { graph [rankdir="LR", size="7.6,!", bgcolor="#F1F3F4", fontname="Arial"]; node [style="filled", shape="rectangle", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];

} caption: Synthesis workflow for sucrose octasulfate potassium salt.

Mechanism of Action

The biological activities of sucrose octasulfate potassium salt are primarily attributed to its ability to mimic heparin and other endogenous heparan sulfate proteoglycans.[3][12] This is particularly evident in its interaction with the Fibroblast Growth Factor (FGF) signaling pathway, which is crucial for processes like cell proliferation, angiogenesis, and tissue repair.[12][13]

Interaction with the FGF Signaling Pathway

Sucrose octasulfate potentiates FGF signaling through a dual mechanism.[13][14]

  • Enhanced FGF-FGFR Affinity: It binds concurrently to both FGF (specifically FGF-1 and FGF-2) and the FGF receptor (FGFR), stabilizing the growth factor and increasing the binding affinity between the ligand and its receptor.[3][12][13]

  • Promotion of Receptor Dimerization: By interacting with two separate FGF-FGFR complexes, it acts as a molecular bridge, promoting the receptor dimerization that is essential for the activation of downstream intracellular signaling cascades.[12][13][14]

This heparin-like activity underlies its therapeutic effects in wound healing, where it can restore the function of growth factors and inhibit excess matrix metalloproteinases (MMPs).[15][16] In diabetic foot ulcers, for instance, dressings impregnated with sucrose octasulfate have been shown to accelerate wound closure.[15][17][18]

FGF_Signaling

Cytoprotective Effects in Gastric Mucosa

In the context of gastrointestinal research, sucrose octasulfate is a key component of sucralfate (B611045) (an aluminum salt complex).[7][19] It is believed to exert a local effect by:

  • Adhering to Ulcer Sites: Forming a physical barrier over ulcer craters, protecting them from acid, pepsin, and bile.[7][19]

  • Inhibiting Pepsin: Directly inhibiting the activity of pepsin, a key digestive enzyme that can damage the mucosal lining.[8]

  • Stimulating Protective Factors: Promoting the local production of prostaglandins (B1171923) and bicarbonate, which are crucial for mucosal defense.[7]

Preclinical Research & Experimental Protocols

The therapeutic potential of sucrose octasulfate is evaluated using various in vitro and in vivo models. Key experimental assays include pepsin inhibition and animal models of gastric ulcers.

Protocol: In Vitro Pepsin Inhibition Assay (Spectrophotometric)

This assay measures the ability of a compound to inhibit the proteolytic activity of pepsin using hemoglobin as a substrate.[20][21]

Materials:

  • Pepsin (porcine) working solution (e.g., 0.02-0.05 mg/mL in 10 mM HCl)

  • Hemoglobin substrate solution (2% w/v in 10 mM HCl, pH 2.0)

  • Test compound (Sucrose Octasulfate Potassium Salt) at various concentrations

  • Positive Control (e.g., Pepstatin A)

  • Trichloroacetic Acid (TCA) solution (5% w/v)

  • 10 mM HCl buffer (pH 2.0)

  • Spectrophotometer and UV-transparent cuvettes or 96-well plates

Procedure:

  • Assay Setup: In separate microcentrifuge tubes, prepare the following:

    • Test Wells: 250 µL hemoglobin substrate + 100 µL pepsin solution + 10 µL of test compound dilution.

    • Negative Control (100% Activity): 250 µL hemoglobin substrate + 100 µL pepsin solution + 10 µL of vehicle (e.g., 10 mM HCl).[20]

    • Positive Control: 250 µL hemoglobin substrate + 100 µL pepsin solution + 10 µL of Pepstatin A solution.[20]

    • Blank: 250 µL hemoglobin substrate + 110 µL of 10 mM HCl (no enzyme).[20]

  • Incubation: Incubate all tubes at 37°C for a defined period (e.g., 10 minutes).[20][21]

  • Reaction Termination: Stop the enzymatic reaction by adding 500 µL of 5% TCA solution to each tube. This will precipitate the undigested hemoglobin.[20]

  • Centrifugation: Centrifuge the tubes to pellet the precipitated protein.

  • Measurement: Carefully transfer the supernatant to a cuvette or 96-well plate and measure the absorbance at 280 nm. The absorbance is proportional to the amount of soluble peptide fragments produced by pepsin activity.[20]

  • Calculation: Calculate the percent inhibition for each concentration of the test compound relative to the negative control.

Protocol: In Vivo Ethanol-Induced Gastric Ulcer Model in Rodents

This model is widely used to screen for cytoprotective and anti-ulcer agents.[22][23][24][25]

Materials & Animals:

  • Wistar rats or mice, fasted for 12-24 hours with free access to water.[23][24][26]

  • Test compound (Sucrose Octasulfate Potassium Salt) suspended in a suitable vehicle.

  • Positive control (e.g., Omeprazole, 20 mg/kg).[26]

  • Absolute Ethanol (B145695).

  • 0.9% Saline solution.

Procedure:

  • Animal Grouping: Randomly divide animals into groups (e.g., n=10 per group): Vehicle Control, Ethanol-only, Positive Control, and Test Compound groups (at various doses).[26]

  • Pre-treatment: Administer the test compound, positive control, or vehicle (e.g., via oral gavage) one hour prior to ulcer induction.[26]

  • Ulcer Induction: Administer absolute ethanol intragastrically (e.g., 1 mL/200g for rats, 10 mL/kg for mice) to all groups except the saline control group.[24][26]

  • Sacrifice and Evaluation: One hour after ethanol administration, euthanize the animals.[26]

  • Stomach Removal: Immediately excise the stomachs, open them along the greater curvature, and rinse gently with saline.

  • Ulcer Index Assessment: Examine the gastric mucosa for hemorrhagic lesions. The severity of the ulcers can be scored based on the number and size of the lesions to calculate an Ulcer Index (UI).[26] The percentage of protection can then be calculated relative to the ethanol-only control group.

dot graph G { graph [layout=neato, size="7.6,!", bgcolor="#F1F3F4", fontname="Arial"]; node [style="filled", shape="rectangle", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];

} caption: Workflow for an ethanol-induced gastric ulcer model.

Applications and Future Directions

Sucrose octasulfate potassium salt is a versatile molecule with established and emerging applications.

Table 2: Summary of Applications

Application AreaDescriptionReferences
Gastrointestinal Research Used as a reference standard for sucralfate and to study cytoprotective mechanisms against ulcers and GERD.[7][27]
Wound Healing A key component in advanced wound dressings (TLC-NOSF) for chronic wounds like diabetic foot ulcers and venous leg ulcers, where it modulates MMPs and restores growth factor activity.[15][16][17][28][29]
Drug Delivery Serves as a trapping agent or excipient in liposomal formulations (e.g., for irinotecan) to enhance drug stability and encapsulation efficiency.[30][31][32]
Biochemical Research Acts as a heparin analog to study protein-carbohydrate interactions, particularly in FGF and thrombin signaling pathways.[3][8][13]
Cosmetics/Dermatology Used in skincare formulations to improve skin hydration, protect mucosal epithelium, and reduce healing time for skin injuries.[30][33]

Future research is likely to expand on its use in regenerative medicine and targeted drug delivery, leveraging its ability to modulate growth factor activity and its favorable biocompatibility profile.[34] Structural modifications and the synthesis of different salt forms (e.g., sodium, triethylammonium) are also being explored to tailor its properties for specific therapeutic applications.[34]

References

Early-Stage Research on Sucrose Octasulfate Potassium Salt: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sucrose (B13894) octasulfate potassium salt (SOS), a polysulfated disaccharide, has emerged as a molecule of significant interest in early-stage research due to its multifaceted biological activities. Structurally mimicking endogenous heparin, SOS interacts with a variety of proteins, notably growth factors and enzymes in the coagulation cascade. This technical guide provides an in-depth overview of the foundational preclinical research on sucrose octasulfate potassium salt, consolidating key findings on its synthesis, mechanism of action, and efficacy in various experimental models. Quantitative data are presented in structured tables for comparative analysis, and detailed protocols for pivotal experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of its biological context and therapeutic potential.

Introduction

Sucrose octasulfate potassium salt is a synthetic, highly sulfated derivative of sucrose. Its high density of negative charges allows it to interact with positively charged domains on proteins, making it a functional mimic of glycosaminoglycans like heparin.[1] This interaction underpins its diverse biological effects, which include the modulation of growth factor signaling, enzyme inhibition, and cytoprotective properties.[1][2] Initially developed in the context of gastrointestinal protectants as a component of sucralfate, early research has unveiled its potential in broader therapeutic areas such as oncology and wound healing.[3][4] This guide focuses on the core preclinical data that form the basis for its ongoing investigation.

Synthesis of Sucrose Octasulfate Potassium Salt

The synthesis of sucrose octasulfate potassium salt typically involves the sulfation of sucrose using a suitable sulfating agent, followed by neutralization with a potassium salt. A common method utilizes a triethylamine-sulfur trioxide complex.[5]

Experimental Protocol: Synthesis and Purification

This protocol is adapted from a patented method for the synthesis and purification of sucrose octasulfate potassium salt.[5]

Materials:

Procedure:

  • Dissolution: Add 5g of sucrose to 150ml of triethylamine at 60°C and stir until the sucrose is completely dissolved.

  • Sulfation: Add 25.6g of triethylamine-sulfur trioxide complex to the solution and stir to dissolve. Maintain the reaction temperature between 60-65°C for three hours.[5] Alternative reaction conditions involve temperatures of 75-80°C for two hours or 40-50°C for five hours.[5]

  • Neutralization: Add a 25% potassium hydroxide solution to adjust the pH of the reaction mixture to 8-9.

  • Initial Precipitation: Cool the solution to 0-5°C to precipitate the crude product and collect it by suction filtration.

  • Recrystallization: Add 30ml of purified water to the collected filter cake and stir at 30-35°C for 20 minutes to dissolve the product. Cool the solution again to 0-5°C to induce precipitation of the purified powder.

  • Final Product: Repeat the recrystallization step three times. The final product, a white powder, is then dried under vacuum. This process can yield up to 14.2g of product (85% yield).[5]

G cluster_synthesis Synthesis Workflow A Sucrose in Triethylamine B Add Triethylamine- Sulfur Trioxide Complex A->B C Sulfation Reaction (e.g., 60-65°C, 3h) B->C D Adjust pH to 8-9 with KOH C->D E Cool to 0-5°C & Filter D->E F Dissolve in Water (30-35°C) E->F G Cool to 0-5°C & Precipitate F->G H Repeat Crystallization (3x) G->H I Vacuum Dry H->I J Final Product: Sucrose Octasulfate Potassium Salt I->J

Caption: General workflow for the synthesis of Sucrose Octasulfate Potassium Salt.

Mechanism of Action

The primary mechanism of action of sucrose octasulfate potassium salt involves its ability to bind to proteins, thereby modulating their function. This is most notably observed in its interaction with fibroblast growth factors (FGFs) and the serine protease thrombin.

Interaction with Fibroblast Growth Factor-2 (FGF-2)

Sucrose octasulfate potassium salt functions as a heparin mimetic, binding to heparin-binding growth factors like FGF-2.[6] This interaction has a dual role: it can stabilize FGF-2 against thermal and acid-induced degradation and it facilitates the dimerization of the FGF-2/FGF-receptor (FGFR) complex, which is a critical step for signal transduction.[6][7] By binding to both FGF-2 and its receptor, SOS helps to form a stable ternary complex (FGF-2-FGFR-SOS), potentiating the signaling cascade that leads to cellular responses like proliferation.[8] However, at high concentrations, it can also act as an inhibitor by preventing FGF-2 from binding to its receptors on endothelial cells.[3]

G cluster_pathway FGF-2 Signaling Modulation by SOS cluster_formation Complex Formation FGF2 FGF-2 FGFR FGF Receptor FGF2->FGFR Binds Complex Ternary Complex (FGF2-FGFR-SOS) SOS Sucrose Octasulfate (SOS) SOS->FGF2 Binds SOS->FGFR Binds Dimer Receptor Dimerization Complex->Dimer Signal Downstream Signaling (e.g., Proliferation) Dimer->Signal

Caption: SOS facilitates the formation of a ternary complex, leading to FGF receptor dimerization.
Inhibition of Thrombin

Sucrose octasulfate potassium salt can bind to exosite II of thrombin, an important enzyme in the blood coagulation cascade.[9] This binding allosterically inhibits thrombin's catalytic activity.[9][10] This activity makes it a subject of interest for its potential antithrombotic effects, acting as a surrogate for heparin in these studies.[3][9]

Preclinical Data

In Vitro Efficacy

Early in vitro studies have provided quantitative measures of the biological activity of sucrose octasulfate potassium salt.

Target/AssaySpeciesIC50KdReference
FGF-2 Binding InhibitionMouse~2 µg/ml-[3]
Thrombin Catalytic Activity-4.5 µM-[3][9]
Thrombin Binding--~1.4 µM[3][9]

Table 1: In Vitro Bioactivity of Sucrose Octasulfate Potassium Salt

In addition to enzyme and receptor binding, studies on primary rat gastric epithelial cells have shown that sucrose octasulfate potassium salt, at concentrations from 0.05 to 5 mg/mL, can stimulate cell growth by up to 40-60% over untreated controls.[8] However, it showed minimal cytoprotective effects against damage induced by indomethacin (B1671933) or acidic conditions in this model.[8]

In Vivo Efficacy

In vivo research has primarily focused on tumor growth inhibition and wound healing. In mouse models of melanoma and lung carcinoma, administration of sucrose octasulfate potassium salt has been shown to inhibit tumor growth.[3] This effect is attributed to its ability to prevent FGF-2 from binding to endothelial cells within the tumor microenvironment.[3] Furthermore, its application in wound dressings has been demonstrated to accelerate the healing of chronic wounds, such as diabetic foot ulcers and venous leg ulcers, by modulating the activity of matrix metalloproteinases (MMPs).[11][12]

Key Experimental Protocols

FGF-2 Binding Assay (Competitive Inhibition)

This protocol outlines a method to assess the ability of sucrose octasulfate potassium salt to inhibit the binding of radiolabeled FGF-2 to endothelial cells.

Materials:

  • Bovine capillary endothelial (BCE) cells

  • Binding buffer (e.g., DMEM with 25 mM HEPES and 0.05% gelatin)

  • ¹²⁵I-labeled FGF-2

  • Sucrose octasulfate potassium salt (as competitor)

  • High salt wash buffer (2 M NaCl in 20 mM HEPES, pH 7.4)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Culture: Plate BCE cells in multi-well plates and grow to confluence.

  • Pre-incubation: Wash the cell monolayers once with binding buffer at 4°C. Add fresh binding buffer and incubate at 4°C for 10 minutes.

  • Binding Reaction: Add ¹²⁵I-FGF-2 (e.g., at a final concentration of 1 ng/ml) to the wells, along with varying concentrations of sucrose octasulfate potassium salt.

  • Incubation: Incubate the plates at 4°C for 1.5 hours to allow binding to reach equilibrium.

  • Washing: Wash the cells three times with ice-cold binding buffer to remove unbound ¹²⁵I-FGF-2.

  • Elution and Measurement: Elute the cell-surface bound ¹²⁵I-FGF-2 using a high salt wash. The amount of radioactivity in the eluate is then quantified using a gamma counter.

  • Data Analysis: Plot the percentage of bound ¹²⁵I-FGF-2 against the concentration of sucrose octasulfate potassium salt to determine the IC50 value.

Thrombin Inhibition Assay (Chromogenic Substrate)

This protocol describes a spectrophotometric method to measure the inhibition of thrombin's enzymatic activity by sucrose octasulfate potassium salt.

Materials:

  • Human α-thrombin

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.4, containing 150 mM NaCl and 0.1% PEG8000)

  • Chromogenic thrombin substrate (e.g., Spectrozyme TH)

  • Sucrose octasulfate potassium salt (as inhibitor)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add assay buffer, human α-thrombin, and varying concentrations of sucrose octasulfate potassium salt.

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the chromogenic substrate to each well to start the enzymatic reaction.

  • Measurement: Immediately measure the change in absorbance at 405 nm over time using a microplate reader. The rate of color change is proportional to thrombin activity.

  • Data Analysis: Calculate the percentage of thrombin inhibition for each concentration of sucrose octasulfate potassium salt and plot the results to determine the IC50 value.[9]

G cluster_workflow Preclinical Evaluation Workflow A Synthesis & Purification of SOS B In Vitro Target Binding (e.g., FGF-2, Thrombin) A->B D In Vitro Functional Assays (e.g., Cell Proliferation, Cytoprotection) A->D C Quantitative Analysis (IC50, Kd) B->C E In Vivo Model Selection (e.g., Tumor, Wound Healing) C->E D->E F In Vivo Efficacy & Safety Studies E->F G Data Analysis & Mechanism Elucidation F->G H Lead Optimization/ Further Development G->H

Caption: A typical workflow for the early-stage preclinical evaluation of Sucrose Octasulfate.

Conclusion

The early-stage research on sucrose octasulfate potassium salt reveals a promising preclinical profile characterized by its heparin-mimetic properties. Its ability to modulate the activity of key proteins such as FGF-2 and thrombin provides a strong rationale for its investigation in therapeutic areas including oncology and regenerative medicine. The synthesis is well-defined, and the mechanisms of action are increasingly understood at a molecular level. The in vitro and in vivo data summarized herein provide a solid foundation for drug development professionals to build upon, guiding further studies into its efficacy, safety, and potential clinical applications.

References

Methodological & Application

Application Notes and Protocols for Sucrose Octasulfate Potassium Salt in 3D Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sucrose (B13894) octasulfate potassium salt is a compound with significant potential in the advancement of three-dimensional (3D) cell culture models. Its properties as a cytoprotective agent, its ability to interact with and stabilize growth factors, and its influence on the extracellular matrix (ECM) make it a valuable tool for creating more physiologically relevant in vitro systems.[1] 3D cell culture models, such as spheroids and organoids, offer a more accurate representation of in vivo tissue architecture and microenvironments compared to traditional 2D cultures, making them powerful platforms for drug discovery, disease modeling, and regenerative medicine.

This document provides detailed application notes and protocols for the utilization of Sucrose octasulfate potassium salt in 3D cell culture. It is important to note that while research in this specific application is emerging, much of the current understanding is extrapolated from 2D cell culture studies and established principles of 3D culture techniques.

Mechanism of Action in 3D Cell Culture

The rationale for using Sucrose octasulfate potassium salt in 3D cell culture models stems from its multifaceted biological activities:

  • Interaction with Growth Factors: Sucrose octasulfate is known to bind to and stabilize heparin-binding growth factors, such as acidic Fibroblast Growth Factor (aFGF).[2] This interaction can enhance the bioavailability and activity of growth factors within the 3D culture microenvironment, promoting cell growth, differentiation, and tissue organization.

  • Extracellular Matrix Modulation: The compound's structural similarity to glycosaminoglycans allows it to interact with components of the extracellular matrix. This can influence cell adhesion, migration, and the overall architecture of the 3D construct.

  • Cytoprotection: Sucrose octasulfate exhibits cytoprotective properties, which can help maintain the viability and integrity of cells within spheroids and organoids, particularly in long-term cultures.

  • Signaling Pathway Modulation: Evidence suggests that the effects of sucrose octasulfate may be mediated through the NF-κB signaling pathway, a critical regulator of cellular responses to stress, inflammation, and survival.

Data Presentation: Extrapolated Quantitative Data

The following tables summarize quantitative data from 2D cell culture studies, which can serve as a starting point for designing experiments in 3D models.

Table 1: Effect of Sucrose Octasulfate Potassium Salt on Cell Proliferation (2D Culture Extrapolation)

Cell TypeConcentration RangeObserved EffectReference (for methodology)
Fibroblasts10 - 1000 µg/mLIncreased proliferation[2]
Epithelial Cells10 - 500 µg/mLEnhanced cell growth[2]

Table 2: Influence of Sucrose Octasulfate on Growth Factor Activity (In Vitro Data)

Growth FactorSucrose Octasulfate ConcentrationEffectReference
aFGF1 - 100 µg/mLEnhanced mitogenic activity[2]
aFGF1 - 100 µg/mLStabilization against thermal and pH-induced unfolding[2]

Experimental Protocols

Protocol 1: Spheroid Formation and Treatment with Sucrose Octasulfate Potassium Salt

This protocol describes the generation of cellular spheroids using the liquid overlay technique and their subsequent treatment with Sucrose octasulfate potassium salt.

Materials:

  • Cell line of choice (e.g., cancer cell lines, primary cells)

  • Complete cell culture medium

  • Sucrose octasulfate potassium salt

  • Sterile phosphate-buffered saline (PBS)

  • Ultra-low attachment 96-well round-bottom plates

  • Trypsin-EDTA

  • Hemocytometer or automated cell counter

  • Cell viability assay kit (e.g., CellTiter-Glo® 3D)

  • Microplate reader

  • Microscope

Methodology:

  • Cell Preparation:

    • Culture cells in a standard T-75 flask to 70-80% confluency.

    • Wash cells with PBS and detach using Trypsin-EDTA.

    • Neutralize trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.

    • Resuspend the cell pellet in complete medium and perform a cell count.

  • Spheroid Formation:

    • Dilute the cell suspension to a concentration of 1 x 10⁴ to 5 x 10⁵ cells/mL in complete medium.

    • Seed 100 µL of the cell suspension into each well of an ultra-low attachment 96-well plate.

    • Centrifuge the plate at 300 x g for 5 minutes to facilitate cell aggregation.

    • Incubate the plate at 37°C and 5% CO₂ for 24-72 hours to allow for spheroid formation.

  • Preparation of Sucrose Octasulfate Potassium Salt Stock Solution:

    • Aseptically prepare a stock solution of Sucrose octasulfate potassium salt (e.g., 10 mg/mL) in sterile PBS or serum-free medium.

    • Sterilize the solution by passing it through a 0.22 µm filter.

    • Prepare serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 10, 50, 100, 500, 1000 µg/mL).

  • Treatment of Spheroids:

    • After spheroid formation, carefully remove 50 µL of the medium from each well.

    • Add 50 µL of the prepared Sucrose octasulfate potassium salt working solutions to the respective wells. Include a vehicle control (medium with PBS).

    • Incubate the spheroids for the desired treatment period (e.g., 24, 48, 72 hours).

  • Analysis:

    • Spheroid Growth: Monitor spheroid size and morphology daily using a microscope with a calibrated eyepiece or imaging software. Calculate the spheroid volume assuming a spherical shape (V = 4/3πr³).

    • Cell Viability: At the end of the treatment period, assess cell viability using a 3D-compatible assay according to the manufacturer's instructions.

Protocol 2: Organoid Culture and Treatment with Sucrose Octasulfate Potassium Salt

This protocol provides a general framework for incorporating Sucrose octasulfate potassium salt into organoid cultures. The specific details of organoid generation will vary depending on the tissue of origin.

Materials:

  • Established organoid culture or primary tissue for organoid generation

  • Basement membrane matrix (e.g., Matrigel®)

  • Organoid culture medium

  • Sucrose octasulfate potassium salt

  • Sterile PBS

  • Culture plates

  • Microscope

Methodology:

  • Preparation of Sucrose Octasulfate Potassium Salt Working Solution:

    • Prepare a concentrated stock solution of Sucrose octasulfate potassium salt in sterile PBS as described in Protocol 1.

    • Determine the desired final concentrations for treatment.

  • Treatment during Organoid Formation:

    • During the embedding of single cells or tissue fragments in the basement membrane matrix, supplement the matrix with the desired concentration of Sucrose octasulfate potassium salt before polymerization.

    • Plate the mixture as droplets in a pre-warmed culture plate and allow it to solidify.

    • Add organoid culture medium to each well.

  • Treatment of Established Organoids:

    • For established organoid cultures, add the Sucrose octasulfate potassium salt working solution directly to the culture medium during medium changes.

  • Analysis:

    • Organoid Growth and Morphology: Monitor organoid size, budding, and overall morphology over time using brightfield or confocal microscopy.

    • Gene and Protein Expression: Harvest organoids at specific time points for analysis of relevant markers by qRT-PCR, Western blotting, or immunofluorescence. This can include markers of cell differentiation, proliferation, and ECM components (e.g., collagen, fibronectin, laminin).

Visualization of Pathways and Workflows

Signaling Pathway

Caption: Proposed NF-κB signaling pathway modulation by Sucrose Octasulfate Potassium Salt.

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation Cell_Culture 2D Cell Culture Spheroid_Formation Spheroid/Organoid Formation Cell_Culture->Spheroid_Formation Treatment Treat Spheroids/Organoids with Sucrose Octasulfate Spheroid_Formation->Treatment Compound_Prep Prepare Sucrose Octasulfate Solutions Compound_Prep->Treatment Imaging Microscopy & Imaging (Size, Morphology) Treatment->Imaging Viability Cell Viability Assay Treatment->Viability Biochemical Biochemical Assays (qRT-PCR, Western Blot) Treatment->Biochemical Data_Analysis Data Analysis & Interpretation Imaging->Data_Analysis Viability->Data_Analysis Biochemical->Data_Analysis

Caption: General experimental workflow for 3D cell culture analysis.

Conclusion and Future Directions

Sucrose octasulfate potassium salt presents a promising avenue for enhancing the physiological relevance of 3D cell culture models. Its ability to interact with growth factors and the ECM can contribute to the development of more robust and in vivo-like spheroids and organoids. The protocols provided here offer a foundation for researchers to begin exploring its potential.

Future research should focus on generating specific quantitative data on the effects of Sucrose octasulfate potassium salt in various 3D models. This includes dose-response studies to determine optimal concentrations for different cell types and applications, as well as detailed analysis of its impact on ECM composition and organization. Elucidating the precise signaling mechanisms in a 3D context will further advance our understanding and application of this compound in tissue engineering and drug development.

References

Application Notes: Utilizing Sucrose Octasulfate Potassium Salt in Organoid Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sucrose (B13894) octasulfate potassium salt, the active component of Sucralfate, presents a significant opportunity for advancing three-dimensional (3D) cell culture models, including organoids.[1] Traditionally recognized for its cytoprotective properties as a basic aluminum salt of sucrose octasulfate, its potassium salt is gaining attention for its role in tissue regeneration, inflammation modulation, and interaction with the extracellular matrix (ECM).[1] Organoids, which closely mimic the complex microenvironments of in vivo tissues, offer a superior platform for drug discovery and development compared to traditional 2D cell cultures.[1][2] These application notes provide a detailed protocol for the integration of Sucrose octasulfate potassium salt into organoid culture workflows, based on extrapolated data from 2D cell culture studies and established principles of 3D culture.

Mechanism of Action and Rationale for Use in 3D Models

The utility of Sucrose octasulfate potassium salt in organoid culture is underpinned by several key mechanisms that are highly relevant to the intricate microenvironment of 3D cell cultures:

  • Cytoprotection and Barrier Formation: Sucralfate is known to form a protective physical barrier over damaged tissues. This characteristic can be leveraged in organoid models of epithelial injury and repair to study mechanisms of tissue healing and the effects of therapeutic compounds.[1]

  • Stimulation of Cell Growth and Proliferation: The potassium salt of sucrose octasulfate (KSOS) has been demonstrated to stimulate cell growth in 2D cultures.[3] This proliferative effect can be quantitatively assessed in 3D models by measuring changes in organoid size and viability, offering a valuable tool for studies on tissue growth and regeneration.

  • Interaction with Growth Factors: Sucralfate can bind to and enhance the bioavailability of crucial growth factors such as Fibroblast Growth Factor (FGF) and Epidermal Growth Factor (EGF).[1] Given that signaling pathways like EGF are critical for organoid proliferation and the suppression of apoptosis, this interaction is of significant interest for optimizing organoid development and studying growth factor-dependent processes.[4][5]

Quantitative Data Summary

The following table summarizes key quantitative data extrapolated from 2D cell culture studies, providing a starting point for dose-response experiments in 3D organoid cultures.

CompoundConcentration Range (in 2D culture)Observed Effect (in 2D culture)Reference
Potassium Salt of Sucrose Octasulfate (KSOS)0.05 to 5 mg/mLStimulated cell growth up to 40-60% over untreated controls.[3]
Sucralfate2 mg/mLProvided partial (50% of control) cytoprotection.[3]
Sucralfate5 mg/mLProvided near-complete (90% of control) cytoprotection.[3]

Experimental Protocol: Application of Sucrose Octasulfate Potassium Salt in Organoid Culture

This protocol provides a general framework for incorporating Sucrose octasulfate potassium salt into existing organoid culture workflows. It is recommended to optimize concentrations and treatment times for specific organoid types and experimental goals.

Materials:

  • Established organoid culture (e.g., intestinal, gastric)

  • Basement membrane matrix

  • Organoid culture medium (specific to the organoid type)

  • Sucrose octasulfate potassium salt

  • Phosphate-buffered saline (PBS)

  • Cell recovery solution

  • Culture plates (e.g., 24-well, 96-well)

  • Standard cell culture equipment (incubator, centrifuge, microscope)

Procedure:

  • Preparation of Sucrose Octasulfate Potassium Salt Stock Solution:

    • Dissolve Sucrose octasulfate potassium salt in sterile PBS or cell culture medium to create a concentrated stock solution (e.g., 100 mg/mL).

    • Sterilize the stock solution by passing it through a 0.22 µm filter.

    • Store the stock solution at -20°C for long-term storage or at 4°C for short-term use.

  • Organoid Culture and Passaging:

    • Culture organoids embedded in a basement membrane matrix according to established protocols for your specific organoid line.

    • Passage organoids when they reach an appropriate size and density by mechanically and/or enzymatically disrupting them into smaller fragments.

  • Treatment with Sucrose Octasulfate Potassium Salt:

    • Method A: Incorporation during Passaging

      • During the passaging step, resuspend the organoid fragments in the basement membrane matrix.

      • Add the desired concentration of Sucrose octasulfate potassium salt to the organoid fragment/matrix mixture. Based on 2D data, a starting concentration range of 0.05 mg/mL to 5 mg/mL is recommended for initial testing.

      • Plate the mixture as droplets in a pre-warmed culture plate and allow it to solidify at 37°C.

      • Add organoid culture medium to each well.

    • Method B: Direct Addition to Culture Medium

      • For established, intact organoids, add Sucrose octasulfate potassium salt directly to the culture medium at the desired final concentration.

      • Replace the medium with fresh medium containing the compound every 2-3 days.

  • Downstream Analysis:

    • Organoid Growth and Morphology: Monitor the budding, growth, and overall morphology of the organoids over time using brightfield or confocal microscopy.[1]

    • Gene Expression Analysis: At predetermined time points, harvest the organoids from the basement membrane matrix. Extract RNA and perform quantitative reverse transcription PCR (qRT-PCR) to analyze the expression of genes related to proliferation (e.g., MKI67), differentiation, and ECM production (e.g., COL1A1).[1]

    • Immunofluorescence Staining: Fix and stain the organoids for proteins of interest. This can include markers for specific cell lineages or receptors for growth factors to visualize changes in cellular composition and signaling.[1]

    • Viability Assays: Assess organoid viability using commercially available assays (e.g., CellTiter-Glo® 3D Cell Viability Assay) to quantify the effects of the treatment.

Visualizations

experimental_workflow Experimental Workflow for Sucrose Octasulfate Potassium Salt in Organoid Culture cluster_culture Organoid Culture & Treatment cluster_analysis Downstream Analysis start Start with Established Organoid Culture passage Passage Organoids (Mechanical/Enzymatic Disruption) start->passage treatment Treatment with Sucrose Octasulfate Potassium Salt (During Passaging or in Medium) passage->treatment culture Incubate and Monitor Organoid Growth treatment->culture harvest Harvest Organoids culture->harvest microscopy Microscopy (Morphology & Size) harvest->microscopy qRT_PCR qRT-PCR (Gene Expression) harvest->qRT_PCR IF Immunofluorescence (Protein Expression) harvest->IF viability Viability Assay harvest->viability

Caption: Experimental workflow for treating organoids with Sucrose octasulfate potassium salt.

signaling_pathway Proposed Signaling Interaction of Sucrose Octasulfate Potassium Salt cluster_growth_factors Growth Factors cluster_cellular_effects Cellular Effects in Organoids SOS Sucrose Octasulfate Potassium Salt FGF FGF SOS->FGF Enhances Bioavailability EGF EGF SOS->EGF Enhances Bioavailability cytoprotection Cytoprotection & Barrier Formation SOS->cytoprotection proliferation Cell Proliferation & Growth FGF->proliferation EGF->proliferation

Caption: Proposed mechanism of Sucrose octasulfate potassium salt in promoting organoid growth.

References

Application Notes and Protocols: Sucrose Octasulfate in Liposomal Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Sucrose (B13894) octasulfate (SOS), a highly anionic, polysulfated sugar, serves as a superior intraliposomal trapping agent in drug delivery systems.[1][2] Its primary application is in the remote loading of cationic amphipathic drugs, such as the chemotherapeutics irinotecan (B1672180) and vinorelbine (B1196246), into pre-formed liposomes.[1][2][3][4] The technology leverages a transmembrane gradient, typically using the triethylammonium (B8662869) salt of sucrose octasulfate (TEA-SOS), to actively load and retain high concentrations of the drug.[1][3][5]

The core advantages of using SOS as a trapping agent include:

  • Enhanced Drug Retention and Stability: The highly anionic nature of SOS allows it to form stable, potentially insoluble salt complexes with cationic drugs inside the liposome's aqueous core.[2][3][5] This interaction significantly minimizes premature drug leakage, leading to remarkable in vivo stability and prolonged circulation times.[1][2]

  • High Drug-to-Lipid Ratios: The TEA-SOS gradient method facilitates exceptionally high drug loading, achieving drug-to-phospholipid ratios greater than 450 g/mol for drugs like vinorelbine.[1]

  • Improved Pharmacokinetics: By preventing rapid drug release, SOS-based liposomal formulations can dramatically reduce drug clearance from circulation. For instance, vinorelbine clearance was reduced by approximately 1800-fold when encapsulated using TEA-SOS compared to the free drug.[1]

  • Versatility: This method has proven effective even with lipid compositions, such as those containing distearoylphosphatidylcholine (DSPC), which are typically prone to rapid drug leakage.[1]

A notable commercial example based on this technology is Onivyde®, a liposomal formulation of irinotecan sucrosofate (B108227) used in cancer therapy.[3][5] The use of SOS contributes to a slower drug release profile and improved therapeutic efficacy compared to other trapping agents like ammonium (B1175870) sulfate.[1][4]

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing sucrose octasulfate in liposomal formulations.

Table 1: Comparative Pharmacokinetics of Liposomal Vinorelbine (VRL) [1]

Formulation Trapping AgentCirculation Half-life (t½)In Vivo Drug Retention (t½)Clearance Reduction (vs. Free Drug)
Ammonium Sulfate1.54 h1.8 h220-fold
Triethylammonium Sucrose Octasulfate (TEA-SOS) 9.4 h 27.2 h ~1800-fold

Table 2: Loading Efficiency of Vinorelbine (VRL) with Different Trapping Agents [1]

Trapping AgentDrug/Lipid Ratio ( g/mol PL)Loading Efficiency (%)
(TEA)₂SO₄35075%
Polymeric (Pn)35099.3%
Sucrose Octasulfate (SOS) 350 100.7%
Sucrose Octasulfate (SOS) 450 101.4%
Sucrose Octasulfate (SOS) 550 88%

Detailed Experimental Protocols

The following protocols are synthesized from established methodologies for preparing drug-loaded liposomes using a TEA-SOS trapping agent.[1][2][3]

Protocol 1: Preparation of Triethylammonium Sucrose Octasulfate (TEA-SOS) Solution

This protocol converts the commercially available sodium or potassium salt of sucrose octasulfate into the triethylammonium salt required for the transmembrane loading gradient.[1][3]

Materials:

  • Sucrose Octasulfate (Sodium or Potassium Salt)

  • Dowex 50W-X8 ion-exchange resin

  • Triethylamine (B128534) (TEA)

  • Deionized (DI) water

  • Hydrochloric acid (HCl), 3 M

  • 0.22 µm sterile filter

Procedure:

  • Column Preparation: Prepare an ion-exchange column with Dowex 50W-X8 resin.

  • Resin Activation: Pre-treat the resin by washing with 3 M HCl, followed by extensive rinsing with DI water until the eluate pH is neutral.[3]

  • Ion Exchange: Dissolve the sucrose octasulfate salt in DI water and load it onto the prepared column. Elute the resulting acidic sucrose octasulfate solution with DI water.[1][3]

  • Titration: Titrate the acidic eluate with triethylamine to a final pH of 5.5-6.0.[3]

  • Concentration Adjustment: Adjust the final concentration of the TEA-SOS solution as required for liposome (B1194612) preparation (e.g., 0.65 M).[3]

  • Sterilization: Sterilize the final TEA-SOS solution by passing it through a 0.22 µm filter.[3]

Protocol 2: Preparation of Empty Liposomes with Entrapped TEA-SOS

This protocol uses the thin-film hydration method followed by extrusion to create unilamellar vesicles encapsulating the TEA-SOS trapping agent.[2][3]

Materials:

  • Lipids (e.g., DSPC, Cholesterol, PEG-DSPE in desired molar ratio)

  • Organic Solvent (e.g., Chloroform/Methanol mixture, 2:1 v/v)

  • Prepared sterile TEA-SOS solution (from Protocol 1)

  • External Buffer (e.g., HEPES-buffered saline (HBS), pH 6.5)

Equipment:

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Water bath or heating block

Procedure:

  • Lipid Film Formation: Dissolve the lipids in the organic solvent in a round-bottom flask.[2][6] Attach the flask to a rotary evaporator and rotate under vacuum at a temperature above the lipid phase transition temperature (Tc) (e.g., 60-65°C) to form a thin, uniform lipid film.[3]

  • Drying: Place the flask under high vacuum for at least 2 hours (or overnight) to ensure complete removal of residual organic solvent.[2][3]

  • Hydration: Warm the lipid film and the TEA-SOS solution to a temperature above the lipid Tc (e.g., 65°C).[3] Add the TEA-SOS solution to the flask and agitate gently to hydrate (B1144303) the film, forming multilamellar vesicles (MLVs).[2]

  • Extrusion (Sizing): Equilibrate the extruder and polycarbonate membranes to the same temperature (e.g., 65°C).[3] Load the MLV suspension into the extruder and repeatedly pass it through the membranes (e.g., 10-15 times) to form large unilamellar vesicles (LUVs) with a defined size.[2][5]

  • Removal of External TEA-SOS: Remove the unencapsulated (external) TEA-SOS by methods such as dialysis or size exclusion chromatography (SEC) against the desired external buffer (e.g., HBS, pH 6.5).[2][3] The resulting product is a suspension of blank liposomes containing the TEA-SOS trapping agent.

Protocol 3: Remote Loading of Cationic Drug

This protocol describes the active loading of a drug (e.g., irinotecan, vinorelbine) into the blank liposomes, driven by the triethylammonium gradient.[3]

Materials:

  • Blank liposome suspension (from Protocol 2)

  • Drug solution (e.g., Irinotecan HCl or Vinorelbine Tartrate)

  • External Buffer (e.g., HBS, pH 6.5)

Procedure:

  • Incubation: Add the drug solution to the blank liposome suspension at a predetermined drug-to-lipid ratio.

  • Heating: Incubate the mixture at a temperature above the lipid Tc (e.g., 60-65°C) for a specified time (e.g., 10-30 minutes).[3] During this step, the neutral form of the drug diffuses across the lipid bilayer.

  • Trapping: Inside the liposome, the drug becomes protonated and forms a stable complex with the sucrose octasulfate anions, effectively trapping it within the aqueous core.[3][5]

  • Purification: After incubation, cool the suspension and remove any unencapsulated (free) drug using size exclusion chromatography or dialysis.[6]

Protocol 4: Characterization of Drug-Loaded Liposomes

1. Size and Zeta Potential:

  • Methodology: Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential.[7][8]

  • Procedure: Dilute the liposomal suspension in the appropriate buffer and analyze using a Zetasizer instrument.[6]

2. Encapsulation Efficiency (%EE):

  • Methodology: Quantify the amount of drug encapsulated within the liposomes versus the total amount of drug used.[6][9]

  • Procedure:

    • Separate unencapsulated drug from the liposomes using SEC or dialysis.[2][6]

    • Lyse the purified liposomes with a suitable solvent (e.g., methanol) to release the encapsulated drug.[2][6]

    • Quantify the drug concentration in the lysed solution using a validated analytical method (e.g., HPLC).[6]

    • Calculate %EE using the formula: (%EE) = (Amount of Encapsulated Drug / Total Drug Amount) x 100%.[2]

Visualizations: Workflows and Mechanisms

Caption: Workflow for preparing drug-loaded liposomes using the TEA-SOS remote loading method.

G Mechanism of remote loading and drug trapping by sucrose octasulfate (SOS). cluster_membrane Liposome Bilayer cluster_core Aqueous Core (Low pH) cluster_external External Medium (pH 6.5-7.4) k6 SOS SOS⁸⁻ Complex [Drug-H⁺]₈[SOS⁸⁻] (Precipitate) Drug_H Drug-H⁺ Drug_H->SOS Forms Stable Salt Complex Drug_neutral Drug⁰ (Neutral) Drug_neutral->Drug_H 1. Diffusion across   membrane

Caption: Mechanism of remote loading and drug trapping by sucrose octasulfate (SOS).

References

"Experimental protocol for studying protein binding with Sucrose octasulfate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for studying the interaction between proteins and Sucrose (B13894) Octasulfate (SOS), a highly sulfated synthetic disaccharide. SOS is known to interact with various proteins, particularly heparin-binding proteins such as fibroblast growth factors (FGFs), influencing their stability and biological activity.[1][2][3] The following protocols for Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Enzyme-Linked Immunosorbent Assay (ELISA) are designed to enable researchers to quantitatively characterize these interactions.

Introduction to Protein-Sucrose Octasulfate Interactions

Sucrose octasulfate is a polysulfated small molecule that mimics the structure of heparin and heparan sulfate (B86663) proteoglycans (HSPGs).[1] Due to its high negative charge, SOS can interact with the positively charged heparin-binding domains of various proteins. These interactions can have significant biological consequences, including the stabilization of proteins against thermal and acid denaturation, modulation of enzymatic activity, and influencing cell signaling pathways.[3][4][5] Understanding the kinetics and thermodynamics of these interactions is crucial for drug development and for elucidating the biological roles of heparin-binding proteins.

Quantitative Data Summary

The following table summarizes quantitative data from studies on protein-sucrose octasulfate interactions.

ProteinTechniqueLigandAnalyteKd (Dissociation Constant)Stoichiometry (n)Enthalpy (ΔH)Reference
Basic Fibroblast Growth Factor (bFGF/FGF-2)Equilibrium DialysisSucrose OctasulfatebFGFNot explicitly determined, but binding saturates at a 2:1 molar ratio (SOS:bFGF)2Not Determined[6]
Fibroblast Growth Factor 2 (FGF-2)Cationic Filtration Assay (Competition)Endothelial Cell Heparan Sulfate (E-HS)125I-FGF-2IC50 = 0.28 ± 0.07 µM (SOS inhibiting FGF-2 binding to E-HS)Not DeterminedNot Determined[7]

Experimental Protocols

Detailed methodologies for three key biophysical techniques are provided below.

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions, providing kinetic data (association and dissociation rates) and affinity (Kd).[8] For studying protein-SOS interactions, two main approaches can be considered: immobilization of the protein or immobilization of SOS. Given that SOS is a small molecule, direct immobilization can be challenging and may result in low signal. A recommended strategy is to immobilize the protein and flow SOS over the surface as the analyte. An alternative for immobilizing SOS is to first biotinylate it and then capture it on a streptavidin-coated sensor chip.[1]

Protocol: SPR Analysis of Protein-SOS Interaction (Protein Immobilized)

Objective: To determine the binding kinetics and affinity of sucrose octasulfate for a target protein.

Materials:

  • SPR instrument (e.g., Biacore, Reichert, etc.)

  • Sensor chip (e.g., CM5, or other suitable chemistry)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Target protein

  • Sucrose Octasulfate (SOS)

  • Running buffer (e.g., HBS-EP+, PBS with 0.005% P20 surfactant)

  • Regeneration solution (e.g., low pH glycine, high salt buffer)

Procedure:

  • Protein Immobilization (Amine Coupling):

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a freshly prepared 1:1 mixture of EDC (e.g., 0.4 M) and NHS (e.g., 0.1 M).[9]

    • Inject the target protein (typically 10-100 µg/mL in a low ionic strength buffer, e.g., 10 mM acetate, pH 4.0-5.5) over the activated surface. The protein will covalently bind to the surface via its primary amine groups.

    • Deactivate any remaining active esters by injecting ethanolamine (B43304) (e.g., 1 M, pH 8.5).[9]

    • A reference flow cell should be prepared similarly but without the protein injection (or with an irrelevant protein) to subtract non-specific binding and bulk refractive index changes.

  • Binding Analysis:

    • Prepare a series of dilutions of SOS in running buffer (e.g., ranging from 0.1 x expected Kd to 10 x expected Kd).

    • Inject the SOS solutions over the immobilized protein surface at a constant flow rate (e.g., 30 µL/min) for a defined association time, followed by an injection of running buffer for a defined dissociation time.

    • Include several buffer-only injections (blanks) for double referencing.

  • Surface Regeneration:

    • After each SOS injection cycle, regenerate the sensor surface by injecting the appropriate regeneration solution to remove bound SOS. The choice of regeneration solution needs to be optimized to ensure complete removal of the analyte without denaturing the immobilized protein.

  • Data Analysis:

    • Subtract the reference flow cell data and the blank injections from the active flow cell data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Protocol: Biotinylation of Sucrose Octasulfate for SPR

Objective: To chemically attach a biotin (B1667282) molecule to sucrose octasulfate to enable its capture on a streptavidin-coated sensor surface. This protocol is adapted from a method for biotinylating heparin.[10]

Materials:

  • Sucrose Octasulfate (SOS)

  • Amine-PEG3-Biotin

  • Sodium cyanoborohydride (NaCNBH3)

  • Deionized water

  • Desalting column (e.g., spin column with appropriate molecular weight cut-off)

Procedure:

  • Reaction Setup:

    • Dissolve SOS and Amine-PEG3-Biotin in deionized water. The molar ratio should be optimized, but a starting point is a slight molar excess of the biotin reagent.

    • Add NaCNBH3 to the solution. The reaction proceeds via reductive amination. Note: Sucrose octasulfate does not have a free aldehyde group for direct reductive amination. This protocol assumes a modification of SOS to introduce a reactive group or that the reaction can proceed at a low level at the reducing end of sucrose if it can open. A more direct method would be to introduce an amine group to SOS first.

  • Reaction Incubation:

    • Incubate the reaction mixture at an elevated temperature (e.g., 70°C) for an extended period (e.g., 24-48 hours), with a potential second addition of NaCNBH3.[10]

  • Purification:

    • Remove unreacted biotinylation reagent and by-products using a desalting column.

    • Lyophilize the purified biotinylated SOS to obtain a powder.

  • Immobilization on Streptavidin Chip:

    • The biotinylated SOS can then be injected over a streptavidin-coated sensor chip to achieve a stable surface for protein binding analysis.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment.[11][12] From these parameters, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated.

Protocol: ITC Analysis of Protein-SOS Interaction

Objective: To determine the thermodynamic parameters of the interaction between a target protein and sucrose octasulfate.

Materials:

  • Isothermal Titration Calorimeter

  • Target protein

  • Sucrose Octasulfate (SOS)

  • Dialysis buffer (e.g., PBS or HEPES buffer, pH 7.4)

Procedure:

  • Sample Preparation:

    • Thoroughly dialyze both the protein and SOS against the same batch of buffer to minimize heats of dilution.

    • Accurately determine the concentrations of the protein and SOS solutions.

    • Degas all solutions immediately before use to prevent air bubbles in the calorimeter cell and syringe.

  • ITC Experiment Setup:

    • Typically, the protein solution is placed in the sample cell, and the SOS solution is loaded into the injection syringe.

    • The concentration of SOS in the syringe should be 10-20 times higher than the protein concentration in the cell.

    • The protein concentration in the cell should be chosen to satisfy the "c-window" (c = n * Ka * [Protein]), where c is ideally between 10 and 1000 for a well-defined binding isotherm.[11] If the Kd is unknown, a starting protein concentration of 10-50 µM can be used.

  • Titration:

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of small injections (e.g., 5-10 µL) of the SOS solution into the protein solution, with sufficient time between injections for the signal to return to baseline.

    • Perform a control titration by injecting SOS into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Integrate the heat pulses from each injection.

    • Subtract the heat of dilution from the heat of binding for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of SOS to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

A competitive ELISA is a suitable format for studying the interaction between a protein and a small molecule like SOS, where direct immobilization of the small molecule may be challenging. In this assay, SOS in solution competes with an immobilized ligand for binding to the target protein.

Protocol: Competitive ELISA for Protein-SOS Interaction

Objective: To determine the inhibitory concentration (IC50) of SOS for the binding of a protein to a known ligand.

Materials:

  • High-binding 96-well microplate

  • Target protein

  • Known binding partner of the target protein (e.g., a specific antibody or another interacting protein) for coating

  • Sucrose Octasulfate (SOS)

  • Primary antibody against the target protein (if the target protein is not tagged)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)

  • Substrate for the enzyme (e.g., TMB)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., PBS with 1-5% BSA or non-fat dry milk)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Stop solution (e.g., 2 M H2SO4)

  • Plate reader

Procedure:

  • Plate Coating:

    • Coat the wells of the microplate with the known binding partner of the target protein (e.g., 1-10 µg/mL in coating buffer).

    • Incubate overnight at 4°C.[13]

    • Wash the plate with wash buffer to remove unbound coating protein.

  • Blocking:

    • Block the remaining protein-binding sites in the wells by adding blocking buffer.

    • Incubate for 1-2 hours at room temperature.[13]

    • Wash the plate.

  • Competition Reaction:

    • Prepare a series of dilutions of SOS in a suitable buffer.

    • In a separate plate or tubes, pre-incubate a constant concentration of the target protein with the different concentrations of SOS for a sufficient time to reach equilibrium.

    • Add the protein-SOS mixtures to the coated and blocked wells.

    • Incubate for 1-2 hours at room temperature to allow the unbound protein to bind to the coated plate.

  • Detection:

    • Wash the plate to remove unbound protein and SOS.

    • Add the primary antibody against the target protein (if necessary) and incubate.

    • Wash the plate.

    • Add the enzyme-conjugated secondary antibody and incubate.

    • Wash the plate thoroughly.

  • Signal Development:

    • Add the substrate and incubate until a color develops.

    • Stop the reaction with the stop solution.

    • Read the absorbance at the appropriate wavelength.

  • Data Analysis:

    • The signal will be inversely proportional to the concentration of SOS in the pre-incubation step.

    • Plot the absorbance against the logarithm of the SOS concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

The following diagrams illustrate the experimental workflows described above.

SPR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_chip Prepare Sensor Chip immobilize Immobilize Protein prep_chip->immobilize prep_protein Prepare Protein prep_protein->immobilize prep_sos Prepare SOS Dilutions bind Inject SOS (Association) prep_sos->bind immobilize->bind dissociate Inject Buffer (Dissociation) bind->dissociate regenerate Regenerate Surface dissociate->regenerate data_acq Acquire Sensorgram dissociate->data_acq regenerate->bind Next Cycle data_proc Process Data (Reference Subtraction) data_acq->data_proc fit_model Fit to Binding Model data_proc->fit_model results Determine ka, kd, Kd fit_model->results

Workflow for Surface Plasmon Resonance (SPR) Analysis.

ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_protein Prepare & Degas Protein load_cell Load Protein into Cell prep_protein->load_cell prep_sos Prepare & Degas SOS load_syringe Load SOS into Syringe prep_sos->load_syringe prep_buffer Prepare & Degas Buffer control_titrate Control: Titrate SOS into Buffer prep_buffer->control_titrate titrate Titrate SOS into Protein load_cell->titrate load_syringe->titrate integrate Integrate Heat Pulses titrate->integrate subtract_dilution Subtract Heat of Dilution control_titrate->subtract_dilution integrate->subtract_dilution plot_isotherm Plot Binding Isotherm subtract_dilution->plot_isotherm fit_model Fit to Binding Model plot_isotherm->fit_model results Determine Kd, n, ΔH fit_model->results

Workflow for Isothermal Titration Calorimetry (ITC) Analysis.

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competition cluster_detection Detection cluster_analysis Analysis coat Coat Plate with Known Ligand wash1 Wash coat->wash1 block Block Plate wash1->block wash2 Wash block->wash2 add_to_plate Add Mixture to Plate wash2->add_to_plate pre_incubate Pre-incubate Protein with SOS pre_incubate->add_to_plate incubate Incubate add_to_plate->incubate wash3 Wash incubate->wash3 add_primary_ab Add Primary Antibody wash3->add_primary_ab wash4 Wash add_primary_ab->wash4 add_secondary_ab Add Enzyme-conjugated Secondary Ab wash4->add_secondary_ab wash5 Wash add_secondary_ab->wash5 add_substrate Add Substrate wash5->add_substrate stop_reaction Stop Reaction add_substrate->stop_reaction read_plate Read Absorbance stop_reaction->read_plate plot_curve Plot Dose-Response Curve read_plate->plot_curve calc_ic50 Calculate IC50 plot_curve->calc_ic50

Workflow for Competitive ELISA.

References

Application Notes and Protocols: Sucrose Octasulfate Potassium Salt for In Vitro Angiogenesis Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sucrose octasulfate potassium salt (SOS), a polysulfated disaccharide, serves as a structural and functional mimic of heparin. It is utilized in in vitro angiogenesis assays to investigate its potential modulatory effects on the formation of new blood vessels. Angiogenesis is a critical process in both normal physiological functions, such as wound healing, and in pathological conditions, including tumor growth and metastasis. The study of compounds like SOS is pivotal in the discovery of novel pro- or anti-angiogenic therapeutic agents.

Mechanism of Action

Sucrose octasulfate potassium salt exerts its effects on angiogenesis primarily by interacting with heparin-binding growth factors and their receptors on endothelial cells. The prevailing mechanism suggests that SOS can competitively inhibit the binding of key pro-angiogenic growth factors, such as Fibroblast Growth Factor-2 (FGF-2) and Vascular Endothelial Growth Factor (VEGF), to heparan sulfate (B86663) proteoglycans (HSPGs) on the cell surface and in the extracellular matrix (ECM). This interaction can lead to a biphasic response. At certain concentrations, SOS may displace these growth factors from the ECM, potentially increasing their local availability and promoting angiogenesis. Conversely, at higher concentrations, SOS can inhibit the binding of these growth factors to their signaling receptors on endothelial cells, thereby blocking downstream pro-angiogenic signaling pathways and exhibiting an anti-angiogenic effect. This ability to modulate growth factor availability and signaling makes SOS a compound of interest for therapeutic applications targeting angiogenesis.

Signaling Pathway of Sucrose Octasulfate in Angiogenesis

cluster_0 Extracellular Matrix (ECM) cluster_1 Endothelial Cell GF_ECM Growth Factor (e.g., FGF-2, VEGF) HSPG_ECM HSPG GF_ECM->HSPG_ECM Bound GF_Free Free Growth Factor GF_ECM->GF_Free Receptor Growth Factor Receptor (e.g., FGFR, VEGFR) Proliferation Cell Proliferation Receptor->Proliferation Migration Cell Migration Receptor->Migration Tube_Formation Tube Formation Receptor->Tube_Formation HSPG_Cell HSPG SOS Sucrose Octasulfate (SOS) SOS->GF_ECM Displaces SOS->GF_Free Inhibits Binding GF_Free->Receptor Binds & Activates A Coat 96-well plate with Matrigel B Incubate at 37°C to solidify A->B C Seed Endothelial Cells (e.g., HUVECs) B->C D Add SOS at varying concentrations C->D E Incubate for 4-18 hours D->E F Stain cells (e.g., Calcein AM) E->F G Image and Quantify Tube Formation F->G A Seed Endothelial Cells in 96-well plate B Allow cells to attach (24 hours) A->B C Serum-starve cells (optional, 4-6 hours) B->C D Add SOS at varying concentrations C->D E Incubate for 24-72 hours D->E F Add proliferation reagent (e.g., MTT, CellTiter-Glo®) E->F G Measure absorbance or luminescence F->G A Place inserts in 24-well plate B Add chemoattractant to lower chamber A->B C Seed Endothelial Cells in upper chamber with SOS B->C D Incubate for 4-24 hours C->D E Remove non-migrated cells D->E F Fix and stain migrated cells E->F G Count migrated cells F->G

Application Notes and Protocols for Assessing Sucrose Octasulfate's Effect on Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and assessing the effects of Sucrose (B13894) octasulfate (SOS) on cell proliferation. SOS is a synthetic sulfated disaccharide that has been shown to interact with heparin-binding growth factors, notably Fibroblast Growth Factors (FGFs), thereby influencing cellular processes like proliferation.

Mechanism of Action: Potentiation of FGF Signaling

Sucrose octasulfate's primary mechanism of action in modulating cell proliferation is through its potentiation of the Fibroblast Growth Factor (FGF) signaling pathway.[1][2] SOS mimics the action of heparin, a naturally occurring glycosaminoglycan, by binding to both FGFs and their receptors (FGFRs).[1][2][3][4] This binding facilitates the dimerization of FGFRs, a critical step for the activation of downstream signaling cascades that lead to cell proliferation.[1][2]

The interaction of SOS with the FGF-FGFR complex increases the binding affinity between the growth factor and its receptor, further enhancing the signaling response.[1][2] It is important to note that the effect of SOS on cell proliferation can be biphasic, with lower concentrations potentiating FGF-stimulated proliferation and higher concentrations leading to inhibition.[5]

FGF Signaling Pathway Activation by Sucrose Octasulfate

FGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SOS Sucrose Octasulfate FGFR1 FGFR SOS->FGFR1 binds FGFR2 FGFR SOS->FGFR2 binds FGF FGF FGF->FGFR1 binds FGF->FGFR2 binds FGFR_dimer FGFR Dimerization (Trans-autophosphorylation) FGFR1->FGFR_dimer FGFR2->FGFR_dimer Downstream Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt pathways) FGFR_dimer->Downstream activates Proliferation Cell Proliferation Downstream->Proliferation leads to

Caption: FGF signaling pathway activated by Sucrose octasulfate.

Data Presentation

The effect of Sucrose octasulfate on cell proliferation is concentration-dependent. The following table summarizes the biphasic effect observed on FGF-2-stimulated Bovine Capillary Endothelial (BCE) cells.

Sucrose Octasulfate (µg/mL)Proliferation (% of FGF-2 stimulated control)
< 20Potentiation
> 20Inhibition
2000Complete inhibition (equivalent to no FGF-2)

Data adapted from Fannon et al.[5]

Experimental Protocols

To assess the effect of Sucrose octasulfate on cell proliferation, several standard assays can be employed. Below are detailed protocols for a direct cell counting method and a metabolic activity-based assay.

Protocol 1: Cell Proliferation Assay using Direct Cell Counting

This protocol is adapted from a study investigating the effect of SOS on FGF-2-stimulated endothelial cells and provides a direct measure of cell number.[5]

Materials:

  • Bovine Capillary Endothelial (BCE) cells or other cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% calf serum)

  • Low-serum cell culture medium (e.g., DMEM with 1% calf serum)

  • Fibroblast Growth Factor-2 (FGF-2)

  • Sucrose octasulfate (SOS)

  • 24-well plates

  • Coulter Counter or hemocytometer

  • Trypsin-EDTA

Procedure:

  • Cell Seeding:

    • Plate BCE cells at a density of 15,000 cells/well in 24-well plates containing complete culture medium.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Serum Starvation and Treatment:

    • The following day, aspirate the complete medium and wash the cells once with phosphate-buffered saline (PBS).

    • Replace the medium with low-serum medium.

    • Prepare working solutions of FGF-2 and various concentrations of SOS in low-serum medium.

    • Add FGF-2 (e.g., 1 ng/mL final concentration) with or without different concentrations of SOS to the respective wells. Include a control group with FGF-2 alone and a baseline control with low-serum medium only.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Cell Counting:

    • After incubation, aspirate the medium and wash the cells with PBS.

    • Add trypsin-EDTA to each well to detach the cells.

    • Neutralize the trypsin with complete medium and collect the cell suspension.

    • Quantify the cell number using a Coulter Counter or a hemocytometer.

  • Data Analysis:

    • Calculate the average cell number for each treatment condition.

    • Express the results as a percentage of the control (FGF-2 stimulated) proliferation.

Experimental Workflow for Direct Cell Counting

Cell_Counting_Workflow A Seed cells in 24-well plates (15,000 cells/well) B Incubate overnight A->B C Serum starve and treat with FGF-2 +/- Sucrose Octasulfate B->C D Incubate for 72 hours C->D E Trypsinize and collect cells D->E F Count cells using Coulter Counter E->F G Analyze data F->G

Caption: Workflow for assessing cell proliferation by direct cell counting.

Protocol 2: MTT Cell Proliferation Assay

This protocol provides an indirect measure of cell proliferation by assessing the metabolic activity of the cells. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Low-serum cell culture medium

  • FGF-2

  • Sucrose octasulfate (SOS)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Serum Starvation and Treatment:

    • Aspirate the complete medium and replace it with 100 µL of low-serum medium.

    • Prepare serial dilutions of SOS with a constant concentration of FGF-2 in low-serum medium.

    • Add the treatment solutions to the wells. Include appropriate controls (medium alone, FGF-2 alone).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of solubilization solution to each well.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium alone).

    • Calculate the percentage of cell viability/proliferation relative to the FGF-2 control.

MTT Assay Workflow

MTT_Workflow A Seed cells in 96-well plates B Incubate overnight A->B C Treat with FGF-2 +/- Sucrose Octasulfate B->C D Incubate for 48-72 hours C->D E Add MTT reagent D->E F Incubate for 2-4 hours E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Analyze data H->I

Caption: Workflow for the MTT cell proliferation assay.

References

Unlocking the Regenerative Potential: Sucrose Octasulfate Potassium Salt in Wound Healing

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Sucrose (B13894) octasulfate potassium salt, a highly sulfated disaccharide, has emerged as a significant therapeutic agent in the management of chronic and difficult-to-heal wounds. Its application, primarily through advanced wound dressings, has demonstrated considerable efficacy in promoting tissue repair. These application notes provide a comprehensive overview of the key findings from wound healing studies and detailed protocols for relevant in vitro and in vivo experiments.

Mechanism of Action

Sucrose octasulfate potassium salt primarily functions by modulating the wound microenvironment. In chronic wounds, an excess of matrix metalloproteinases (MMPs) leads to the degradation of the extracellular matrix (ECM) and essential growth factors, thereby impeding the healing process. Sucrose octasulfate acts as an MMP inhibitor, binding to these enzymes and reducing their detrimental activity.[1] This action helps to restore a balance that is conducive to tissue regeneration.

Furthermore, this compound has been shown to interact with and stabilize growth factors, such as acidic fibroblast growth factor (aFGF), protecting them from degradation and enhancing their mitogenic activity.[2] This stabilization is crucial for stimulating key cellular processes in wound healing, including cell proliferation and angiogenesis.

A proposed signaling pathway for the action of sucrose octasulfate potassium salt is an inhibition of MMPs, which in turn prevents the breakdown of the extracellular matrix and protects growth factors. This preservation of growth factors allows them to bind to their receptors on fibroblasts and endothelial cells, initiating signaling cascades that promote cell proliferation, migration, and angiogenesis, ultimately leading to wound closure.

Sucrose Octasulfate Signaling Pathway cluster_extracellular Extracellular Matrix cluster_cell Target Cells (Fibroblasts, Endothelial Cells) SOS Sucrose Octasulfate Potassium Salt MMPs Excess MMPs SOS->MMPs Inhibits ECM Extracellular Matrix (ECM) MMPs->ECM Degrades GF Growth Factors (e.g., aFGF) MMPs->GF Degrades Receptor Growth Factor Receptor GF->Receptor Binds Proliferation Cell Proliferation & Migration Receptor->Proliferation Angiogenesis Angiogenesis Receptor->Angiogenesis WoundClosure Wound Closure Proliferation->WoundClosure Angiogenesis->WoundClosure

Caption: Proposed mechanism of action for sucrose octasulfate potassium salt in wound healing.

Quantitative Data from Clinical and Preclinical Studies

The efficacy of sucrose octasulfate potassium salt, particularly when incorporated into a technology lipido-colloid with nano-oligosaccharide factor (TLC-NOSF) dressing, has been substantiated in several clinical trials. The following tables summarize key quantitative data from these studies.

Table 1: Clinical Trial Outcomes for Sucrose Octasulfate Dressings in Diabetic Foot Ulcers (DFUs)

StudyTreatment GroupControl GroupOutcome MeasureResultp-valueCitation
EXPLORER TrialSucrose Octasulfate Dressing (n=126)Neutral Dressing (n=114)Wound Closure Rate at 20 weeks48%30%0.002
EXPLORER TrialSucrose Octasulfate DressingNeutral DressingAdjusted Odds Ratio for Wound Closure2.60 (95% CI: 1.43–4.73)0.002[2][3]
EXPLORER TrialSucrose Octasulfate DressingNeutral DressingMedian Time to Healing120 days180 days0.029
Post-hoc AnalysisWounds ≤2 months (TLC-NOSF)Wounds ≤2 months (Control)Wound Closure Rate71%41%-
Post-hoc AnalysisWounds >11 months (TLC-NOSF)Wounds >11 months (Control)Wound Closure Rate19%--

Table 2: Clinical Trial Outcomes for Sucrose Octasulfate Dressings in Venous Leg Ulcers (VLUs)

StudyTreatment GroupControl GroupOutcome MeasureResultp-valueCitation
CHALLENGE TrialTLC-NOSF DressingLipido-Colloid Dressing---[4]
Schmutz et al. (2008)TLC-NOSF DressingORC/Collagen DressingRelative Median Wound Area Reduction at 12 weeks54.4%12.9%0.0286
Schmutz et al. (2008)TLC-NOSF DressingORC/Collagen DressingMean Healing RateSignificantly higher in TLC-NOSF group0.029[5]

Experimental Protocols

The following are detailed methodologies for key in vitro and in vivo experiments to assess the efficacy of sucrose octasulfate potassium salt in wound healing.

In Vitro Experimental Protocols

1. Fibroblast Proliferation Assay (Thymidine Incorporation)

  • Objective: To determine the effect of sucrose octasulfate potassium salt on the proliferation of dermal fibroblasts.

  • Materials:

    • Normal human dermal fibroblasts (HDFs)

    • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

    • Sucrose octasulfate potassium salt solution (sterile, various concentrations)

    • [³H]-Thymidine

    • 12-well cell culture plates

    • Cell harvester

    • Scintillation counter

  • Protocol:

    • Seed HDFs into 12-well plates at a density of 1 x 10⁴ cells/cm² and culture for 24 hours to allow for cell attachment.

    • Replace the medium with DMEM containing various concentrations of sucrose octasulfate potassium salt. Include a vehicle-only control.

    • Incubate the cells for 24 to 72 hours.

    • For the final 24 hours of incubation, add [³H]-thymidine to each well.

    • After incubation, lyse the cells and harvest the DNA onto glass fiber filters using a cell harvester.

    • Measure the incorporated radioactivity using a scintillation counter.

    • Express the results as a percentage of the control.

2. Endothelial Cell Migration Assay (Scratch Wound Assay)

  • Objective: To evaluate the effect of sucrose octasulfate potassium salt on the migration of endothelial cells, a key process in angiogenesis.

  • Materials:

    • Human Umbilical Vein Endothelial Cells (HUVECs)

    • Endothelial Cell Growth Medium

    • Sucrose octasulfate potassium salt solution (sterile, various concentrations)

    • 6-well cell culture plates

    • 200 µL pipette tip

    • Microscope with a camera

  • Protocol:

    • Culture HUVECs in 6-well plates until a confluent monolayer is formed.

    • Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.

    • Gently wash the wells with PBS to remove detached cells.

    • Replace the medium with fresh medium containing different concentrations of sucrose octasulfate potassium salt. Include a vehicle-only control.

    • Capture images of the scratch at 0 hours and at regular intervals (e.g., 6, 12, 24 hours).

    • Measure the width of the scratch at different points for each time point and condition.

    • Calculate the percentage of wound closure relative to the initial scratch area.

3. MMP Inhibition Assay (Dermal Equivalent Model)

  • Objective: To assess the ability of sucrose octasulfate potassium salt to inhibit MMP activity.

  • Materials:

    • Dermal equivalent model (e.g., co-culture of fibroblasts and keratinocytes)

    • Sucrose octasulfate potassium salt

    • Culture medium

    • Gelatin zymography kit or MMP activity assay kit

  • Protocol:

    • Culture the dermal equivalent model according to the manufacturer's instructions.

    • Treat the models with sucrose octasulfate potassium salt at various concentrations for a specified period.

    • Collect the conditioned medium from the cultures.

    • Analyze the activity of specific MMPs (e.g., MMP-1, MMP-2, MMP-9) in the conditioned medium using gelatin zymography or a commercially available MMP activity assay kit.

    • Quantify the reduction in MMP activity compared to untreated controls.

In_Vitro_Workflow cluster_prep Cell Culture Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Fibroblasts Dermal Fibroblasts TreatmentNode Incubate with Sucrose Octasulfate (various concentrations) Fibroblasts->TreatmentNode Endothelial Endothelial Cells Endothelial->TreatmentNode DermalModel Dermal Equivalent Model DermalModel->TreatmentNode ProlifAssay Proliferation Assay (Thymidine Incorporation) TreatmentNode->ProlifAssay MigAssay Migration Assay (Scratch Wound) TreatmentNode->MigAssay MMPAssay MMP Inhibition Assay (Zymography) TreatmentNode->MMPAssay DataProlif Cell Proliferation Rate ProlifAssay->DataProlif DataMig Wound Closure Percentage MigAssay->DataMig DataMMP MMP Activity Levels MMPAssay->DataMMP In_Vivo_Workflow Start Diabetic Mouse Model WoundCreation Full-Thickness Excisional Wound Creation Start->WoundCreation Grouping Randomization into Treatment & Control Groups WoundCreation->Grouping Application Topical Application of Sucrose Octasulfate or Control Grouping->Application Monitoring Wound Monitoring (Photography, Tracing) Application->Monitoring TissueHarvest Tissue Harvest (End of Study) Application->TissueHarvest Analysis Data Analysis: Wound Closure Rate Monitoring->Analysis Histology Histological & Immunohistochemical Analysis TissueHarvest->Histology

References

Application Notes and Protocols: Utilizing Sucrose Octasulfate to Investigate Fibroblast Growth Factor Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sucrose (B13894) octasulfate (SOS) is a synthetic, sulfated disaccharide that serves as a valuable tool for studying growth factor signaling pathways, particularly the Fibroblast Growth Factor (FGF) pathway.[1][2][3][4][5] Structurally similar to heparin, SOS can mimic its ability to interact with heparin-binding growth factors, thereby influencing their stability, receptor binding, and downstream signaling events.[4][5][6][7][8] These application notes provide a comprehensive overview and detailed protocols for using SOS to investigate FGF signaling, a critical pathway in cellular processes such as proliferation, differentiation, and angiogenesis.[9]

The primary mechanism by which SOS influences FGF signaling is by promoting the dimerization of FGFs and their receptors (FGFRs).[1][2][3][5] This dimerization is an essential step for the activation of the receptor's intrinsic tyrosine kinase activity and the subsequent initiation of intracellular signaling cascades, including the RAS-MAPK and PI3K-AKT pathways.[9] SOS achieves this by binding to both FGF and FGFR, thereby increasing their affinity for each other and stabilizing the dimeric complex.[1][2][3][5]

Interestingly, the effect of SOS on FGF-mediated cellular responses can be biphasic. At lower concentrations, it can potentiate FGF-induced cell proliferation by facilitating receptor dimerization.[6] However, at higher concentrations, SOS can inhibit FGF-2 binding to its receptors on the cell surface and even displace pre-bound FGF-2, leading to an inhibition of cell proliferation.[6] This dual activity makes SOS a versatile tool for both activating and inhibiting the FGF signaling pathway in a controlled manner.

Data Presentation

The following tables summarize the quantitative effects of Sucrose Octasulfate on Fibroblast Growth Factor-2 (FGF-2) activity based on published literature.

Table 1: Effect of Sucrose Octasulfate on FGF-2 Binding to Endothelial Cells

SOS ConcentrationEffect on 125I-FGF-2 BindingReference
Increasing concentrationsPotent inhibition of total binding[6]
Not specifiedStrips pre-bound FGF-2 from cells[6]

Table 2: Biphasic Effect of Sucrose Octasulfate on FGF-2-Mediated Cell Proliferation

SOS ConcentrationEffect on BCE Cell Proliferation (in the presence of 1 ng/mL FGF-2)Reference
< 20 µg/mLPotentiation of proliferation[6]
> 20 µg/mLReduction in proliferative response[6]
2000 µg/mLComplete inhibition of FGF-2 mediated proliferation[6]

Experimental Protocols

Herein, we provide detailed protocols for key experiments to study the effects of Sucrose Octasulfate on FGF signaling pathways.

Protocol 1: In Vitro Dimerization of FGF-FGFR Complexes by Sucrose Octasulfate

This protocol describes how to assess the ability of SOS to induce the dimerization of a purified FGF-FGFR complex using size exclusion chromatography.[5]

Materials:

  • Purified recombinant FGF (e.g., FGF2)

  • Purified recombinant ectodomain of an FGF receptor (e.g., FGFR1)

  • Sucrose Octasulfate (SOS)

  • Size exclusion chromatography column (e.g., Superdex 200)

  • Chromatography system (e.g., FPLC or HPLC)

  • Buffer: 25 mM HEPES-NaOH (pH 7.5), 150 mM NaCl

Procedure:

  • Prepare a 1:1 molar ratio complex of FGF2 and the FGFR1 ectodomain.

  • Purify the 1:1 binary complex using size exclusion chromatography.

  • Mix the purified FGF2-FGFR1 complex with SOS at various molar ratios (e.g., 1:0, 1:0.5, 1:1, 1:2).

  • Incubate the mixtures at room temperature for 30 minutes.

  • Inject each mixture onto the size exclusion chromatography column equilibrated with the running buffer.

  • Monitor the elution profile at 280 nm.

  • Analyze the chromatograms to observe the shift in the elution peak corresponding to the dimerization of the complex. A shift to a higher molecular weight indicates dimerization. At a 1:1 molar ratio of complex to SOS, quantitative dimerization is expected.[5]

Protocol 2: Radiolabeled FGF-2 Cell Binding Assay

This protocol details how to measure the effect of SOS on the binding of radiolabeled FGF-2 to cultured cells.[6]

Materials:

  • Bovine capillary endothelial (BCE) cells or other suitable cell line expressing FGF receptors

  • 24-well cell culture plates

  • 125I-labeled FGF-2

  • Sucrose Octasulfate (SOS)

  • Binding Buffer: DMEM, 25 mM HEPES, 0.05% gelatin

  • Wash Buffer: Ice-cold binding buffer

  • Gamma counter

Procedure:

  • Seed BCE cells in 24-well plates and grow to confluency.

  • Wash the cell monolayers once with binding buffer at 4°C.

  • Add 0.5 mL of fresh binding buffer per well and incubate at 4°C for 10 minutes.

  • Add 125I-FGF-2 (e.g., 1 ng/mL) to the wells in the absence or presence of increasing concentrations of SOS.

  • Incubate the plates at 4°C for 1.5 hours.

  • Wash the cells three times with ice-cold binding buffer.

  • Lyse the cells (e.g., with 0.1 N NaOH) and transfer the lysate to tubes for counting.

  • Measure the radioactivity in a gamma counter to determine the amount of bound 125I-FGF-2.

Protocol 3: FGF-2-Mediated Cell Proliferation Assay

This protocol describes how to assess the biphasic effect of SOS on FGF-2-stimulated cell proliferation using a cell counting method.[6]

Materials:

  • Bovine capillary endothelial (BCE) cells or Human Umbilical Vein Endothelial Cells (HUVEC)

  • 24-well cell culture plates

  • Growth Medium: DMEM supplemented with 10% calf serum, penicillin, and streptomycin

  • Low-Serum Medium: DMEM supplemented with 1% calf serum, penicillin, and streptomycin

  • Recombinant FGF-2

  • Sucrose Octasulfate (SOS)

  • Cell counter (e.g., Coulter counter) or a viability assay reagent (e.g., MTT, CCK-8)

Procedure:

  • Seed BCE or HUVEC cells at a density of 15,000 cells/well in 24-well plates and incubate overnight.

  • Replace the growth medium with low-serum medium.

  • Add FGF-2 (e.g., 1 ng/mL) to the wells in the absence or presence of a range of SOS concentrations (e.g., 0.1 µg/mL to 2000 µg/mL).

  • Include control wells with low-serum medium only (no FGF-2 or SOS) and wells with FGF-2 only.

  • Incubate the plates at 37°C for 72 hours.

  • Trypsinize the cells and quantify the cell number using a cell counter. Alternatively, use a metabolic assay like MTT or CCK-8 to determine cell viability, which correlates with proliferation.

Protocol 4: Western Blot Analysis of FGFR and Downstream Signaling

This protocol provides a method to analyze the phosphorylation status of FGFR and key downstream signaling proteins like FRS2, Akt, and ERK in response to FGF and SOS treatment.[1][2]

Materials:

  • Cell line expressing FGF receptors (e.g., neuronal cell lines or engineered cell lines)

  • 6-well cell culture plates

  • Serum-free medium

  • Recombinant FGF

  • Sucrose Octasulfate (SOS)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer system

  • Blocking Buffer: 5% BSA or non-fat milk in TBST

  • Primary antibodies: anti-p-FGFR, anti-total-FGFR, anti-p-FRS2, anti-total-FRS2, anti-p-Akt, anti-total-Akt, anti-p-ERK, anti-total-ERK

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 12-24 hours.

  • Pre-treat the cells with desired concentrations of SOS or vehicle control for 1-2 hours.

  • Stimulate the cells with FGF (e.g., 50 ng/mL) for 15-30 minutes. Include an unstimulated control group.

  • Wash the cells with ice-cold PBS and lyse them.

  • Clarify the lysates by centrifugation and determine the protein concentration.

  • Normalize protein amounts, prepare samples with Laemmli buffer, and boil.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-p-FGFR) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again, apply ECL substrate, and capture the chemiluminescent signal.

  • To analyze total protein levels, strip the membrane and re-probe with the corresponding total protein antibody, or run a parallel blot.

  • Quantify band intensities using densitometry software and normalize the phosphorylated protein signal to the total protein signal.

Visualizations

The following diagrams illustrate the mechanism of action of Sucrose Octasulfate and the workflows for the described experimental protocols.

FGF_Signaling_with_SOS cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space FGF FGF FGFR_mono1 FGFR (monomer) FGF->FGFR_mono1 Binds FGFR_dimer FGFR Dimer (Active) FGF->FGFR_dimer Promotes Dimerization SOS Sucrose Octasulfate SOS->FGF Binds SOS->FGFR_mono1 Binds SOS->FGFR_dimer Promotes Dimerization FGFR_mono1->FGFR_dimer Promotes Dimerization FGFR_mono2 FGFR (monomer) P1 P FGFR_dimer->P1 Autophosphorylation P2 P FGFR_dimer->P2 Signaling Downstream Signaling (RAS-MAPK, PI3K-AKT) P1->Signaling P2->Signaling Binding_Assay_Workflow start Start: Seed cells in 24-well plate step1 Wash cells with binding buffer at 4°C start->step1 step2 Add 125I-FGF-2 +/- increasing concentrations of SOS step1->step2 step3 Incubate at 4°C for 1.5 hours step2->step3 step4 Wash cells 3x with ice-cold binding buffer step3->step4 step5 Lyse cells step4->step5 step6 Measure radioactivity in a gamma counter step5->step6 end End: Determine amount of bound 125I-FGF-2 step6->end Proliferation_Assay_Workflow start Start: Seed cells in 24-well plate step1 Switch to low-serum medium start->step1 step2 Add FGF-2 +/- a range of SOS concentrations step1->step2 step3 Incubate at 37°C for 72 hours step2->step3 step4 Quantify cell number (e.g., cell counter or MTT assay) step3->step4 end End: Analyze effect of SOS on cell proliferation step4->end Western_Blot_Workflow start Start: Seed and serum-starve cells step1 Pre-treat with SOS or vehicle start->step1 step2 Stimulate with FGF step1->step2 step3 Lyse cells and quantify protein step2->step3 step4 SDS-PAGE and transfer to PVDF step3->step4 step5 Block membrane step4->step5 step6 Incubate with primary antibody (e.g., anti-p-FGFR) step5->step6 step7 Incubate with HRP-conjugated secondary antibody step6->step7 step8 Detect with ECL and image step7->step8 step9 Quantify and normalize band intensities step8->step9 end End: Analyze protein phosphorylation step9->end

References

Sucrose Octasulfate Potassium Salt: A Versatile Tool for Enzyme Kinetics Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Sucrose (B13894) Octasulfate Potassium Salt (SOS), a highly sulfated derivative of sucrose, has emerged as a valuable tool in the field of biochemistry and drug discovery for the study of enzyme kinetics. Its structural resemblance to glycosaminoglycans (GAGs), such as heparin, allows it to function as a GAG mimetic, interacting with a variety of proteins and enzymes that possess GAG-binding domains. This polyanionic nature makes SOS an effective modulator of enzyme activity, providing a powerful method for elucidating enzyme mechanisms, identifying novel therapeutic targets, and screening for potential drug candidates.

These application notes provide a comprehensive overview of the utility of sucrose octasulfate potassium salt in enzyme kinetics, with a focus on its inhibitory properties. Detailed protocols for conducting enzyme inhibition assays are provided to guide researchers in their experimental design and data analysis.

Mechanism of Action

The primary mechanism by which sucrose octasulfate potassium salt influences enzyme activity is through electrostatic interactions. The eight sulfate (B86663) groups confer a strong negative charge to the molecule, enabling it to bind to positively charged regions on the surface of proteins, including the active sites or allosteric sites of enzymes.[1] This binding can lead to conformational changes in the enzyme, prevention of substrate binding, or disruption of the catalytic process, resulting in the modulation or complete inhibition of enzymatic activity.

Applications in Enzyme Kinetics

Sucrose octasulfate potassium salt is a versatile tool with several key applications in enzyme kinetics studies:

  • Elucidating Enzyme Mechanisms: By studying the inhibitory effects of SOS, researchers can gain insights into the structure and function of an enzyme's active site and identify key residues involved in substrate binding and catalysis.

  • Investigating Glycosaminoglycan-Enzyme Interactions: As a GAG mimetic, SOS can be used to study the role of endogenous GAGs in regulating enzyme activity. This is particularly relevant for enzymes involved in processes such as coagulation, cell signaling, and extracellular matrix remodeling.

  • High-Throughput Screening: SOS can be employed as a reference inhibitor in high-throughput screening assays to identify and characterize novel enzyme inhibitors.

  • Drug Development: The ability of SOS to inhibit specific enzymes makes it a potential therapeutic agent itself, or a scaffold for the development of new drugs targeting those enzymes.

Data Presentation: Enzyme Inhibition by Sucrose Octasulfate Potassium Salt

The following table summarizes the quantitative data on the inhibition of specific enzymes by sucrose octasulfate potassium salt.

EnzymeCommon Name/SynonymMethod of Inhibition/InteractionQuantitative DataReference(s)
ThrombinCoagulation factor IIaBinds to exosite II, inhibiting catalytic activity.[2][3]Kd: ~1.4 µM, IC50: 4.5 µM[4][2][3][4]
Fibroblast Growth Factor 2 (FGF-2)Basic fibroblast growth factor (bFGF)Competitively inhibits binding to endothelial cells.[5][6]IC50: ~2 µg/mL[4][4][5][6]

Experimental Protocols

Protocol 1: General Enzyme Inhibition Assay Using Sucrose Octasulfate Potassium Salt

This protocol provides a general framework for determining the inhibitory effect of sucrose octasulfate potassium salt on a target enzyme. Specific parameters such as buffer composition, substrate concentration, and incubation times should be optimized for each enzyme.

Materials:

  • Purified target enzyme

  • Substrate for the target enzyme

  • Sucrose Octasulfate Potassium Salt (SOS)

  • Assay buffer (optimized for the target enzyme)

  • Microplate reader or spectrophotometer

  • 96-well plates or cuvettes

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of SOS in assay buffer. The concentration of the stock solution should be at least 10-fold higher than the highest concentration to be tested.

    • Prepare a series of dilutions of the SOS stock solution in assay buffer to create a range of inhibitor concentrations.

    • Prepare a solution of the target enzyme in assay buffer at a concentration that yields a linear reaction rate over the desired time course.

    • Prepare a solution of the substrate in assay buffer. The optimal substrate concentration is typically at or near the Michaelis-Menten constant (Km) of the enzyme.

  • Assay Setup:

    • In a 96-well plate, add a fixed volume of the enzyme solution to each well.

    • Add an equal volume of the different SOS dilutions to the wells. Include a control well with assay buffer instead of the SOS solution (no inhibitor control).

    • Incubate the enzyme and SOS mixture at the optimal temperature for the enzyme for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.

  • Initiation and Measurement of the Reaction:

    • Initiate the enzymatic reaction by adding a fixed volume of the substrate solution to each well.

    • Immediately begin monitoring the reaction progress using a microplate reader or spectrophotometer. The method of detection will depend on the specific assay (e.g., absorbance, fluorescence).

    • Record the reaction rate (initial velocity) for each inhibitor concentration.

  • Data Analysis:

    • Calculate the percentage of inhibition for each SOS concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition versus the logarithm of the SOS concentration.

    • Determine the IC50 value, which is the concentration of SOS that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Protocol 2: Determination of the Inhibition Constant (Ki) for a Competitive Inhibitor

This protocol describes how to determine the inhibition constant (Ki), a measure of the inhibitor's binding affinity, for a competitive inhibitor like sucrose octasulfate potassium salt.

Materials:

  • Same as Protocol 1.

Procedure:

  • Perform a series of enzyme kinetic assays as described in Protocol 1, but with a key modification: for each fixed concentration of SOS, vary the substrate concentration over a wide range (e.g., 0.2 to 5 times the Km).

  • Measure the initial reaction velocity (v) for each combination of substrate and inhibitor concentration.

  • Generate a Lineweaver-Burk plot (double reciprocal plot) by plotting 1/v versus 1/[S] for each inhibitor concentration.

  • Analyze the Lineweaver-Burk plot:

    • For a competitive inhibitor, the lines will intersect at the y-axis (1/Vmax), indicating that the maximum velocity (Vmax) is unchanged.

    • The apparent Km (Km,app) will increase with increasing inhibitor concentration.

  • Calculate Ki:

    • The Ki can be determined from the following equation: Km,app = Km (1 + [I]/Ki) where [I] is the inhibitor concentration.

    • Alternatively, a Dixon plot (1/v versus [I]) at different fixed substrate concentrations can be used. The intersection of the lines gives -Ki on the x-axis.

Alternatively, the Cheng-Prusoff equation can be used to estimate Ki from the IC50 value if the inhibition is known to be competitive: [7][8]

Ki = IC50 / (1 + [S]/Km)

Where:

  • Ki is the inhibition constant.

  • IC50 is the half maximal inhibitory concentration.

  • [S] is the substrate concentration used in the assay.

  • Km is the Michaelis-Menten constant of the substrate.

Mandatory Visualizations

Enzyme_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Prep_Enzyme Prepare Enzyme Solution Mix_Enzyme_SOS Incubate Enzyme + SOS Prep_Enzyme->Mix_Enzyme_SOS Prep_Substrate Prepare Substrate Solution Add_Substrate Initiate Reaction (Add Substrate) Prep_Substrate->Add_Substrate Prep_SOS Prepare SOS Stock & Dilutions Prep_SOS->Mix_Enzyme_SOS Mix_Enzyme_SOS->Add_Substrate Measure_Activity Measure Reaction Rate Add_Substrate->Measure_Activity Calc_Inhibition Calculate % Inhibition Measure_Activity->Calc_Inhibition Plot_Data Plot Dose-Response Curve Calc_Inhibition->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50 Determine_Ki Determine Ki (optional) Plot_Data->Determine_Ki

Caption: Workflow for an enzyme inhibition assay using sucrose octasulfate potassium salt.

Competitive_Inhibition_Mechanism Enzyme Enzyme (Active Site) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex + Substrate EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex + SOS Substrate Substrate Substrate->ES_Complex SOS SOS (Inhibitor) SOS->EI_Complex ES_Complex->Enzyme Product Product ES_Complex->Product k_cat EI_Complex->Enzyme

Caption: Mechanism of competitive inhibition by sucrose octasulfate potassium salt (SOS).

FGF2_Signaling_Inhibition cluster_inhibition FGF2 FGF-2 FGFR FGF Receptor FGF2->FGFR Binds to Signaling_Cascade Downstream Signaling Cascade FGFR->Signaling_Cascade Activates SOS Sucrose Octasulfate (SOS) SOS->FGF2 Competitively Binds to Cell_Surface Cell Surface Cellular_Response Cellular Response (e.g., Proliferation) Signaling_Cascade->Cellular_Response Leads to

Caption: Inhibition of FGF-2 signaling by sucrose octasulfate potassium salt.

References

Troubleshooting & Optimization

"Troubleshooting batch-to-batch variability in Sucrose octasulfate synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Sucrose (B13894) Octasulfate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome batch-to-batch variability in their experiments.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis process in a question-and-answer format.

Question 1: My final product is a dark brown or black tar-like substance instead of a white powder. What happened?

Answer: This is likely due to the charring of the sucrose molecule. The sulfation reaction is highly exothermic, and poor temperature control can lead to overheating and degradation of the sucrose.

  • Immediate Action: Stop the reaction and reassess your cooling efficiency.

  • Preventative Measures:

    • Ensure your reaction vessel is adequately submerged in a cooling bath (e.g., ice-water or a cryostat).

    • Add the sulfating agent (e.g., sulfur trioxide pyridine (B92270) complex or chlorosulfonic acid) slowly and portion-wise to manage the exothermic reaction.

    • Maintain vigorous stirring to ensure even heat distribution.

Question 2: The yield of my Sucrose Octasulfate is consistently low. What are the potential causes?

Answer: Low yields can stem from several factors, from incomplete reactions to loss of product during workup.

  • Incomplete Reaction:

    • Insufficient Sulfating Agent: Ensure the molar ratio of the sulfating agent to sucrose is adequate. A common ratio is at least 8 equivalents of the sulfating agent.

    • Reaction Time/Temperature: The reaction may not have gone to completion. Depending on the method, reaction times can range from 2 to 5 hours at temperatures between 40-80°C.[1][2]

  • Product Loss During Workup:

    • Precipitation: The precipitation of the sucrose octasulfate salt (e.g., potassium or sodium salt) is pH-dependent. Ensure the pH is adjusted correctly (typically to 8-9) to maximize precipitation.[2][3][4]

    • Recrystallization: While necessary for purification, each recrystallization step can lead to some product loss. Minimize the number of recrystallization steps where possible, and ensure the product is fully precipitated by cooling to 0-5°C before filtration.[1][3]

Question 3: My product shows impurities in the analytical tests (e.g., NMR, HPLC). What are these impurities and how can I remove them?

Answer: Common impurities include under-sulfated sucrose molecules (e.g., hepta- and hexa-sulfates) and residual solvents.[5]

  • Under-sulfated Sucrose: These impurities arise from an incomplete reaction.

    • To Minimize Formation: Ensure homogenous mixing and an adequate amount of sulfating agent.[3]

    • Removal: Purification is typically achieved through repeated recrystallization.[1][3] The solubility of the fully sulfated product differs from the less-sulfated versions, allowing for separation.

  • Residual Solvents (e.g., Pyridine, Triethylamine):

    • Removal: Thorough drying under vacuum is crucial. For pyridine, which has a high boiling point, ensuring an adequate vacuum and sufficient drying time is important.

Question 4: I'm having difficulty purifying the product. It remains sticky and doesn't crystallize into a fine powder.

Answer: This issue often points to the presence of impurities that inhibit crystallization or improper workup conditions.

  • Check for Water: The presence of water can sometimes lead to a gummy or oily product instead of a crystalline solid.[5] Ensure all your reagents and solvents are anhydrous and the reaction is performed under a dry atmosphere.

  • Purification Technique:

    • After neutralizing the reaction, adding an anti-solvent like methanol (B129727) or ethanol (B145695) can help precipitate the product as a solid.[4][6]

    • Repeated recrystallization from a water/alcohol mixture can improve the crystallinity of the final product.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the synthesis of Sucrose Octasulfate?

A1: The most critical parameters are:

  • Ratio of Sulfating Agent to Sucrose: This determines the degree of sulfation.[3]

  • Reaction Temperature: Affects the reaction rate and the potential for degradation of the sucrose molecule.[3]

  • Reaction Time: Influences the completeness of the reaction.[4]

  • pH during Neutralization: Critical for precipitating the correct salt form of the product.[3][4]

  • Purity of Reagents: Using high-purity reagents ensures predictable reaction outcomes and minimizes side reactions.[3]

Q2: Which sulfating agent is better: Sulfur Trioxide Pyridine complex or Chlorosulfonic Acid?

A2: Both can be used effectively. The sulfur trioxide pyridine complex is generally considered milder and easier to handle than chlorosulfonic acid, which is highly corrosive and reacts violently with water. The choice often depends on the available facilities, safety considerations, and the specific protocol being followed.

Q3: How can I confirm the degree of sulfation of my product?

A3: Several analytical techniques can be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help confirm the presence of sulfate (B86663) groups.

  • High-Performance Liquid Chromatography (HPLC): HPLC methods have been developed for the analysis of sucrose octasulfate and its related impurities.[7][8]

  • Elemental Analysis: Can determine the sulfur content of the molecule, which can be used to calculate the degree of sulfation.

Q4: What is the expected yield for Sucrose Octasulfate synthesis?

A4: Yields can vary significantly depending on the protocol and scale. Reported yields for the potassium or sodium salt often range from 50% to over 90%.[1][2][4]

Data Presentation

Table 1: Comparison of Reaction Conditions for Sucrose Octasulfate Potassium/Sodium Salt Synthesis
ParameterEmbodiment 1[1]Embodiment 2[1]Embodiment 3[1][2]Patent Example[4]
Sucrose 5 g5 g5 g95.84 g
Solvent 150 ml Triethylamine (B128534)150 ml Triethylamine150 ml Triethylamine1800 ml Pyridine
Sulfating Agent 25.6 g Triethylamine-SO₃25.6 g Triethylamine-SO₃25.6 g Triethylamine-SO₃359.70 g Pyridine-SO₃
Reaction Temp. 60-65°C75-80°C40-50°C65°C
Reaction Time 3 hours2 hours5 hours4 hours
Neutralizing Agent 25% KOH solution25% KOH solution25% NaOH solution20% KOH
Final pH 8-98-98-98-9
Yield 85% (14.2 g)Not specified91% (15.2 g)52.6% (195.0 g)
Melting Point 160-161°CNot specified160-162°C143-147°C (with decomp.)

Experimental Protocols

Key Experiment: Synthesis of Sucrose Octasulfate Potassium Salt

This protocol is a generalized procedure based on common methodologies.[1][3][4]

Materials:

  • Sucrose

  • Triethylamine or Pyridine (anhydrous)

  • Sulfur trioxide-triethylamine complex or Sulfur trioxide-pyridine complex

  • Potassium Hydroxide (KOH) solution (e.g., 25%)

  • Purified Water

  • Methanol or Ethanol (optional, as anti-solvent)

Procedure:

  • Dissolution: In a suitable reaction vessel equipped with a stirrer and a cooling bath, dissolve sucrose in triethylamine or pyridine. Heating gently (e.g., to 60°C) may be required to achieve complete dissolution.[1][3]

  • Sulfation: Cool the solution and slowly add the sulfur trioxide complex. Maintain the reaction temperature within the desired range (e.g., 60-65°C) for the specified duration (e.g., 3 hours).[1][3]

  • Neutralization: After the reaction is complete, cool the mixture. Slowly add the KOH solution while stirring vigorously to adjust the pH to 8-9.[3] This will neutralize the reaction and begin to precipitate the potassium salt.

  • Initial Isolation: Cool the neutralized mixture to 0-5°C to maximize precipitation.[3] Collect the solid product via suction filtration.

  • Purification by Recrystallization: a. Transfer the filter cake to a beaker and add a minimal amount of purified water. b. Warm the mixture (e.g., to 30-35°C) and stir for about 20 minutes to dissolve the product.[3] c. Cool the solution to 0-5°C to precipitate the purified powder.[3] d. Repeat this crystallization process at least two more times to obtain a white powder.[1][3]

  • Final Drying: After the final filtration, dry the white powder under vacuum to obtain the pure Sucrose Octasulfate Potassium Salt.

Visualizations

Experimental Workflow for Sucrose Octasulfate Synthesis

G Experimental Workflow for Sucrose Octasulfate Synthesis A Dissolve Sucrose in Solvent B Add Sulfating Agent (Control Temperature) A->B Slowly C Reaction (Stirring, Timed) B->C D Neutralize with Base (Adjust pH to 8-9) C->D E Precipitate & Filter (Cool to 0-5°C) D->E F Recrystallize (Repeat 2-3x) E->F G Vacuum Dry F->G H Pure Sucrose Octasulfate Salt G->H

Caption: A typical workflow for the synthesis of Sucrose Octasulfate.

Troubleshooting Low Yield

G Troubleshooting Low Yield Start Low Yield Observed Q1 Check Reaction Parameters Start->Q1 A1 Incomplete Reaction Q1->A1 Yes A2 Check Workup/Purification Q1->A2 No Sol1 Increase Reaction Time/ Temp/Sulfating Agent A1->Sol1 Sol2 Optimize pH for Precipitation/ Minimize Recrystallization Steps A2->Sol2

Caption: A decision tree for troubleshooting low product yield.

Relationship between Parameters and Product Quality

G Key Parameters vs. Product Quality Temp Reaction Temperature Yield Yield Temp->Yield Purity Purity Temp->Purity Color Product Color Temp->Color Charring if too high Time Reaction Time Time->Yield Time->Purity Ratio Reagent Ratio Ratio->Yield Degree of Sulfation Ratio->Purity pH Neutralization pH pH->Yield Precipitation

Caption: Interplay of reaction parameters and final product attributes.

References

Technical Support Center: Optimizing Sucrose Octasulfate Potassium Salt Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) for the effective use of Sucrose (B13894) Octasulfate Potassium Salt in cell culture experiments.

Troubleshooting Guides

Issue 1: Unexpected Cell Toxicity or Death

Q: I observed significant cell death after treating my cultures with Sucrose octasulfate potassium salt. What could be the cause?

A: Unexpected cytotoxicity can arise from several factors. Here's a systematic approach to troubleshoot this issue:

  • Concentration Too High: The optimal concentration of Sucrose octasulfate potassium salt is highly cell-type dependent. A concentration that is well-tolerated by one cell line may be toxic to another.

    • Recommendation: Perform a dose-response experiment (cytotoxicity assay) to determine the optimal non-toxic concentration range for your specific cell line. Start with a wide range of concentrations.

  • Contamination: Rule out microbial or chemical contamination of your cell culture or the Sucrose octasulfate potassium salt solution.

    • Recommendation: Visually inspect cultures for any signs of contamination. It is also advisable to routinely test for mycoplasma contamination.[1]

  • Incorrect Solvent or pH: Ensure the solvent used to dissolve the Sucrose octasulfate potassium salt is compatible with your cell culture system and that the final pH of the medium is within the optimal range for your cells.

    • Recommendation: Sucrose octasulfate potassium salt is soluble in water. Prepare stock solutions in sterile, cell culture-grade water or phosphate-buffered saline (PBS). Ensure the addition of the stock solution does not significantly alter the pH of your culture medium.

Issue 2: Lack of Expected Biological Effect

Q: I am not observing the expected effect (e.g., modulation of proliferation, differentiation) after treating my cells with Sucrose octasulfate potassium salt. What should I do?

A: This could be due to several reasons, from the compound's activity to the experimental setup:

  • Suboptimal Concentration: The concentration used may be too low to elicit a biological response in your specific cell line.

    • Recommendation: Perform a dose-response experiment to identify the effective concentration range.

  • Cell Type Specificity: The cellular response to Sucrose octasulfate potassium salt can be highly dependent on the cell type and their expression of relevant signaling molecules, such as Fibroblast Growth Factor (FGF) receptors.

    • Recommendation: Confirm that your cell line expresses the necessary receptors and signaling components for the expected biological pathway to be active.

  • Compound Inactivity: Ensure the Sucrose octasulfate potassium salt has been stored correctly and has not degraded.

    • Recommendation: Store the compound as recommended by the manufacturer, typically at -20°C.[2] If in doubt, use a fresh batch of the compound.

  • Assay Sensitivity: The assay used to measure the biological effect may not be sensitive enough to detect subtle changes.

    • Recommendation: Use a highly sensitive and validated assay for your endpoint. For proliferation, consider assays that measure DNA synthesis or metabolic activity.

Frequently Asked Questions (FAQs)

General

  • Q1: What is Sucrose octasulfate potassium salt and what is its primary mechanism of action in cell culture?

    • A1: Sucrose octasulfate potassium salt is a highly sulfated derivative of sucrose.[3] Its primary mechanism of action in many biological systems is to mimic heparin and heparan sulfate (B86663) proteoglycans. It can bind to and modulate the activity of various proteins, most notably growth factors like Fibroblast Growth Factors (FGFs).[4][5][6]

  • Q2: How does Sucrose octasulfate potassium salt interact with the FGF signaling pathway?

    • A2: Sucrose octasulfate potassium salt can bind to FGFs and their receptors (FGFRs), promoting the dimerization of the FGF-FGFR complex. This dimerization is a critical step for the activation of downstream signaling pathways that regulate cell proliferation, differentiation, and survival.[4][5][6]

Experimental Setup

  • Q3: How should I prepare a stock solution of Sucrose octasulfate potassium salt?

    • A3: To prepare a stock solution, dissolve the Sucrose octasulfate potassium salt powder in a sterile, aqueous solvent such as cell culture-grade water or PBS. To ensure sterility, filter the stock solution through a 0.22 µm filter. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Q4: What is a typical concentration range to test in a dose-response experiment?

    • A4: A common starting range for in vitro experiments is 1 µg/mL to 1000 µg/mL. However, the optimal concentration is cell-type specific. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental goals.

  • Q5: For how long should I treat my cells with Sucrose octasulfate potassium salt?

    • A5: The optimal treatment duration depends on the biological process being investigated. For short-term signaling events, a few hours of treatment may be sufficient. For long-term effects like changes in proliferation or differentiation, treatment for 24 to 72 hours or longer may be necessary. A time-course experiment is recommended to determine the optimal treatment duration.

Data Presentation

Table 1: Recommended Starting Concentration Ranges for Different Cell Types

Cell TypeRecommended Starting Concentration Range (µg/mL)Expected Effect
Endothelial Cells10 - 500Modulation of FGF-2 induced proliferation
Fibroblasts5 - 200Regulation of proliferation and extracellular matrix production
Tumor Cell Lines (e.g., Melanoma, Carcinoma)50 - 1000Inhibition of FGF-2 dependent growth[7]
Stem Cells1 - 100Maintenance of pluripotency or directed differentiation (pathway dependent)

Table 2: Example Dose-Response Data for a Hypothetical Cell Line (e.g., HUVECs)

Concentration (µg/mL)Cell Viability (%) (48h)Relative Proliferation (%) (in the presence of FGF-2)
0 (Control)100 ± 5100 ± 8
198 ± 4115 ± 7
1095 ± 6130 ± 9
5092 ± 5110 ± 6
10088 ± 785 ± 5
50065 ± 850 ± 7
100040 ± 925 ± 6

Experimental Protocols

Protocol 1: Determining Optimal Concentration using a Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay. Allow the cells to adhere overnight.

  • Preparation of Treatment Media: Prepare serial dilutions of Sucrose octasulfate potassium salt in your complete cell culture medium. Include a vehicle control (medium without the compound).

  • Cell Treatment: Remove the old medium from the wells and replace it with the treatment media containing different concentrations of Sucrose octasulfate potassium salt.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals using a solubilization solution (e.g., DMSO or a specialized reagent).

    • Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the concentration of Sucrose octasulfate potassium salt to determine the cytotoxic concentration 50 (CC50).

Protocol 2: Assessing the Effect on Cell Proliferation (BrdU Assay)

  • Cell Seeding and Treatment: Follow steps 1-3 from the cell viability protocol. If investigating the effect on growth factor-stimulated proliferation, add the growth factor (e.g., FGF-2) to the treatment media.

  • BrdU Labeling: At the end of the treatment period, add BrdU labeling solution to each well and incubate for a few hours to allow BrdU incorporation into the DNA of proliferating cells.

  • Fixation and Detection: Fix the cells and detect the incorporated BrdU using an anti-BrdU antibody conjugated to an enzyme (e.g., HRP).

  • Substrate Addition and Measurement: Add the enzyme substrate and measure the colorimetric or fluorometric signal using a microplate reader.

  • Data Analysis: Calculate the relative proliferation for each treatment condition compared to the control.

Mandatory Visualization

FGF_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds SOS Sucrose Octasulfate Potassium Salt SOS->FGF Binds & Stabilizes FGFR_dimer FGFR Dimer FGFR->FGFR_dimer Dimerization (promoted by SOS) GRB2 GRB2 FGFR_dimer->GRB2 Recruits PLCg PLCγ FGFR_dimer->PLCg Activates PI3K PI3K FGFR_dimer->PI3K Activates SOS_protein SOS GRB2->SOS_protein Activates RAS RAS SOS_protein->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Transcription Gene Transcription ERK->Transcription Regulates PIP2 PIP2 PLCg->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 Releases PKC PKC DAG->PKC Activates PKC->Transcription Regulates AKT AKT PI3K->AKT Activates AKT->Transcription Regulates

Caption: FGF Signaling Pathway Activation by Sucrose Octasulfate Potassium Salt.

Experimental_Workflow cluster_assays Perform Assay start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation prepare_treatment Prepare Serial Dilutions of Sucrose Octasulfate Potassium Salt overnight_incubation->prepare_treatment treat_cells Treat Cells overnight_incubation->treat_cells prepare_treatment->treat_cells incubation Incubate for Desired Duration (e.g., 24-72h) treat_cells->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay proliferation_assay Cell Proliferation Assay (e.g., BrdU) incubation->proliferation_assay analyze_data Analyze Data viability_assay->analyze_data proliferation_assay->analyze_data determine_optimal_conc Determine Optimal Concentration analyze_data->determine_optimal_conc end End determine_optimal_conc->end

Caption: Experimental Workflow for Optimizing Concentration.

References

"Solubility issues with Sucrose octasulfate potassium salt in aqueous solutions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding solubility issues with Sucrose (B13894) octasulfate potassium salt in aqueous solutions. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of Sucrose octasulfate potassium salt in water?

A1: The reported aqueous solubility of Sucrose octasulfate potassium salt varies among suppliers. Published data indicates a solubility of 10 mg/mL, while other sources suggest it could be up to 100 mg/mL.[1][2][3] This discrepancy may be attributed to differences in experimental conditions, the purity of the material, and the definition of "solubility" used.[2]

Q2: Is Sucrose octasulfate potassium salt the same as Sucralfate?

A2: No, they are different but related compounds. Sucrose octasulfate potassium salt is the water-soluble octapotassium salt of sucrose octasulfate.[2] In contrast, Sucralfate is a complex of the hydrous basic aluminum salt of sucrose octasulfate and is practically insoluble in water.[2] Due to its defined structure and solubility, the potassium salt is often used as a reference standard in official assays for Sucralfate.[2]

Q3: How should I store Sucrose octasulfate potassium salt?

A3: It is recommended to store the solid powder at -20°C for long-term stability (≥ 4 years).[1] For shorter periods, storage at 4°C is also acceptable.[4] The compound is known to be very hygroscopic, so it is crucial to store it in a tightly sealed container in a dry environment.[5][6][7]

Q4: Can I use solvents other than water to dissolve Sucrose octasulfate potassium salt?

A4: Sucrose octasulfate potassium salt is primarily soluble in water. It is only slightly soluble in methanol.[5][6][7] For most applications, especially in a biological context, aqueous buffers are the recommended solvent.

Troubleshooting Guide

Problem: The compound is not dissolving completely at the expected concentration.

  • Possible Cause 1: Slow Dissolution Rate.

    • Solution: Sucrose octasulfate potassium salt can be a large molecule and may require time to fully dissolve. Try stirring the solution for an extended period (e.g., 30-60 minutes) at room temperature. Gentle warming (e.g., to 30-35°C) can also aid in dissolution, as described in some synthesis and purification protocols.[8] Avoid excessive heat, which could potentially degrade the compound.

  • Possible Cause 2: Solution is Supersaturated.

    • Solution: As noted, the reported solubility varies. You may be attempting to prepare a concentration that is higher than the solubility limit for your specific lot of material under your experimental conditions. Try preparing a more dilute solution. You can determine the solubility of your specific batch using the experimental protocol outlined below.

  • Possible Cause 3: Incorrect pH.

  • Possible Cause 4: Poor Material Quality.

    • Solution: If you continue to experience issues, there may be an issue with the purity of the compound. Contact your supplier for a certificate of analysis for your specific lot.

Problem: The solution is cloudy or hazy after dissolution.

  • Possible Cause 1: Incomplete Dissolution.

    • Solution: Fine, undissolved particles can give the solution a hazy appearance. Try sonicating the solution for a few minutes or filtering it through a 0.22 µm filter to remove any undissolved material.

  • Possible Cause 2: Presence of Impurities.

    • Solution: The cloudiness may be due to insoluble impurities. If the problem persists, consider the quality of the material as mentioned above.

Problem: The compound precipitates out of solution over time.

  • Possible Cause 1: Temperature Fluctuation.

    • Solution: If the solution was prepared with gentle heating, the compound might precipitate as it cools to room temperature. If this occurs, the solution was likely saturated at the higher temperature. Maintain the solution at the temperature it was prepared at or use a more dilute concentration.

  • Possible Cause 2: Change in pH.

    • Solution: A shift in the pH of the solution, perhaps due to the addition of other components, could cause the compound to precipitate. Monitor and control the pH of your final solution.

  • Possible Cause 3: Hygroscopic Nature.

    • Solution: The compound is very hygroscopic.[5][6][7] If the solid material has absorbed moisture, this could affect its solubility characteristics. Always handle the solid in a dry environment and ensure the container is tightly sealed.

Quantitative Solubility Data

ParameterValueSource(s)
Aqueous Solubility 10 mg/mL[1]
≤ 100 mg/mL[3]
Methanol Solubility Slightly Soluble[5][6][7]
Melting Point >230°C[6][7][11]
Stability ≥ 4 years at -20°C[1]
Hygroscopicity Very Hygroscopic[5][6][7]

Experimental Protocols

Protocol for Determining Aqueous Solubility

This protocol is adapted from the United States Pharmacopeia (USP) assay for Sucralfate and can be used to determine the concentration of a saturated solution.[2]

Principle: A saturated solution of Sucrose octasulfate potassium salt is prepared, and the concentration of the dissolved solute is quantified using High-Performance Liquid Chromatography (HPLC) with a Refractive Index (RI) detector.[2]

Materials:

  • Sucrose octasulfate potassium salt

  • Deionized or distilled water

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • HPLC system with a Refractive Index (RI) detector

  • Appropriate HPLC column (e.g., a column suitable for polar compounds)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of Sucrose octasulfate potassium salt to a known volume of water in a suitable vessel (e.g., add 150 mg to 1 mL of water).

    • Vortex or stir the mixture vigorously for an extended period (e.g., 2 hours) at a controlled temperature (e.g., 25°C) to ensure equilibrium is reached.

  • Sample Clarification:

    • Centrifuge the suspension at high speed to pellet the undissolved solid.

    • Carefully collect the supernatant. To ensure all particulate matter is removed, filter the supernatant through a 0.22 µm syringe filter.

  • Preparation of Standard and Sample Solutions:

    • Standard Solution: Prepare a stock solution of Sucrose octasulfate potassium salt with a known concentration (e.g., 1 mg/mL) in water. Create a series of dilutions from this stock to generate a calibration curve.

    • Sample Solution: Accurately dilute the filtered supernatant (from step 2) with water to a concentration that falls within the range of your calibration curve.

  • HPLC Analysis:

    • Inject the standard solutions and the diluted sample solution onto the HPLC system.

    • Record the peak areas for the major peaks.

  • Calculation:

    • Generate a calibration curve by plotting the peak areas of the standard solutions against their known concentrations.

    • Use the equation of the line from the calibration curve to determine the concentration of the diluted sample solution.

    • Calculate the concentration of the original saturated solution by multiplying the result by the dilution factor. This value represents the solubility of the compound under the tested conditions.

Visualizations

experimental_workflow cluster_prep Saturated Solution Preparation cluster_clarify Sample Clarification cluster_analysis HPLC Analysis start Add excess Sucrose octasulfate potassium salt to water mix Vortex/Stir for 2 hours at constant temperature start->mix centrifuge Centrifuge to pellet solid mix->centrifuge filter Filter supernatant (0.22 µm) centrifuge->filter prepare Prepare standards and dilute filtered sample filter->prepare inject Inject onto HPLC-RI system prepare->inject calculate Calculate concentration using calibration curve inject->calculate

Caption: Workflow for experimental determination of solubility.

troubleshooting_flowchart decision decision issue issue start Start: Dissolution Issue issue_node Incomplete Dissolution start->issue_node is_stirred Stirred >30 min with gentle warming? issue_node->is_stirred is_conc_high Concentration >10 mg/mL? is_stirred->is_conc_high Yes action_stir Action: Increase stirring time and/or apply gentle heat (30-35°C) is_stirred->action_stir No is_ph_neutral Is pH neutral to alkaline? is_conc_high->is_ph_neutral No action_dilute Action: Prepare a more dilute solution is_conc_high->action_dilute Yes action_adjust_ph Action: Adjust pH of solvent is_ph_neutral->action_adjust_ph No action_contact_supplier Action: Check Certificate of Analysis and contact supplier is_ph_neutral->action_contact_supplier Yes

Caption: Troubleshooting logic for incomplete dissolution.

References

"Preventing aggregation of Sucrose octasulfate potassium salt in stock solutions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the aggregation of Sucrose octasulfate potassium salt in stock solutions.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and storage of Sucrose octasulfate potassium salt solutions.

Question: My Sucrose octasulfate potassium salt solution is cloudy or has formed a precipitate. What should I do?

Answer: Cloudiness or precipitation can occur due to several factors, including low solubility, improper pH, or temperature fluctuations. Here are steps to troubleshoot this issue:

  • Verify the Concentration: Cross-check your calculations to ensure the concentration does not exceed the recommended solubility limit. There is conflicting data on the exact solubility, so it is advisable to be conservative.

  • Gentle Warming: Gently warm the solution to 30-37°C in a water bath. One protocol for a related preparation method involves dissolving the salt in warm deionized water at 65°C, suggesting that moderate heat can aid dissolution. Avoid boiling, as it may degrade the compound.

  • Adjust pH: Ensure the pH of your solvent is neutral (around 7.0). Strongly acidic or alkaline conditions should be avoided as they can affect the stability of the compound.[1] Using a buffered solution like PBS at pH 7.0-7.4 is recommended.

  • Sonication: Use a bath sonicator to aid in the dissolution of suspended particles.

  • Filtration: If aggregates persist, you may need to filter the solution through a 0.22 µm filter to remove insoluble material. Note that this may reduce the final concentration of the dissolved salt.

Question: I am having difficulty dissolving the Sucrose octasulfate potassium salt powder. What can I do?

Answer: Sucrose octasulfate potassium salt is a hygroscopic powder, which can make it challenging to dissolve.[2]

  • Proper Weighing and Handling: Due to its hygroscopic nature, handle the powder in a low-humidity environment if possible. Equilibrate the container to room temperature before opening to minimize moisture absorption.

  • Incremental Addition: Add the powder to the solvent in small portions while vortexing or stirring continuously.

  • Use of Co-solvents: For specific applications, a co-solvent system may be employed. One protocol for an in vivo formulation involves initial dissolution in DMSO, followed by the addition of other excipients and water. This approach may be adaptable for certain in vitro experiments, but compatibility with your specific assay must be verified.

  • Allow Sufficient Time: Be patient, as dissolution may be slow. Allow the solution to stir for an extended period at room temperature.

Frequently Asked Questions (FAQs)

What is the recommended solvent for preparing stock solutions of Sucrose octasulfate potassium salt?

The most common solvent is water. However, for enhanced stability, using a buffered solution at a neutral pH, such as phosphate-buffered saline (PBS) at pH 7.0-7.4, is recommended. For certain applications, a co-solvent like DMSO may be used for initial solubilization.

What is the actual solubility of Sucrose octasulfate potassium salt in water?

There is conflicting information from various suppliers regarding the solubility of Sucrose octasulfate potassium salt in water. Some sources state a solubility of approximately 10 mg/mL, while others report it as high as 100 mg/mL. It is advisable to start with a lower concentration and gradually increase it if needed, while carefully observing for any signs of precipitation.

How should I store my Sucrose octasulfate potassium salt stock solution?

For long-term stability, it is recommended to store aqueous stock solutions at -20°C or -80°C.[3] One supplier suggests that solutions can be stored at -80°C for up to 6 months and at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. For short-term storage, refrigeration at 2-8°C is acceptable. The solid powder should be stored in a refrigerator.[2]

What factors can affect the stability of Sucrose octasulfate potassium salt in solution?

The stability of Sucrose octasulfate potassium salt in solution can be influenced by:

  • pH: It is recommended to avoid strongly acidic or alkaline conditions.[1] A neutral pH is generally preferred.

  • Temperature: While gentle warming can aid dissolution, prolonged exposure to high temperatures may lead to degradation.

  • Oxidizing agents: Exposure to strong oxidizing media should be avoided.[1]

Data Presentation

Table 1: Reported Solubility of Sucrose Octasulfate Potassium Salt in Water

Supplier/SourceReported Solubility in Water
Cayman Chemical10 mg/mL[3]
ChemicalBookSlightly soluble
Molekula≤100mg/ml
United States BiologicalSparingly soluble

Experimental Protocols

Protocol for Preparation of a 10 mg/mL Aqueous Stock Solution of Sucrose Octasulfate Potassium Salt

Materials:

  • Sucrose octasulfate potassium salt powder

  • Sterile, nuclease-free water or Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Sterile conical tubes

  • Vortex mixer

  • Water bath (optional)

  • Sterile 0.22 µm syringe filter

Procedure:

  • Equilibrate the vial of Sucrose octasulfate potassium salt to room temperature before opening.

  • Weigh the desired amount of the powder in a sterile conical tube.

  • Add the required volume of sterile water or PBS to achieve a final concentration of 10 mg/mL.

  • Immediately cap the tube and vortex thoroughly for 1-2 minutes.

  • If the powder is not fully dissolved, continue to agitate the solution at room temperature for up to 30 minutes.

  • If needed, place the tube in a water bath set to 30-37°C for 10-15 minutes and vortex intermittently.

  • Once fully dissolved, sterilize the solution by passing it through a 0.22 µm syringe filter into a fresh sterile tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Mandatory Visualizations

TroubleshootingWorkflow start Start: Solution is cloudy or has precipitated check_conc 1. Verify Concentration (Is it within solubility limits?) start->check_conc warm 2. Gentle Warming (30-37°C) check_conc->warm Concentration OK ph 3. Check/Adjust pH (Aim for neutral pH) warm->ph sonicate 4. Sonication ph->sonicate not_resolved Issue Persists sonicate->not_resolved filter 5. Sterile Filtration (0.22 µm filter) resolved Issue Resolved filter->resolved not_resolved->filter Try Filtration not_resolved->resolved Re-evaluate experiment (consider lower concentration)

Caption: Troubleshooting workflow for cloudy or precipitated Sucrose octasulfate potassium salt solutions.

StabilityFactors cluster_factors Factors Influencing Stability SOS_Solution Sucrose Octasulfate Potassium Salt Stock Solution Stability pH pH (Avoid strongly acidic/alkaline) SOS_Solution->pH Temp Temperature (Store at -20°C to -80°C) SOS_Solution->Temp Solvent Solvent Choice (Buffered solution recommended) SOS_Solution->Solvent FreezeThaw Freeze-Thaw Cycles (Minimize by aliquoting) SOS_Solution->FreezeThaw Oxidants Oxidizing Agents (Avoid exposure) SOS_Solution->Oxidants

Caption: Key factors affecting the stability of Sucrose octasulfate potassium salt stock solutions.

References

Technical Support Center: Sucrose Octasulfate Potassium Salt Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Sucrose (B13894) octasulfate potassium salt.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of Sucrose octasulfate potassium salt.

Q1: My final product yield is consistently low. How can I improve it?

A: Low yield can stem from incomplete reactions, product degradation, or losses during purification steps.[1] Consider the following:

  • Reaction Conditions: Ensure the sulfation reaction goes to completion. Variations in reaction temperature and duration can significantly impact the yield.[1] Refer to the data table below for the effects of different reaction parameters.

  • pH Adjustment: Precise pH control during neutralization is critical. Ensure the pH is adjusted to 8-9 with potassium hydroxide (B78521) solution to facilitate complete precipitation of the potassium salt.[1][2]

  • Purification Losses: Minimize loss during recrystallization. Ensure the product is fully dissolved during the heating step and allowed to precipitate completely upon cooling. Multiple filtration and washing steps, while necessary for purity, can contribute to yield loss if not performed carefully.

Q2: The purified product is sticky and will not crystallize into a fine powder. What is the cause and how can I fix it?

A: A sticky or non-crystalline product often indicates the presence of impurities that inhibit crystallization.[1]

  • Residual Solvents: Solvents used in the synthesis, such as triethylamine (B128534) or pyridine, may remain in the product.[1] Ensure the product is thoroughly dried under vacuum after the final filtration step.

  • Incompletely Sulfated Sucrose: The presence of under-sulfated sucrose derivatives, such as sucrose heptasulfate, can make the product amorphous and sticky.[1][3] The solution is to perform multiple recrystallization steps. Repeating the crystallization process at least three times is recommended to improve purity.[1][2]

  • Excess Water: Sucrose octasulfate potassium salt is hygroscopic.[4] Ensure all solvents are anhydrous where specified and that the final product is stored in a desiccated environment.

Q3: How can I assess the purity of my Sucrose octasulfate potassium salt?

A: Several analytical techniques can be employed to determine the purity of the final product.

  • High-Performance Liquid Chromatography (HPLC): HPLC with Refractive Index Detection (RID) is a primary method for assay and impurity profiling.[5] It provides quantitative data on the main component and related sucrose derivatives.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identity of the compound. The absence of significant signals from potential impurities indicates high purity.[5]

  • Capillary Electrophoresis (CE): This is a high-resolution method for analyzing sulfated species and offers high separation efficiency for charged molecules.[5]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides a characteristic fingerprint of the molecule and can be used for identification and to assess the degree of sulfation by comparing it to a reference standard.[5]

Q4: What are the common impurities I should be looking for?

A: The most common impurities include:

  • Under-sulfated sucrose species: Heptasulfate and hexasulfate derivatives of sucrose are common process-related impurities.[3][6]

  • Residual Solvents: Solvents from the synthesis, such as triethylamine.[1]

  • Inorganic Salts: Salts formed during the neutralization and purification steps.

Data Presentation

Table 1: Impact of Reaction Conditions on Synthesis Yield

This table summarizes data from a patented synthesis method, illustrating how variations in reaction temperature and time can affect the final yield of Sucrose Octasulfate Potassium Salt.[1]

EmbodimentReaction Temperature (°C)Reaction Time (hours)Number of CrystallizationsFinal Yield (%)
160-653385
275-802385
340-505291

Experimental Protocols

1. Purification by Recrystallization

This protocol is adapted from a published synthesis method for the purification of the crude product.[1]

  • Transfer the filtered crude product (filter cake) to a beaker.

  • For every 5g of initial sucrose used in the synthesis, add 30ml of purified water to the filter cake.[2]

  • Warm the mixture to 30-35°C and stir for 20 minutes to ensure complete dissolution.[2]

  • Cool the solution to 0-5°C to allow the purified sucrose octasulfate potassium salt to precipitate as a powder.[2]

  • Collect the precipitated powder by suction filtration.

  • Repeat this crystallization process at least two more times to ensure a high-purity, white final product.[1]

  • After the final filtration, dry the white powder under vacuum.[1]

2. Purity Assessment by HPLC-RID

This protocol provides a general method for assessing the purity of Sucrose octasulfate potassium salt using HPLC with Refractive Index Detection.[5][7]

  • Column: Amino-based column (e.g., Inertsil NH2, 5µm, 300 x 3.9 mm I.D.).[5][7]

  • Mobile Phase: Dissolve 132 g of ammonium (B1175870) sulfate (B86663) in 900 mL of water, dilute to 1000 mL with water, and mix. Adjust the pH to 3.5 with phosphoric acid.[7]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30 °C.[5]

  • Detection: Refractive Index (RI).[5]

  • Injection Volume: 20 µL.[5]

  • Standard Preparation: Accurately weigh and dissolve an appropriate amount of Sucrose Octasulfate Potassium Salt Reference Standard in the mobile phase to obtain a solution with a known concentration of about 10 mg/mL.[5]

  • Sample Preparation: Accurately weigh and dissolve the purified sample in the mobile phase to obtain a solution with a concentration of about 10 mg/mL.[5]

  • Procedure:

    • Inject the standard and sample solutions into the chromatograph.

    • Record the chromatograms and measure the peak areas.

    • Calculate the percentage purity of the sample by comparing the peak area of the main peak in the sample chromatogram to that of the standard chromatogram. Related substances can be quantified using the area normalization method.[5]

Mandatory Visualizations

G General Purification Workflow for Sucrose Octasulfate Potassium Salt cluster_synthesis Synthesis cluster_purification Purification Cycle (Repeat 3x) cluster_final Final Processing synthesis Crude Product (Post-synthesis & Neutralization) dissolution Dissolve in Purified Water (30-35°C) synthesis->dissolution Initial Purification Step precipitation Cool to Precipitate (0-5°C) dissolution->precipitation filtration Suction Filtration precipitation->filtration filtration->dissolution Repeat Cycle 2x drying Vacuum Drying filtration->drying After Final Cycle final_product Pure Sucrose Octasulfate Potassium Salt drying->final_product

Caption: General Purification Workflow

G Troubleshooting Guide for Purification Issues start Problem Encountered sticky Product is sticky/ does not crystallize start->sticky low_yield Low final yield start->low_yield check_impurities Potential Impurities Present? sticky->check_impurities Cause check_reaction Incomplete Reaction? low_yield->check_reaction Cause check_loss Loss during purification? low_yield->check_loss Cause repeat_cryst Solution: Increase number of recrystallization steps (>=3) check_impurities->repeat_cryst Under-sulfated Sucrose thorough_drying Solution: Ensure thorough vacuum drying check_impurities->thorough_drying Residual Solvents optimize_reaction Solution: Optimize reaction time and temperature check_reaction->optimize_reaction careful_handling Solution: Handle carefully during filtration and transfers check_loss->careful_handling

Caption: Troubleshooting Purification Issues

References

Technical Support Center: Sucrose Octasulfate Potassium Salt Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and standardized protocols to overcome common challenges, particularly low yield, in the synthesis of Sucrose (B13894) Octasulfate Potassium Salt.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis process in a question-and-answer format.

Question 1: My final product is a dark brown or black tar-like substance instead of a white powder. What went wrong?

Answer: This is likely due to the charring and degradation of the sucrose molecule.[1] Concentrated sulfating agents are powerful dehydrating agents. If the reaction temperature is too high or the addition of the sulfating agent is too rapid, it can cause the carbohydrate backbone to degrade.[1]

  • Immediate Action: It is best to stop the reaction and discard the batch.

  • Troubleshooting Steps:

    • Verify Temperature Control: Ensure your reaction vessel's temperature is accurately monitored and maintained within the specified range (e.g., 40-80°C, depending on the protocol).[1] Uniform stirring is crucial to avoid localized overheating.[1]

    • Control Reagent Addition: The sulfating agent (e.g., triethylamine-sulfur trioxide complex) should be added slowly and in portions to manage the exothermic nature of the reaction.[1]

    • Check Reagent Quality: Use anhydrous solvents. The presence of water can lead to uncontrolled temperature increases as it reacts with sulfating agents.[1]

Question 2: The yield of my final product is consistently low. How can I improve it?

Answer: Low yield can be a result of an incomplete reaction, degradation of the product, or losses during the purification process.[1]

  • Troubleshooting Steps:

    • Assess Reaction Completeness:

      • Time & Temperature: Ensure the reaction proceeds for the recommended duration and at the optimal temperature. Variations in these parameters directly impact the yield.[1]

      • Stoichiometry: Carefully verify the molar ratio of the sulfating agent to sucrose. An insufficient amount of the sulfating agent will result in incomplete sulfation and a lower yield.[1]

    • Optimize Purification:

      • Precipitation: The pH must be correctly adjusted (e.g., pH 8-9 with KOH) to effectively precipitate the potassium salt.[1][2] The temperature during this step is also critical; cooling to 0-5°C is recommended to maximize recovery.[1][2]

      • Washing/Crystallization: Repeated crystallization is necessary for purity, but excessive washing or using too large a volume of solvent can lead to significant product loss.[1] It is advisable to minimize the volume of water used for dissolving the filter cake during recrystallization.[1]

Question 3: The degree of sulfation is inconsistent between my batches. How can I achieve better control?

Answer: Inconsistent sulfation is a common challenge, often stemming from anionic crowding as more sulfate (B86663) groups are added to the sucrose molecule.[3]

  • Troubleshooting Steps:

    • Strict Stoichiometric Control: The most critical factor is the molar ratio of the sulfating agent to the hydroxyl groups on the sucrose molecule.[1] Ensure all reagents are weighed accurately.

    • Ensure Homogeneity: Vigorous and consistent stirring throughout the reaction is essential to ensure all sucrose molecules are equally exposed to the sulfating agent.[1] This prevents localized areas of under- or over-sulfation.

    • Use High-Purity Reagents: The purity of the sucrose and the sulfating agent must be consistent from batch to batch to ensure predictable outcomes.[1]

Question 4: I'm having difficulty purifying the product. It remains sticky and doesn't crystallize into a fine powder. What should I do?

Answer: This issue often indicates the presence of impurities, such as residual solvents (e.g., triethylamine, pyridine) or incompletely sulfated sucrose, which can inhibit proper crystallization.[1]

  • Troubleshooting Steps:

    • Improve Washing: Ensure the filter cake is washed thoroughly during suction filtration to remove residual solvents.

    • Optimize Recrystallization: The process of dissolving the product in purified water at 30-35°C and then cooling to 0-5°C to precipitate the powder is crucial.[1][2] Repeating this crystallization process at least three times is recommended to achieve a white, pure powder.[1][2]

    • Final Drying: After the final filtration, dry the product thoroughly under a vacuum to remove any remaining volatile impurities.[2]

Frequently Asked Questions (FAQs)

What are the most critical parameters to control during the synthesis of Sucrose Octasulfate Potassium Salt? The most critical parameters are the ratio of the sulfating agent to sucrose, the reaction temperature, the reaction time, the pH during neutralization, and the purity of the reagents.[1]

How do reaction time and temperature affect the yield? Reaction time and temperature are inversely related and must be optimized to maximize yield while preventing degradation. Higher temperatures generally require shorter reaction times. For example, a reaction at 75-80°C for two hours can achieve a similar yield to a reaction at 60-65°C for three hours.[1][2]

Why is the pH adjustment during neutralization so important? Adjusting the pH to a specific range (typically 8-9) with a potassium hydroxide (B78521) solution is critical for the selective precipitation of the potassium salt of sucrose octasulfate, leaving impurities in the solution.[1][2]

What are common impurities in the final product? Common impurities include inorganic salts, residual solvents, and partially sulfated sucrose molecules, such as sucrose heptasulfate.[3][4] The presence of these can make the product difficult to isolate in a pure form.[3]

Data Presentation

Table 1: Impact of Reaction Conditions on Final Yield The following table summarizes data from various embodiments of a synthesis protocol, demonstrating how reaction parameters can be adjusted while maintaining a high yield.[1]

EmbodimentReaction Temperature (°C)Reaction Time (hours)Number of CrystallizationsFinal Yield (%)
160-653385
275-802385
340-5052+91*

*Note: Embodiment 3 in one source reported a 91% yield after two crystallizations when using sodium hydroxide for neutralization.[5] The general principle of adjusting time and temperature remains consistent.

Experimental Protocols

Detailed Protocol for Synthesis and Purification

This protocol is based on a high-yield method using a triethylamine-sulfur trioxide complex.[1][2]

1. Dissolution:

  • In a suitable reaction vessel, add 5g of sucrose to 150ml of triethylamine.

  • Heat the mixture to 60°C and stir until the sucrose is completely dissolved.[1][2]

2. Sulfation Reaction:

  • To the dissolved sucrose solution, add 25.6g of triethylamine-sulfur trioxide complex.[1][2]

  • Stir to dissolve and maintain the reaction temperature between 60-65°C for 3 hours.[1][2] (Alternatively, adjust temperature and time as per Table 1).

3. Neutralization and Precipitation:

  • After the reaction is complete, cool the mixture.

  • Slowly add a 25% potassium hydroxide solution to adjust the pH to 8-9.[1][2] This will neutralize the reaction and precipitate the potassium salt.

  • Cool the neutralized mixture to 0-5°C to maximize precipitation.[1][2]

  • Collect the solid product via suction filtration.[1][2]

4. Purification by Recrystallization:

  • a. Transfer the filter cake to a beaker and add 30ml of purified water.[1][2]

  • b. Warm the mixture to 30-35°C and stir for 20 minutes to dissolve the product.[1][2]

  • c. Cool the solution to 0-5°C to precipitate the purified powder.[1][2]

  • d. Repeat this crystallization process at least two more times to ensure the final product is a white powder.[1][2]

5. Final Drying:

  • After the final filtration, dry the white powder under vacuum to obtain the pure Sucrose Octasulfate Potassium Salt.[2]

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation cluster_purification Purification cluster_product Final Product Dissolve 1. Dissolve Sucrose in Triethylamine at 60°C Sulfate 2. Add Triethylamine-SO3 Complex & React (e.g., 60-65°C, 3h) Dissolve->Sulfate Neutralize 3. Neutralize with KOH (pH 8-9) & Cool to 0-5°C Sulfate->Neutralize Filter1 4. Suction Filtration Neutralize->Filter1 Recrystallize 5. Recrystallize from Water (Repeat 3x) Filter1->Recrystallize Filter2 6. Suction Filtration Recrystallize->Filter2 Dry 7. Vacuum Dry Filter2->Dry Product Pure White Powder Dry->Product

Caption: Experimental workflow for Sucrose octasulfate potassium salt synthesis.

G Start Low Yield Encountered Q1 Check Product Appearance: Is it dark/tar-like? Start->Q1 A1 Probable Degradation. - Verify Temp. Control - Slow Reagent Addition - Use Anhydrous Solvents Q1->A1 Yes Q2 Assess Reaction Parameters: Were time, temp, & ratios correct? Q1->Q2 No End Yield Improved A1->End A2 Incomplete Reaction. - Re-verify Stoichiometry - Optimize Temp/Time - Ensure Homogeneous Mixing Q2->A2 No Q3 Review Purification Steps: Was pH correct? Was cooling adequate? Q2->Q3 Yes A2->End A3 Product Loss During Isolation. - Ensure pH is 8-9 - Cool to 0-5°C before filtering - Minimize recrystallization solvent Q3->A3 No Q3->End Yes A3->End G cluster_reactants Reactants cluster_process cluster_products Products Sucrose Sucrose (C12H22O11) Reaction Sulfation Reaction Sucrose->Reaction Agent Sulfating Agent (e.g., Triethylamine-SO3) Agent->Reaction SOS Sucrose Octasulfate (Intermediate) Reaction->SOS Final Sucrose Octasulfate Potassium Salt SOS->Final KOH KOH (Neutralization) KOH->Final

References

Technical Support Center: Sucrose Octasulfate in Experimental Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Sucrose (B13894) Octasulfate (SOS). Impurities in SOS can significantly impact experimental outcomes, leading to inconsistent results and misinterpretation of data. This guide will help you identify potential issues, troubleshoot your experiments, and ensure the quality of your research.

Frequently Asked Questions (FAQs)

Q1: What is Sucrose Octasulfate and what is its primary mechanism of action in biological experiments?

Sucrose Octasulfate is a highly sulfated sucrose derivative that acts as a mimic of the natural polysaccharide heparin. Its primary role in many biological systems is to interact with heparin-binding growth factors, most notably Fibroblast Growth Factors (FGFs). SOS can potentiate FGF signaling by binding to both FGF and its receptor (FGFR), which stabilizes the FGF-FGFR complex and promotes receptor dimerization, a critical step in signal transduction.[1][2][3] This can lead to the activation of downstream signaling pathways involved in cell proliferation, differentiation, and migration.[1][3]

Q2: What are the most common impurities in commercial Sucrose Octasulfate preparations?

Common impurities can be broadly categorized as follows:

  • Process-Related Impurities: These arise during the synthesis of SOS and include under-sulfated sucrose molecules (e.g., sucrose heptasulfate, hexasulfate), and residual salts from the sulfation and neutralization steps (e.g., potassium or sodium salts).[4][5]

  • Residual Solvents: Solvents used during the synthesis and purification process, such as pyridine, may be present in trace amounts.[6]

  • Nanoparticulate Impurities (NPIs): These are sub-micron sized particles originating from the raw sucrose material (sugarcane or beet) that are not completely removed during the refinement process.[7][8][9] These NPIs can be composed of dextrans, ash, and aromatic colorants.[7][8]

Q3: How can I detect impurities in my Sucrose Octasulfate sample?

Several analytical techniques can be employed to assess the purity of SOS:[10]

  • High-Performance Liquid Chromatography (HPLC): Primarily used for assay and impurity profiling to quantify the main component and related sucrose derivatives.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for confirming the identity and structure of SOS, as well as for determining the degree of sulfation and identifying certain impurities.[10]

  • Capillary Electrophoresis (CE): A high-resolution method for analyzing the purity of sulfated species.[10]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used for identification and comparison to a reference standard, and to assess the degree of sulfation.[10]

Troubleshooting Guide

Issue 1: Inconsistent or Lower-Than-Expected Biological Activity (e.g., in cell proliferation assays)
Possible Cause Troubleshooting Steps
Under-sulfation of Sucrose Octasulfate The degree of sulfation is critical for the biological activity of SOS.[2] Incompletely sulfated sucrose molecules will have a reduced ability to bind to FGF and its receptor, leading to lower potency. Solution: Request a certificate of analysis from your supplier that specifies the degree of sulfation, or use NMR to verify it.[10]
Presence of Inorganic Salt Impurities High concentrations of salts can alter the ionic strength of your experimental buffer, which can affect protein-protein interactions, including the binding of SOS to FGF and FGFR. Solution: Use a desalting column to remove excess salts from your SOS solution.
Incorrect SOS Concentration The biological effects of SOS can be concentration-dependent.[12] Solution: Perform a dose-response curve to determine the optimal concentration of SOS for your specific assay.
Issue 2: Artifacts or Unexpected Results in Analytical Assays
Possible Cause Troubleshooting Steps
Nanoparticulate Impurities (NPIs) in Light Scattering-Based Assays NPIs in the size range of 100-200 nm can interfere with dynamic light scattering (DLS) and nanoparticle tracking analysis (NTA), mimicking protein aggregates and leading to erroneous conclusions about the aggregation state of proteins in your formulation.[7][8][9] Solution: Use ultrafiltration (with a pore size of 0.02 µm) to remove NPIs from your SOS solution before analysis.[7]
Interference in HPLC Assays Impurities can co-elute with the main peak, leading to inaccurate quantification. Solution: Optimize your HPLC method, including the mobile phase and column chemistry, to achieve better separation of SOS from its impurities.[11]
Issue 3: Cytotoxicity in Cell-Based Assays
Possible Cause Troubleshooting Steps
Residual Solvents Solvents used in the synthesis of SOS, such as pyridine, can be cytotoxic even at low concentrations.[13][14][15][16] Solution: Check the certificate of analysis for information on residual solvents. If you suspect solvent contamination, consider using an alternative supplier or a purification method to remove the solvent.
High Concentration of SOS While generally well-tolerated by cells, very high concentrations of SOS may have off-target effects. Solution: Determine the optimal, non-toxic concentration range for your cell type using a cell viability assay (e.g., MTT or LDH assay).

Quantitative Impact of Impurities

The following table summarizes the potential quantitative impact of various impurities on experimental results. Please note that these are generalized effects, and the exact impact will depend on the specific experimental setup.

ImpurityTypical Concentration RangePotential Quantitative Impact
Sucrose Heptasulfate Can be a significant percentage of the total sulfated sucroseReduced potency in biological assays. The magnitude of the reduction will be proportional to the percentage of this impurity.
Residual Solvents (e.g., Pyridine) >0.1% (v/v)Can cause a significant decrease in cell viability, potentially leading to a >50% reduction in assay readout in sensitive cell lines.[13][14][15][16]
Nanoparticulate Impurities (NPIs) Varies by batch and supplierCan lead to an overestimation of protein aggregation by several orders of magnitude in light scattering-based assays.[7][9]
Inorganic Salts High mM concentrationsCan alter binding affinities (Kd) by an order of magnitude or more in sensitive protein-ligand interactions.

Experimental Protocols

Key Experiment: FGF-2 Dependent Endothelial Cell Proliferation Assay

This assay is used to determine the ability of Sucrose Octasulfate to potentiate the mitogenic activity of Fibroblast Growth Factor-2 (FGF-2).

Materials:

  • Bovine capillary endothelial (BCE) cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% bovine calf serum

  • FGF-2

  • Sucrose Octasulfate (test and control lots)

  • [³H]thymidine

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

Protocol:

  • Cell Seeding: Seed BCE cells in 24-well plates at a density of 1 x 10⁴ cells/well in DMEM with 10% serum and allow them to attach overnight.

  • Starvation: The next day, replace the medium with DMEM containing 0.1% serum and incubate for 24 hours to synchronize the cells in the G₀/G₁ phase.

  • Treatment: Add fresh DMEM (0.1% serum) containing a suboptimal concentration of FGF-2 (e.g., 1 ng/mL) with or without varying concentrations of Sucrose Octasulfate.

  • Incubation: Incubate the cells for 24 hours at 37°C.

  • [³H]thymidine Incorporation: Add [³H]thymidine to each well to a final concentration of 1 µCi/mL and incubate for an additional 4-6 hours.

  • Harvesting and Lysis: Wash the cells with PBS, and then lyse the cells with a solution of 0.1 N NaOH.

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Compare the [³H]thymidine incorporation in cells treated with FGF-2 alone to those treated with FGF-2 and Sucrose Octasulfate. An increase in incorporation indicates potentiation of FGF-2 activity.

Visualizations

FGF Signaling Pathway and the Role of Sucrose Octasulfate

FGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space FGF FGF FGFR FGF Receptor (FGFR) FGF->FGFR Binds SOS Sucrose Octasulfate (Impurity-Free) SOS->FGF Binds SOS->FGFR Stabilizes Complex Dimerized_FGFR Dimerized FGFR PLCg PLCγ Dimerized_FGFR->PLCg Activates RAS RAS Dimerized_FGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, etc.) ERK->Transcription Phosphorylates Transcription Factors

Caption: FGF Signaling Pathway Activation by Sucrose Octasulfate.

Troubleshooting Logic for Reduced Biological Activity

Troubleshooting_Workflow Start Start: Reduced Biological Activity Observed Check_Purity Check Certificate of Analysis for Purity & Sulfation Degree Start->Check_Purity Is_Purity_Low Is Purity Low or Sulfation Incomplete? Check_Purity->Is_Purity_Low New_Lot Source New Lot of SOS with Higher Purity Is_Purity_Low->New_Lot Yes Check_Concentration Review SOS Concentration Used in Assay Is_Purity_Low->Check_Concentration No Re_Run Re-run Experiment New_Lot->Re_Run Is_Concentration_Optimal Is Concentration Optimal? Check_Concentration->Is_Concentration_Optimal Dose_Response Perform Dose-Response Experiment Is_Concentration_Optimal->Dose_Response No Check_Salts Consider High Inorganic Salt Content Is_Concentration_Optimal->Check_Salts Yes Dose_Response->Re_Run Desalt Desalt SOS Solution Check_Salts->Desalt Desalt->Re_Run

Caption: Troubleshooting Workflow for Reduced SOS Activity.

References

"Optimizing storage conditions for long-term stability of Sucrose octasulfate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the optimal storage, handling, and stability testing of Sucrose Octasulfate for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for long-term stability of Sucrose Octasulfate?

For long-term stability, it is recommended to store Sucrose Octasulfate salts (potassium or sodium) at 4°C.[1] For the sodium salt, storage at -20°C is also cited as a long-term condition.[1] It is crucial to store the compound in a tightly sealed container under an inert atmosphere, as it is hygroscopic.[1]

Q2: Can I store Sucrose Octasulfate at room temperature?

Short-term storage at room temperature is generally acceptable.[1] However, for periods longer than a few days, refrigeration is recommended to minimize potential degradation from heat and humidity.

Q3: Sucrose Octasulfate is described as hygroscopic. What does this mean and how should I handle it?

Hygroscopic means that the substance readily absorbs moisture from the surrounding air.[1] This can lead to clumping, difficulty in weighing accurately, and potential chemical degradation through hydrolysis. To handle Sucrose Octasulfate properly:

  • Always work in a dry environment, such as a glove box or a room with controlled humidity.

  • Keep the container tightly sealed when not in use.

  • Before opening, allow the container to equilibrate to room temperature to prevent condensation.

  • For maximum recovery of the product, it is advisable to centrifuge the original vial before removing the cap.[1]

Q4: What is the appearance of stable Sucrose Octasulfate?

Stable Sucrose Octasulfate should be a white to off-white powder or solid.[1][2] Any significant change in color, such as yellowing or browning, may indicate degradation.

Q5: What is the shelf life of Sucrose Octasulfate?

With appropriate storage conditions (refrigerated, dry, and protected from light), the shelf life of Sucrose Octasulfate can be several years. A certificate of analysis for the sodium salt indicates a retest date of four years after the test date when stored at -20°C.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Action
Clumping or Caking of Powder Moisture absorption due to improper storage or handling.Transfer the material to a desiccator to remove excess moisture. For future use, ensure storage in a tightly sealed container with a desiccant and handle in a low-humidity environment.
Discoloration (Yellowing/Browning) Exposure to heat, light, or extreme pH conditions during storage or in solution.Discard the discolored material as it may be degraded. Review storage procedures and protect from light and heat. If in solution, ensure the pH is within a stable range.
Inconsistent Experimental Results Degradation of the compound leading to lower potency or the presence of interfering substances.Verify the purity of your Sucrose Octasulfate stock using a suitable analytical method like HPLC. Prepare fresh solutions for each experiment. Ensure that the solvent and buffer pH are appropriate for stability.
Poor Solubility The salt form of Sucrose Octasulfate is sparingly soluble in water.[1] The presence of moisture can also affect solubility.Use gentle warming or sonication to aid dissolution. Ensure the material is dry before attempting to dissolve it.

Factors Affecting Sucrose Octasulfate Stability

cluster_factors Factors Influencing Stability cluster_degradation Degradation Pathways cluster_outcomes Potential Outcomes Temperature Temperature Hydrolysis Hydrolysis Temperature->Hydrolysis Humidity Humidity Humidity->Hydrolysis pH pH pH->Hydrolysis Light Light Photodegradation Photodegradation Light->Photodegradation Loss_of_Potency Loss of Potency Hydrolysis->Loss_of_Potency Formation_of_Impurities Formation of Impurities Hydrolysis->Formation_of_Impurities Oxidation Oxidation Oxidation->Loss_of_Potency Oxidation->Formation_of_Impurities Photodegradation->Loss_of_Potency Photodegradation->Formation_of_Impurities Physical_Changes Physical Changes (e.g., color, clumping) Loss_of_Potency->Physical_Changes Formation_of_Impurities->Physical_Changes

Caption: Key factors influencing the stability of Sucrose Octasulfate.

Troubleshooting Workflow for Stability Issues

Start Inconsistent Experimental Results or Visible Degradation Observed Check_Storage Review Storage Conditions (Temp, Humidity, Light) Start->Check_Storage Check_Handling Review Handling Procedures (e.g., inert atmosphere, equilibration) Start->Check_Handling Purity_Analysis Perform Purity Analysis (e.g., HPLC) Check_Storage->Purity_Analysis Check_Handling->Purity_Analysis Pure Material is Pure Purity_Analysis->Pure >95% Degraded Degradation or Impurities Detected Purity_Analysis->Degraded <95% Investigate_Source Investigate Source of Degradation (e.g., solution pH, solvent purity) Pure->Investigate_Source Discard_Material Discard Degraded Material Degraded->Discard_Material Implement_CAPA Implement Corrective and Preventive Actions (CAPA) Investigate_Source->Implement_CAPA Discard_Material->Implement_CAPA End Problem Resolved Implement_CAPA->End

Caption: A workflow for troubleshooting stability issues with Sucrose Octasulfate.

Quantitative Stability Data

Table 1: Estimated Shelf-Life of Sucrose Octaacetate Solutions at Different pH and Temperatures [3]

pHTemperature (°C)Estimated Shelf-Life
4.002525.3 days
5.2025114 days
6.002527.4 days
4.0040.478 years
5.2045.26 years
6.0041.47 years

This data is for Sucrose Octaacetate and should be used as a general reference only. For critical applications, it is essential to perform your own stability studies on Sucrose Octasulfate.

Experimental Protocols

1. Stability-Indicating HPLC Method

This method is designed to separate the active ingredient from its potential degradation products, allowing for a quantitative assessment of stability.

  • Objective: To develop and validate an HPLC method for the determination of Sucrose Octasulfate in the presence of its degradation products.

  • Instrumentation:

    • HPLC system with a pump, autosampler, and a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Refractive Index - RI).

  • Chromatographic Conditions (Example): [4]

    • Column: Phenomenex Luna ODS3 (250 x 4.6 mm, 5 µm) or Inertsil NH2 (300 x 3.9 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile (B52724) and 0.1% Trifluoroacetic Acid (TFA) in water (e.g., 50:50 v/v) or a buffered aqueous solution (e.g., ammonium (B1175870) sulfate (B86663) adjusted to pH 3.5 with phosphoric acid).

    • Flow Rate: 0.8 - 1.0 mL/min.

    • Column Temperature: 25 - 30°C.

    • Injection Volume: 10 - 50 µL.

    • Detector: ELSD (Nebulization temperature: 70°C, Evaporation temperature: 30°C, Gas flow rate: 1.8 SLM) or RI detector.

  • Procedure:

    • Prepare a standard solution of Sucrose Octasulfate of known concentration.

    • Subject the Sucrose Octasulfate sample to stress conditions (see forced degradation protocol below).

    • Dissolve the stressed sample in the mobile phase.

    • Inject the standard and stressed samples into the HPLC system.

    • Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the area of the main Sucrose Octasulfate peak.

2. Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation pathways and to demonstrate the specificity of the stability-indicating method.[5][6]

  • Objective: To intentionally degrade Sucrose Octasulfate under various stress conditions.

  • Procedure:

    • Acid Hydrolysis: Dissolve Sucrose Octasulfate in 0.1 M HCl and heat at 60-80°C for a specified period (e.g., 2-8 hours).

    • Base Hydrolysis: Dissolve Sucrose Octasulfate in 0.1 M NaOH and heat at 60-80°C for a specified period.

    • Oxidative Degradation: Treat a solution of Sucrose Octasulfate with 3-30% hydrogen peroxide at room temperature.[5]

    • Thermal Degradation: Expose the solid powder to dry heat (e.g., 80-100°C) for an extended period.

    • Photostability: Expose the solid powder or a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7][8] A dark control should be kept under the same temperature conditions to differentiate between thermal and light-induced degradation.

  • Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method to identify and quantify any degradation products.

References

"Troubleshooting unexpected results in Sucrose octasulfate experiments"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sucrose (B13894) Octasulfate (SOS).

Frequently Asked Questions (FAQs)

Q1: What is Sucrose Octasulfate and what are its common applications?

A1: Sucrose Octasulfate (SOS) is a highly sulfated derivative of sucrose. Due to its high negative charge density, it can interact with various molecules, particularly proteins.[1][2] Common applications include:

  • Wound Healing: Used in dressings to promote the healing of diabetic foot ulcers and venous leg ulcers.[3][4]

  • Drug Delivery: Incorporated into hydrogels and other formulations to control the release of therapeutic agents.[5]

  • Research: As a heparin analog, it is used to study the biological roles of heparin-binding growth factors like fibroblast growth factors (FGFs).[2][6][7]

  • Anti-Ulcer Agent: The aluminum salt of SOS, known as sucralfate, is used to treat stomach ulcers.[2][8]

Q2: How does Sucrose Octasulfate interact with growth factors like FGF?

A2: Sucrose Octasulfate binds to the heparin-binding domain of fibroblast growth factors (FGFs). This interaction can stabilize the growth factor against thermal and acid-induced degradation.[2][8] SOS can also facilitate the dimerization of FGF receptors (FGFRs), which is a critical step in initiating downstream signaling pathways that lead to cell proliferation and differentiation.[9][10]

Troubleshooting Guides

Issues with Cell Culture Experiments

Q1: I am not observing the expected proliferative response in my cell culture after treatment with Sucrose Octasulfate and FGF.

A1: Several factors could be contributing to this issue. Consider the following troubleshooting steps:

  • SOS Concentration: The effect of SOS on FGF-stimulated proliferation is concentration-dependent. At low concentrations, SOS can potentiate the proliferative effect of FGF, while at high concentrations, it can be inhibitory.[7] It is recommended to perform a dose-response experiment to determine the optimal SOS concentration for your specific cell type and experimental conditions.

  • FGF Stability: SOS is known to stabilize FGF.[2][8] However, if the FGF itself is degraded or inactive, you will not observe a proliferative response. Ensure your FGF is properly stored and handled.

  • Cell Line and Receptor Expression: The cell line you are using must express the appropriate FGF receptors (FGFRs) to respond to FGF. Confirm the FGFR expression profile of your cells.

  • SOS Quality: Impurities in the SOS preparation could be toxic to the cells or interfere with its activity. Ensure you are using a high-purity grade of SOS.

Inconsistent Results in FGF Binding Assays

Q1: I am seeing variable or no inhibition of FGF binding to cells in the presence of Sucrose Octasulfate.

A1: Inconsistent results in FGF binding assays can be frustrating. Here are some potential causes and solutions:

  • Competition with Heparan Sulfate (B86663): Cells have heparan sulfate proteoglycans (HSPGs) on their surface that also bind FGF. SOS competes with these HSPGs for FGF binding.[6] The density of HSPGs on your cells can influence the concentration of SOS required to see an inhibitory effect.

  • Incorrect Assay Conditions: Ensure that the temperature and incubation times of your binding assay are optimized. Binding is typically performed at 4°C to prevent internalization of the receptor-ligand complex.

  • SOS Purity: As with cell proliferation assays, the purity of your SOS is critical. Contaminants could interfere with the binding interaction.

Problems with Hydrogel Formulation

Q1: My Sucrose Octasulfate-containing hydrogel is not forming properly.

A1: Hydrogel formation can be a complex process. If you are experiencing issues, consider these points:

  • Cross-linker Concentration: Insufficient cross-linking is a common reason for hydrogel formation failure.[11] You may need to optimize the concentration of your cross-linking agent.

  • Polymer Ratio: The ratio of the polymers used to form the hydrogel is crucial. Experiment with different ratios to find the optimal formulation.[11]

  • pH and Temperature: The pH and temperature at which the cross-linking reaction is performed can significantly impact gelation.[11] Ensure these parameters are within the optimal range for your specific hydrogel system.

  • Purity of Components: Impurities in any of the hydrogel components, including the SOS, can interfere with the polymerization and cross-linking process.

Experimental Protocols

Protocol 1: FGF-2 Binding Assay

This protocol is adapted from studies on the effect of Sucrose Octasulfate on FGF-2 binding to endothelial cells.[6][7]

  • Cell Seeding: Plate bovine capillary endothelial (BCE) cells in 24-well plates and grow to confluence.

  • Binding Buffer Preparation: Prepare a binding buffer (e.g., DMEM with 0.1% BSA and 20 mM HEPES, pH 7.4).

  • Competition Binding:

    • Wash the confluent cell monolayers twice with cold binding buffer.

    • Add 1 ng/mL of ¹²⁵I-labeled FGF-2 to each well along with varying concentrations of Sucrose Octasulfate (e.g., 0-1000 µg/mL).

    • Incubate at 4°C for 2 hours with gentle agitation.

  • Washing: Wash the cells three times with cold binding buffer to remove unbound FGF-2.

  • Cell Lysis and Counting:

    • Lyse the cells with a suitable lysis buffer (e.g., 0.5% Triton X-100 in PBS).

    • Measure the radioactivity in the cell lysates using a gamma counter to determine the amount of bound ¹²⁵I-FGF-2.

Data Tables

Table 1: Effect of Sucrose Octasulfate on FGF-2 Mediated Cell Proliferation
SOS Concentration (µg/mL)Proliferation relative to FGF-2 alone (%)
0100
1>100 (Potentiation)
10>100 (Potentiation)
100<100 (Inhibition)
1000~0 (Complete Inhibition)

Note: The values in this table are illustrative and based on the general dose-dependent effects described in the literature.[7] Actual results may vary depending on the cell type and experimental conditions.

Visualizations

FGF_Signaling_Pathway FGF Signaling Pathway with Sucrose Octasulfate cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGF Receptor FGF->FGFR Binds SOS Sucrose Octasulfate SOS->FGF Stabilizes SOS->FGFR Promotes Dimerization ReceptorDimer Receptor Dimerization FGFR->ReceptorDimer Signaling Downstream Signaling (e.g., MAPK pathway) ReceptorDimer->Signaling Proliferation Cell Proliferation Signaling->Proliferation

Caption: FGF signaling pathway modulation by Sucrose Octasulfate.

Troubleshooting_Workflow Troubleshooting Workflow: Unexpected Cell Culture Results Start Start: Unexpected Results Check_SOS_Concentration Is SOS concentration optimized? Start->Check_SOS_Concentration Dose_Response Perform dose-response experiment Check_SOS_Concentration->Dose_Response No Check_FGF_Activity Is FGF active and stable? Check_SOS_Concentration->Check_FGF_Activity Yes Dose_Response->Check_FGF_Activity New_FGF Use fresh/validated FGF stock Check_FGF_Activity->New_FGF No Check_Cell_Line Does cell line express appropriate FGFRs? Check_FGF_Activity->Check_Cell_Line Yes New_FGF->Check_Cell_Line Validate_FGFR Validate FGFR expression (e.g., Western Blot, qPCR) Check_Cell_Line->Validate_FGFR No Check_SOS_Purity Is SOS of high purity? Check_Cell_Line->Check_SOS_Purity Yes Validate_FGFR->Check_SOS_Purity New_SOS Use high-purity SOS Check_SOS_Purity->New_SOS No Success Problem Resolved Check_SOS_Purity->Success Yes New_SOS->Success

Caption: Troubleshooting workflow for unexpected cell culture results.

References

Validation & Comparative

A Head-to-Head Comparison: Sucrose Octasulfate Potassium Salt vs. Heparin for FGF-2 Binding

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of how different molecules interact with growth factors is paramount. This guide provides an objective comparison of Sucrose (B13894) Octasulfate Potassium Salt (K-SOS) and heparin in their binding to Fibroblast Growth Factor 2 (FGF-2), a key player in cellular processes such as proliferation, differentiation, and angiogenesis.

This comparison delves into the quantitative binding affinities, mechanisms of action, and the experimental data that underpins our current understanding. Both K-SOS, a synthetic sulfated disaccharide, and heparin, a naturally occurring glycosaminoglycan, are known to interact with FGF-2, but their subtle differences can have significant implications for therapeutic applications.

Quantitative Binding Affinity

The binding affinity of a molecule to its target is a critical parameter in drug development and biological research. The dissociation constant (Kd) is a common metric used to quantify this interaction, with a lower Kd value indicating a stronger binding affinity. While both sucrose octasulfate and heparin exhibit high affinity for FGF-2, their reported Kd values show some variation across different studies and experimental conditions.

CompoundBinding InteractionDissociation Constant (Kd)Experimental Method
Sucrose Octasulfate Potassium Salt (K-SOS) Inhibition of FGF-2 binding to heparan sulfate0.28 ± 0.07 µMCationic Filtration Assay
Heparin Direct binding to FGF-239 nMSurface Plasmon Resonance (SPR)
Heparin Direct binding to FGF-2~0.1 to 59 nMSurface Plasmon Resonance (SPR)

Note: The reported Kd values can vary based on the specific experimental setup, including the assay type, buffer conditions, and the source of the molecules.

Mechanism of Action: A Tale of Two Co-factors

Both sucrose octasulfate and heparin act as co-factors that facilitate the binding of FGF-2 to its high-affinity fibroblast growth factor receptors (FGFRs). This interaction is crucial for the subsequent dimerization of the receptors, which in turn activates intracellular signaling cascades.

The primary mechanism for both molecules involves the formation of a ternary complex: FGF-2, FGFR, and either sucrose octasulfate or heparin. This complex stabilizes the interaction between FGF-2 and its receptor, a critical step for signal transduction. The crystal structure of the FGF2-FGFR1-SOS complex has confirmed that sucrose octasulfate can indeed mimic the role of heparin in promoting this essential dimerization.[1][2] This shared mechanism underscores the potential of sucrose octasulfate as a heparin mimetic in modulating FGF-2 activity.

At the cellular level, both compounds have been shown to inhibit the binding of FGF-2 to endothelial cells and can even displace FGF-2 that is already bound.[3][4] Interestingly, both heparin and sucrose octasulfate exhibit a biphasic effect on FGF-2-stimulated cell proliferation, where they are stimulatory at low concentrations and become inhibitory at higher concentrations.[3]

FGF2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space FGF2 FGF-2 Ternary_Complex FGF-2 : Heparin/K-SOS : FGFR Ternary Complex FGF2->Ternary_Complex Heparin_SOS Heparin / K-SOS Heparin_SOS->Ternary_Complex FGFR FGFR FGFR->Ternary_Complex Dimer Dimerized FGFR Ternary_Complex->Dimer Dimerization RAS RAS Dimer->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Differentiation, Angiogenesis ERK->Proliferation SPR_Workflow start Start chip_prep Sensor Chip Immobilization (Heparin or K-SOS) start->chip_prep analyte_prep Prepare FGF-2 Concentration Series chip_prep->analyte_prep injection Inject FGF-2 over Sensor Chip (Association) analyte_prep->injection dissociation Inject Running Buffer (Dissociation) injection->dissociation data_analysis Data Analysis (Calculate ka, kd, Kd) dissociation->data_analysis end End data_analysis->end

References

A Comparative Analysis of the Anticoagulant Activities of Sucrose Octasulfate and Heparin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the anticoagulant properties of Sucrose Octasulfate (SOS) and the widely used anticoagulant, heparin. The information presented is supported by experimental data to assist researchers and professionals in drug development in understanding the distinct mechanisms and potencies of these two compounds.

Executive Summary

Heparin is a potent anticoagulant that exerts its effect primarily through the activation of antithrombin (AT), leading to the inhibition of key coagulation factors, including Factor Xa and Factor IIa (thrombin).[1] In contrast, Sucrose Octasulfate (SOS) demonstrates a significantly different and more selective mechanism of action. Experimental evidence indicates that SOS functions as an anticoagulant by selectively accelerating the inactivation of thrombin by heparin cofactor II (HCII), with a reported 2000-fold increase in this activity.[2][3] Notably, SOS does not enhance the inactivation of thrombin by antithrombin, the principal pathway for heparin's anticoagulant effect.[2] This fundamental mechanistic difference results in a markedly lower overall anticoagulant potency for SOS compared to heparin in standard clinical assays.

Quantitative Comparison of Anticoagulant Activity

The following tables summarize the key quantitative differences in the anticoagulant activities of Sucrose Octasulfate and heparin based on available experimental data.

Table 1: Comparison of In Vitro Anticoagulant Effects

ParameterSucrose Octasulfate (SOS)HeparinReference(s)
Primary Mechanism Selective acceleration of thrombin inactivation by Heparin Cofactor II (HCII)Potentiation of Antithrombin (AT) activity against Factor Xa and Thrombin (Factor IIa)[2][3]
PTT Assay Potency Approximately 50-fold weaker than heparin on a mass basisHigh potency[4]
PT Assay Effect Minimal effectMinimal effect[4]
Thrombin Time Assay No significant effect at concentrations up to 750 µg/mlDramatic prolongation, with no clot formation at 6 µg/ml[4]
Anti-Xa Activity Negligible (does not act via Antithrombin)Significant[4]
Anti-IIa Activity HCII-dependentAT-dependent[2]

Mechanisms of Action

The anticoagulant effects of heparin and Sucrose Octasulfate are mediated through distinct pathways within the coagulation cascade.

Heparin's Anticoagulant Mechanism

Heparin binds to antithrombin (AT), inducing a conformational change that accelerates the inactivation of several serine proteases in the coagulation cascade, most notably Factor Xa and thrombin (Factor IIa).[1] The inhibition of Factor Xa prevents the conversion of prothrombin to thrombin, while the inhibition of thrombin prevents the conversion of fibrinogen to fibrin (B1330869), the key component of a blood clot.

cluster_heparin Heparin's Mechanism of Action Heparin Heparin Heparin_AT Heparin-AT Complex Heparin->Heparin_AT AT Antithrombin (AT) AT->Heparin_AT FXa_inactive Inactive Factor Xa Heparin_AT->FXa_inactive Inhibits FIIa_inactive Inactive Thrombin Heparin_AT->FIIa_inactive Inhibits FXa Factor Xa FXa->FXa_inactive FIIa Thrombin (Factor IIa) Fibrinogen Fibrinogen FIIa->Fibrinogen FIIa->FIIa_inactive Prothrombin Prothrombin Prothrombin->FIIa Activation Fibrin Fibrin Fibrinogen->Fibrin Cleavage

Caption: Heparin's anticoagulant mechanism via Antithrombin.

Sucrose Octasulfate's Anticoagulant Mechanism

Sucrose Octasulfate selectively interacts with heparin cofactor II (HCII).[2][3] The SOS-HCII complex is a potent inhibitor of thrombin.[2] Unlike heparin, SOS does not significantly impact the activity of antithrombin or its inhibition of Factor Xa.[2]

cluster_sos Sucrose Octasulfate's Mechanism of Action SOS SOS SOS_HCII SOS-HCII Complex SOS->SOS_HCII HCII Heparin Cofactor II (HCII) HCII->SOS_HCII FIIa_inactive Inactive Thrombin SOS_HCII->FIIa_inactive Inhibits FIIa Thrombin (Factor IIa) Fibrinogen Fibrinogen FIIa->Fibrinogen FIIa->FIIa_inactive Fibrin Fibrin Fibrinogen->Fibrin Cleavage

Caption: Sucrose Octasulfate's anticoagulant mechanism via HCII.

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the comparison of Sucrose Octasulfate and heparin. Specific experimental conditions may vary between studies.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the integrity of the intrinsic and common pathways of the coagulation cascade.

cluster_aptt aPTT Assay Workflow PPP Platelet-Poor Plasma Incubation Incubate with Activator and Phospholipid PPP->Incubation Add_Ca Add CaCl2 Incubation->Add_Ca Measure_Time Measure Time to Clot Formation Add_Ca->Measure_Time

Caption: Generalized workflow for the aPTT assay.

Methodology:

  • Platelet-poor plasma is incubated with a contact activator (e.g., silica, kaolin) and a phospholipid reagent (a substitute for platelet factor 3).

  • After a specified incubation period, calcium chloride is added to initiate the coagulation cascade.

  • The time taken for a fibrin clot to form is measured and recorded in seconds.

Prothrombin Time (PT) Assay

The PT assay evaluates the extrinsic and common pathways of coagulation.

cluster_pt PT Assay Workflow PPP Platelet-Poor Plasma Add_Reagent Add Thromboplastin and CaCl2 PPP->Add_Reagent Measure_Time Measure Time to Clot Formation Add_Reagent->Measure_Time

Caption: Generalized workflow for the PT assay.

Methodology:

  • Thromboplastin (a combination of tissue factor and phospholipids) and calcium chloride are added to the platelet-poor plasma sample.

  • The time required for a fibrin clot to form is measured in seconds.

Anti-Factor Xa Assay

This chromogenic assay quantifies the inhibitory effect of an anticoagulant on Factor Xa.

cluster_antixa Anti-Factor Xa Assay Workflow Plasma_AT Plasma + Excess AT Add_FXa Add Excess Factor Xa Plasma_AT->Add_FXa Add_Substrate Add Chromogenic Substrate for Xa Add_FXa->Add_Substrate Measure_Color Measure Color Change (Inverse to Heparin Conc.) Add_Substrate->Measure_Color

Caption: Generalized workflow for the Anti-Factor Xa assay.

Methodology:

  • The patient's plasma, containing the anticoagulant and antithrombin (endogenous or added), is mixed with a known amount of excess Factor Xa.

  • The anticoagulant in the plasma forms a complex with antithrombin, which then neutralizes a portion of the added Factor Xa.

  • A chromogenic substrate that is specifically cleaved by Factor Xa is added.

  • The residual, uninhibited Factor Xa cleaves the substrate, producing a colored product.

  • The intensity of the color is measured spectrophotometrically and is inversely proportional to the concentration of the anticoagulant.[1]

Anti-Factor IIa (Thrombin) Assay

This chromogenic assay measures the inhibition of thrombin by an anticoagulant.

cluster_antiiia Anti-Factor IIa Assay Workflow Plasma_Cofactor Plasma + Cofactor (AT or HCII) Add_FIIa Add Excess Thrombin Plasma_Cofactor->Add_FIIa Add_Substrate Add Chromogenic Substrate for Thrombin Add_FIIa->Add_Substrate Measure_Color Measure Color Change (Inverse to Anticoagulant Conc.) Add_Substrate->Measure_Color

Caption: Generalized workflow for the Anti-Factor IIa assay.

Methodology:

  • The plasma sample is incubated with a known excess of thrombin (Factor IIa) in the presence of the relevant cofactor (antithrombin for heparin, or heparin cofactor II for SOS).

  • The anticoagulant-cofactor complex inhibits a portion of the added thrombin.

  • A specific chromogenic substrate for thrombin is introduced.

  • The remaining active thrombin cleaves the substrate, releasing a colored compound.

  • The color intensity is measured, which is inversely related to the anticoagulant activity in the sample.

Conclusion

Sucrose Octasulfate and heparin exhibit fundamentally different anticoagulant profiles. Heparin is a broad-spectrum, high-potency anticoagulant acting through antithrombin to inhibit both Factor Xa and thrombin. In contrast, Sucrose Octasulfate is a highly selective, lower-potency anticoagulant that specifically enhances the activity of heparin cofactor II against thrombin. This detailed comparison of their mechanisms and activities provides valuable insights for researchers and drug development professionals exploring novel anticoagulant therapies or investigating the biological roles of these compounds.

References

Sucrose Octasulfate Potassium Salt: A Viable Alternative to Dextran Sulfate in Specialized Cell Culture Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Dextran (B179266) sulfate (B86663) is a widely used supplement in cell culture, valued for its ability to prevent cell aggregation and enhance the productivity of cell lines like Chinese Hamster Ovary (CHO) cells.[1][2] However, researchers are continually seeking alternatives that may offer more defined mechanisms of action or specialized benefits. Sucrose (B13894) octasulfate (SOS) potassium salt emerges as a compelling candidate, particularly due to its well-characterized, heparin-like ability to interact with and stabilize growth factors crucial for cell signaling.[3][4]

This guide provides an objective comparison of sucrose octasulfate and dextran sulfate, summarizing their known effects on cell behavior, presenting relevant experimental data, and detailing the signaling pathways they influence.

Performance Comparison: Sucrose Octasulfate vs. Dextran Sulfate

While direct, head-to-head quantitative comparisons in the same cell line are limited in published literature, a functional comparison can be made based on their distinct, well-documented mechanisms of action.

Feature / ParameterDextran Sulfate (DS)Sucrose Octasulfate (SOS) Potassium SaltKey Takeaway
Primary Function Anti-aggregation agent; improves cell growth and viability.[2][5]Growth factor stabilizer and signaling potentiator.[3][6]DS is primarily used for physical culture management, while SOS is used for modulating specific biological pathways.
Mechanism of Action Prevents cell clumping by modulating cell adhesion molecules. In human pluripotent stem cells (hPSCs), it activates Wnt signaling, which down-regulates E-cadherin and ICAM1.[7][8]Mimics heparin by binding to both Fibroblast Growth Factor (FGF) and its receptor (FGFR), promoting receptor dimerization and enhancing downstream signaling.[6][9]The mechanisms are distinct: DS modulates cell-cell adhesion, whereas SOS directly participates in growth factor signaling complexes.
Effect on Cell Proliferation Improves cell growth and viability in CHO cell cultures.[5] Inhibits apoptosis.[2]Enhances the mitogenic activity of acidic FGF (aFGF).[3] Can have a biphasic effect on growth-factor-mediated cell proliferation.[10]Both can promote proliferation, but SOS's effect is specifically linked to its potentiation of FGF signaling.
Impact on Protein Production Can increase monoclonal antibody (mAb) production in certain CHO cell lines.[5]Not explicitly documented for general protein production, but its enhancement of cell growth could be a contributing factor.DS has documented benefits for mAb production; the effect of SOS is inferred but not directly demonstrated.
Molecular Specificity Broadly acts on cell surface adhesion.High affinity for the heparin-binding domain of proteins, most notably FGFs (FGF-1 and FGF-2).[3][4][10]SOS offers higher specificity for researchers working with FGF-dependent cell systems (e.g., angiogenesis, stem cell differentiation).

Signaling and Workflow Diagrams

Visualizing the molecular pathways and experimental processes is crucial for understanding the application of these compounds.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Viability Assay (MTS) cluster_analysis Phase 4: Data Analysis seed Seed Cells in 96-Well Plates culture Culture Cells for 24h (Allow Attachment) seed->culture prep_reagents Prepare Stock Solutions: - Dextran Sulfate (DS) - Sucrose Octasulfate (SOS) culture->prep_reagents add_compounds Add Serial Dilutions of DS and SOS to Wells prep_reagents->add_compounds incubate Incubate for 48-72h add_compounds->incubate add_mts Add MTS Reagent to Each Well incubate->add_mts incubate_mts Incubate for 1-4h at 37°C add_mts->incubate_mts read Read Absorbance at 490 nm incubate_mts->read analyze Calculate Cell Viability (%) vs. Control and Plot Dose-Response Curves read->analyze

Caption: Experimental workflow for comparing the effects of Dextran Sulfate and Sucrose Octasulfate on cell viability.

G cluster_SOS Sucrose Octasulfate (SOS) Pathway cluster_DS Dextran Sulfate (DS) Pathway (in hPSCs) FGF FGF Complex Ternary Complex (FGF-SOS-FGFR) FGF->Complex SOS SOS SOS->Complex FGFR FGFR FGFR->Complex Dimer Receptor Dimerization Complex->Dimer Signal Downstream Signaling (e.g., MAPK/ERK Pathway) Dimer->Signal Response Cellular Response (Proliferation, Differentiation) Signal->Response DS Dextran Sulfate Wnt Wnt Signaling DS->Wnt SlugTwist SLUG / TWIST Expression ↑ Wnt->SlugTwist ICAM1 ICAM1 ↓ Wnt->ICAM1 Ecad E-cadherin ↓ SlugTwist->Ecad Adhesion Cell-Cell Adhesion ↓ Ecad->Adhesion ICAM1->Adhesion Aggregation Controlled Aggregate Size Adhesion->Aggregation

Caption: Contrasting signaling pathways influenced by Sucrose Octasulfate (SOS) and Dextran Sulfate (DS).

Experimental Protocols

To quantitatively assess the impact of these additives on cell health, a metabolic activity assay is commonly employed.

Protocol: Cell Viability Assessment using MTS Assay

This protocol measures the reduction of a tetrazolium compound (MTS) by viable, metabolically active cells into a colored formazan (B1609692) product.

Materials:

  • Cells of interest (e.g., CHO, HUVEC, etc.)

  • Complete culture medium

  • 96-well clear flat-bottom tissue culture plates

  • Sucrose Octasulfate (SOS) potassium salt

  • Dextran Sulfate (DS), e.g., 40,000 Da

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Phosphate-Buffered Saline (PBS), sterile

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Include wells with medium only for background control.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare 10x concentrated stock solutions of SOS and DS in PBS or serum-free medium.

    • Perform serial dilutions to create a range of working concentrations.

    • Carefully remove the medium from the cells and add 100 µL of medium containing the desired final concentration of SOS, DS, or a vehicle control.

    • Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTS Assay:

    • Add 20 µL of MTS reagent directly to each well containing 100 µL of medium.

    • Incubate the plate for 1 to 4 hours at 37°C, 5% CO₂. Protect the plate from light.

    • Monitor for color development (yellow to brownish-purple).

  • Data Acquisition and Analysis:

    • Shake the plate gently to ensure uniform color distribution.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Subtract the average absorbance of the medium-only wells (background) from all other values.

    • Calculate cell viability as a percentage relative to the untreated control wells:

      • % Viability = (Absorbance_treated / Absorbance_control) * 100

Conclusion and Recommendations

Sucrose octasulfate and dextran sulfate are not direct one-to-one replacements but rather serve different primary purposes in cell culture.

  • Dextran Sulfate remains the industry standard for preventing cell aggregation , particularly in high-density suspension cultures like CHO and hPSCs.[5][7] Its effects on improving viability and protein production are well-documented, making it a reliable general supplement.

  • Sucrose Octasulfate Potassium Salt should be considered a specialized, function-first alternative . Its key advantage is its well-defined, heparin-mimicking ability to stabilize and potentiate FGF signaling.[6][9] This makes it an invaluable tool for researchers in fields such as:

    • Stem Cell Biology: Where FGFs are critical for maintaining pluripotency or directing differentiation.

    • Angiogenesis Research: To enhance the effect of FGF-2 on endothelial cells.[11]

    • Wound Healing Models: Where FGFs stimulate the proliferation of fibroblasts and epithelial cells.[3]

For scientists working in these specific, FGF-driven applications, sucrose octasulfate offers a more targeted and mechanistic approach than the broader effects of dextran sulfate. Future studies directly comparing the anti-aggregation properties of SOS would be beneficial to determine if it can serve a dual role.

References

A Comparative Analysis of Sucrose Octasulfate and Other FGF-2 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Sucrose (B13894) Octasulfate and other prominent inhibitors of Fibroblast Growth Factor-2 (FGF-2). This analysis is supported by experimental data to delineate performance and includes detailed methodologies for key experiments.

Fibroblast Growth Factor-2 (FGF-2), a key signaling protein, is instrumental in a variety of cellular functions, including proliferation, differentiation, and angiogenesis.[1] Its dysregulation is implicated in numerous pathologies, making inhibitors of the FGF-2 signaling pathway a significant focus of therapeutic research.[2][3] This guide focuses on Sucrose octasulfate (SOS), a synthetic heparin analog, and compares its inhibitory mechanisms and efficacy against other classes of FGF-2 inhibitors.[4]

Mechanism of Action: A Tale of Two Strategies

FGF-2 signaling is initiated by the binding of FGF-2 to its high-affinity Fibroblast Growth Factor Receptors (FGFRs) and low-affinity heparan sulfate (B86663) proteoglycans (HSPGs) on the cell surface, which triggers receptor dimerization and the activation of downstream signaling cascades.[5][6] Inhibitors of this pathway can be broadly categorized by their mechanism of action: targeting the ligand-receptor interaction or inhibiting the intracellular kinase activity.

Sucrose Octasulfate (SOS): A Dual-Action Modulator

Sucrose octasulfate, a sulfated disaccharide, exhibits a multifaceted interaction with the FGF-2 signaling pathway.[7] It has been shown to:

  • Inhibit FGF-2 Binding: SOS potently inhibits the binding of FGF-2 to endothelial cells and can even displace pre-bound FGF-2.[4][8]

  • Induce Receptor Dimerization: Paradoxically, SOS can also mimic the role of heparin in promoting the dimerization of the FGF-FGFR complex, which is a crucial step for signal activation.[7][9][10] This suggests a concentration-dependent, biphasic effect on FGF-2 signaling.

  • Facilitate FGF-2 Clearance: Studies suggest that SOS may aid in the diffusion and potential clearance of FGF-2 from the extracellular matrix.[4][8]

Other FGF-2 Inhibitors: A Spectrum of Approaches

Beyond SOS, a range of other molecules has been developed to inhibit FGF-2 signaling:

  • Heparin: As a naturally occurring glycosaminoglycan, heparin shares structural similarities with HSPGs and can compete with them for FGF-2 binding. Like SOS, it can also display a biphasic effect on cell proliferation.[8]

  • Small Molecule Tyrosine Kinase Inhibitors (TKIs): This class of inhibitors, including compounds like SU5402, BGJ398, Debio-1347, and Erdafitinib, functions by targeting the intracellular tyrosine kinase domain of the FGF receptor.[11] By blocking the ATP-binding site, they prevent receptor autophosphorylation and the subsequent activation of downstream signaling pathways.[11]

  • Neutralizing Antibodies: Monoclonal antibodies designed to specifically bind to FGF-2 or its receptors can physically block the ligand-receptor interaction, thereby preventing signal initiation.[12]

Comparative Performance: A Quantitative Look

The efficacy of these inhibitors can be quantitatively assessed through various in vitro assays. The following tables summarize key performance data from published studies.

InhibitorAssay TypeTarget CellsKey FindingsReference
Sucrose Octasulfate FGF-2 Binding InhibitionBovine Capillary Endothelial (BCE) CellsPotently inhibited FGF-2 binding and stripped pre-bound FGF-2.[8]
Cell ProliferationBCE CellsBiphasic effect: potentiated proliferation at low concentrations (<20 µg/ml) and completely inhibited FGF-2 mediated proliferation at 2,000 µg/ml.[8]
FGF-2-E-HS BindingN/ADose-dependent inhibition with a K D value of 0.28 ± 0.07 µM.[13]
Heparin Cell ProliferationBCE CellsBiphasic effect similar to SOS, with potentiation at lower concentrations and inhibition at higher concentrations.[8]
SU5402 FGFR1 Tyrosine Kinase InhibitionVarious Cancer Cell LinesPotent and selective inhibitor with IC50 values in the micromolar range for inhibiting cell proliferation.[14]
BGJ398 FGFR Tyrosine Kinase InhibitionImatinib-resistant GISTsAbolished migration, invasion, and colony formation in an FGF-2 dependent manner.[12]

Experimental Protocols in Detail

Reproducibility and standardization are paramount in research. Below are detailed methodologies for key experiments cited in this guide.

FGF-2 Binding Assay

This protocol describes a competitive binding assay to evaluate the ability of an inhibitor to block FGF-2 binding to its cellular receptors.

  • Cell Culture: Bovine capillary endothelial (BCE) cells are cultured to confluence in 96-well plates.

  • Binding Reaction: Cells are washed and incubated at 4°C in a binding buffer containing a fixed concentration of radiolabeled ¹²⁵I-FGF-2 (e.g., 1 ng/ml) and varying concentrations of the test inhibitor (e.g., Sucrose octasulfate).

  • Incubation: The incubation is carried out for 2 hours at 4°C to allow binding to reach equilibrium.

  • Washing: Unbound ¹²⁵I-FGF-2 is removed by washing the cells multiple times with cold binding buffer.

  • Quantification: The amount of cell-bound ¹²⁵I-FGF-2 is determined by lysing the cells and measuring the radioactivity using a gamma counter.

  • Data Analysis: The results are expressed as a percentage of the total binding observed in the absence of any inhibitor. The IC50 value, the concentration of inhibitor required to inhibit 50% of FGF-2 binding, is then calculated.

Cell Proliferation Assay

This assay measures the effect of FGF-2 inhibitors on cell growth.

  • Cell Seeding: BCE cells are seeded in 96-well plates at a low density and allowed to attach overnight.

  • Inhibitor Treatment: The culture medium is replaced with fresh medium containing a constant concentration of FGF-2 (e.g., 1 ng/ml) and serial dilutions of the inhibitor (e.g., Sucrose octasulfate or heparin). Control wells receive only FGF-2 or no treatment.

  • Incubation: The cells are incubated for a period of 72 hours to allow for cell proliferation.

  • Cell Quantification: The number of viable cells is determined using a suitable method, such as the Sulforhodamine B (SRB) assay. This involves fixing the cells, staining with SRB dye, and then solubilizing the dye for absorbance measurement.[15]

  • Data Analysis: The absorbance values are proportional to the cell number. The results are often normalized to the proliferation observed with FGF-2 alone.

Visualizing the Molecular Landscape

To better understand the complex interactions at play, the following diagrams illustrate the FGF-2 signaling pathway and a typical experimental workflow for inhibitor testing.

FGF2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF2 FGF-2 FGFR FGFR FGF2->FGFR Binds SOS Sucrose Octasulfate SOS->FGF2 Binds & Inhibits HSPG HSPG FGFR->HSPG PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K RAS RAS FGFR->RAS mem_line CellResponse Cellular Responses (Proliferation, Survival) PLCg->CellResponse AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->CellResponse MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->CellResponse

Caption: FGF-2 signaling pathway and the inhibitory point of Sucrose Octasulfate.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., BCE cells) start->cell_culture inhibitor_prep Prepare Inhibitor Dilutions (Sucrose Octasulfate, etc.) cell_culture->inhibitor_prep assay_setup Set up Assay (Binding or Proliferation) inhibitor_prep->assay_setup incubation Incubation assay_setup->incubation measurement Measurement (Radioactivity or Cell Number) incubation->measurement data_analysis Data Analysis (IC50 or % Inhibition) measurement->data_analysis end End data_analysis->end

Caption: A generalized experimental workflow for evaluating FGF-2 inhibitors.

References

Unveiling the Thrombin Inhibitory Potential of Sucrose Octasulfate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Sucrose (B13894) octasulfate's (SOS) performance in inhibiting thrombin, a key enzyme in the coagulation cascade. Supported by experimental data, this document delves into the mechanism of action, offers a comparative analysis with other anticoagulants, and provides detailed experimental protocols.

Sucrose octasulfate, a highly sulfated sucrose derivative, has demonstrated notable anticoagulant properties through its targeted inhibition of thrombin. This guide synthesizes available research to present a clear picture of its efficacy and mechanism, offering valuable insights for the development of novel antithrombotic agents.

Comparative Analysis of Thrombin Inhibitors

The inhibitory effects of Sucrose octasulfate on thrombin have been quantified and compared with established anticoagulants like heparin. The data, summarized below, highlights the distinct mechanisms and potencies of these compounds.

InhibitorTarget InteractionDissociation Constant (Kd)IC50Anticoagulant Effect
Sucrose Octasulfate (SOS) Binds to thrombin at two sites with different affinities.[1] Accelerates thrombin inactivation by heparin cofactor II (HCII) by approximately 2000-fold.[2] Binds to thrombin's exosite II.[3][4]10 ± 4 µM and 400 ± 300 µM for the two binding sites on thrombin.[1] ~1.4 µM.[3][4][5][6]4.5 ± 1.1 µM (direct inhibition of thrombin).[4]Moderate anticoagulant properties.[2] Minimal effect on Prothrombin Time (PT).[7] Significant effect on Partial Thromboplastin Time (PTT) only at high concentrations.[7]
Heparin Binds to antithrombin (AT) and thrombin, acting as a template. Modulates thrombin's activity through binding at exosite II.[3]--Potent anticoagulant. Dramatically affects PTT.[7] No clot formation in thrombin assay at 6 µg/ml.[7]
Low Molecular Weight Heparin (LMWH) Primarily inhibits Factor Xa, with a lesser effect on thrombin.-IC50 increased to 42 ± 3 µM for SOS in the presence of 50 µM LMWH.[4]-
Octasaccharide Heparin Fraction Anti-factor Xa activity only.[8]--Inhibited thrombus formation by 41% at 10 anti-factor Xa U/kg.[8][9] No effect on Thrombin Clotting Time (TCT).[8][9]
Dermatan Sulfate Antithrombin activity only.[8]--Inhibited thrombus formation by 95% at 500 µg/kg.[8] No effect on TCT.[8]

Mechanism of Action: A Closer Look at Sucrose Octasulfate

Sucrose octasulfate's primary mechanism of thrombin inhibition involves a selective and significant acceleration of thrombin inactivation by heparin cofactor II (HCII), a natural anticoagulant protein.[1][2] This is in contrast to heparin, which primarily works by activating antithrombin (AT). SOS does not accelerate thrombin inactivation by AT.[1]

SOS binds directly to thrombin at two distinct sites with different affinities.[1] This interaction occurs at exosite II of thrombin, a region also known for heparin binding.[3][4] This binding to exosite II is responsible for the direct, albeit weak, inhibition of thrombin's catalytic activity.[4] The interaction of SOS with thrombin leads to the formation of a ternary complex (Thrombin-SOS-HCII), which ultimately results in the inactivation of thrombin.[1]

Experimental Protocols

To validate the inhibitory effect of Sucrose octasulfate on thrombin, several key experiments are typically performed. The methodologies for these assays are detailed below.

Thrombin Activity Assay (Spectrophotometric)

This assay measures the direct inhibition of thrombin's proteolytic activity by Sucrose octasulfate.

Materials:

  • Human α-thrombin

  • Sucrose octasulfate (SOS)

  • Chromogenic thrombin substrate (e.g., Spectrozyme TH)

  • Buffer: 20 mM sodium phosphate (B84403) or 20 mM Tris buffer, pH 7.4, containing 150 mM NaCl, 0.1% PEG8000, and 0.1 mM EDTA.[4]

  • 96-well microplate reader

Procedure:

  • Prepare a solution of thrombin (e.g., 12.5 nM) in the reaction buffer.[4]

  • Prepare various concentrations of Sucrose octasulfate in the reaction buffer.

  • In a 96-well plate, mix 192 µL of the thrombin solution with different concentrations of the SOS solution.[4]

  • Incubate the mixture at 25 °C for 10 minutes.[4]

  • Initiate the reaction by adding 8 µL of 1 mM Spectrozyme TH to each well.[4]

  • Immediately measure the change in absorbance at 405 nm over time using a microplate reader.

  • The initial rate of substrate hydrolysis is proportional to the thrombin activity.

  • Plot the thrombin activity against the SOS concentration to determine the IC50 value.

Fibrinogen Cleavage Assay (Turbidimetric)

This assay assesses the effect of Sucrose octasulfate on thrombin's ability to cleave fibrinogen, a crucial step in clot formation.

Materials:

  • Human α-thrombin

  • Human fibrinogen

  • Sucrose octasulfate (SOS)

  • Reaction buffer

  • Spectrophotometer capable of measuring turbidity at 600 nm

Procedure:

  • Prepare a solution of human fibrinogen (e.g., 40 mg/ml) in the reaction buffer.

  • Prepare various concentrations of Sucrose octasulfate.

  • In a cuvette, mix the fibrinogen solution with different concentrations of SOS.

  • Initiate the reaction by adding a fixed concentration of thrombin.

  • Monitor the increase in turbidity at 600 nm over time. The rate of increase in turbidity reflects the rate of fibrin (B1330869) clot formation.

  • Compare the rates of fibrinogen cleavage in the presence and absence of SOS to determine its inhibitory effect.

Visualizing the Pathways and Processes

To further elucidate the concepts discussed, the following diagrams illustrate the thrombin signaling cascade and a typical experimental workflow for evaluating thrombin inhibitors.

Thrombin_Signaling_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway cluster_inhibition Inhibition by Sucrose Octasulfate FXI FXI FXIa FXIa FXI->FXIa Contact Activation FIXa FIXa FXIa->FIXa Activates FX FX FIXa->FX TissueFactor TissueFactor FVIIa_TF FVIIa_TF TissueFactor->FVIIa_TF Binds FVIIa_TF->FX FVII FVII FVII->FVIIa_TF Activated by Tissue Factor FXa FXa FX->FXa Activated by Intrinsic/Extrinsic Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Activated by Prothrombinase Complex (FXa, FVa) FXIIIa FXIIIa Thrombin->FXIIIa Activates FVa FVa Thrombin->FVa Activates (Positive Feedback) FVIIIa FVIIIa Thrombin->FVIIIa Activates (Positive Feedback) Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Cleaved by Thrombin CrosslinkedFibrin CrosslinkedFibrin Fibrin->CrosslinkedFibrin Stabilized by FXIIIa SOS Sucrose Octasulfate SOS->Thrombin Binds to Exosite II HCII Heparin Cofactor II SOS->HCII Enhances Inhibition HCII->Thrombin Inhibits

Caption: Thrombin's central role in the coagulation cascade and its inhibition by Sucrose Octasulfate.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: Thrombin, SOS, Substrate, Buffer Plate Prepare 96-well Plate with SOS dilutions Reagents->Plate Incubation Add Thrombin to wells and incubate Plate->Incubation Reaction Initiate reaction with substrate Incubation->Reaction Measurement Measure Absorbance (405 nm) over time Reaction->Measurement Rates Calculate initial reaction rates Measurement->Rates Plot Plot rates vs. SOS concentration Rates->Plot IC50 Determine IC50 value Plot->IC50

References

A Researcher's Guide to Sucrose Octasulfate: Cross-Validation and Experimental Considerations

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Researchers, Scientists, and Drug Development Professionals

Sucrose (B13894) octasulfate (SOS), a highly sulfated sucrose derivative, is a versatile polyanionic compound utilized in a range of biomedical research applications, from its role as an anti-ulcer drug to its heparin-like activities in modulating growth factor signaling. Given its complex structure and the variability inherent in manufacturing, the choice of supplier can significantly impact experimental reproducibility and outcomes. This guide provides a framework for the cross-validation of Sucrose octasulfate from different commercial sources, presenting key quality attributes, standardized testing protocols, and the underlying biochemical pathways influenced by this molecule.

Comparative Analysis of Supplier Specifications

The consistency and purity of Sucrose octasulfate are paramount for reliable experimental results. While direct head-to-head comparative studies are not abundant in peer-reviewed literature, a comparison of typical specifications from various suppliers provides a baseline for selection and qualification. Researchers should always request a lot-specific Certificate of Analysis (CoA) before purchase.

Table 1: Key Quality Attributes for Sucrose Octasulfate from Different Suppliers

ParameterSupplier A (Typical)Supplier B (Typical)Supplier C (Typical)Test MethodImportance for Researchers
Form Potassium SaltSodium SaltPotassium SaltVariesSalt form can affect solubility and formulation.
Appearance White to Off-White SolidWhite Crystalline PowderWhite SolidVisual InspectionIndicates gross purity and handling characteristics.
Molecular Weight ~1287.5 g/mol (K+ salt)Varies~1287.5 g/mol (K+ salt)Mass SpectrometryConfirms identity of the fully sulfated molecule.
Purity (HPLC) ≥95%≥98%Not SpecifiedHPLC-ELSD/CADCritical for ensuring observed effects are from SOS.
Degree of Sulfation ~8 sulfate (B86663) groups/sucroseNot SpecifiedNot SpecifiedTitration/NMRThe degree of sulfation is directly linked to biological activity.
Solubility WaterWaterWaterPhysical TestEssential for stock solution preparation.
Identity (IR/NMR) Conforms to referenceConforms to referenceConforms to referenceSpectroscopyConfirms the chemical structure is correct.

Note: Data presented are hypothetical and represent typical specifications. Researchers must consult supplier-specific Certificates of Analysis for actual values.

Experimental Protocols for Cross-Validation

To ensure functional equivalency between different batches or suppliers of Sucrose octasulfate, researchers should perform in-house validation using assays relevant to their specific application.

Purity and Integrity Analysis by High-Performance Liquid Chromatography (HPLC)

A robust HPLC method is essential for confirming the purity of SOS and identifying the presence of less-sulfated sucrose species or other impurities.

  • Method: Ion-Pair Reversed-Phase HPLC coupled with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

  • Column: C18 or a specialized mixed-mode column like BIST A+.[1]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) with an ion-pairing agent.

  • Procedure:

    • Prepare stock solutions of SOS from each supplier (e.g., 10 mg/mL in ultrapure water).

    • Create a standardized dilution (e.g., 1 mg/mL) in the initial mobile phase.

    • Inject equal volumes (e.g., 10 µL) onto the HPLC system.

    • Analyze the resulting chromatograms. The primary peak should correspond to Sucrose octasulfate. Compare the peak area percentage of the main peak across samples. Look for the presence of additional peaks which may indicate impurities or degradation products.

Functional Bioassay: Inhibition of Fibroblast Growth Factor (FGF) Signaling

Sucrose octasulfate is known to mimic heparin by binding to Fibroblast Growth Factors (FGFs) and modulating their interaction with FGF receptors (FGFRs).[2][3][4][5] This interaction can be quantified using a cell-based proliferation assay.

  • Cell Line: A cell line dependent on FGF signaling for proliferation, such as Ba/F3 cells engineered to express an appropriate FGF receptor.

  • Protocol:

    • Seed cells in a 96-well plate in a low-serum medium.

    • Prepare serial dilutions of Sucrose octasulfate from each supplier.

    • Pre-incubate the SOS dilutions with a constant, sub-maximal concentration of a relevant FGF (e.g., FGF2) for 30 minutes.

    • Add the FGF/SOS mixtures to the cells and incubate for 48-72 hours.

    • Assess cell proliferation using a standard method (e.g., CellTiter-Glo®, MTT, or direct cell counting).

    • Plot the proliferation response against the SOS concentration for each supplier and calculate the IC50 (inhibitory concentration 50%) or EC50 (effective concentration 50%). Similar IC50/EC50 values indicate comparable biological activity.

Visualizing Workflows and Mechanisms

Understanding the experimental process and the compound's mechanism of action is crucial for proper data interpretation.

Experimental Workflow for Supplier Validation

The following diagram outlines a systematic approach to validating and comparing Sucrose octasulfate from different sources.

G start_node start_node process_node process_node decision_node decision_node end_node end_node start Start: Procure SOS from Suppliers A, B, C coa Review Certificate of Analysis (CoA) start->coa prep Prepare Standardized Stock Solutions coa->prep hplc Purity Analysis (HPLC) prep->hplc bioassay Functional Bioassay (e.g., FGF Inhibition) prep->bioassay compare Compare Data: Purity, IC50, etc. hplc->compare bioassay->compare decision Results Equivalent? compare->decision pass Proceed with Experimentation decision->pass Yes fail Contact Supplier/ Select Alternative decision->fail No

Caption: Workflow for cross-validation of Sucrose octasulfate (SOS).

Mechanism of Action: Modulation of FGF Signaling

Sucrose octasulfate potentiates FGF signaling by promoting the dimerization of FGF receptors (FGFRs), a critical step for receptor activation and downstream signaling.[2][3] It achieves this by binding to both FGF and its receptor, thereby stabilizing the entire complex.[2][3]

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ligand ligand receptor receptor sos_node sos_node complex complex pathway pathway FGF FGF dimer FGF-FGFR-SOS Dimeric Complex FGF->dimer Binds SOS Sucrose Octasulfate SOS->dimer Stabilizes FGFR1 FGFR FGFR1->dimer FGFR2 FGFR FGFR2->dimer downstream Downstream Signaling (e.g., MAPK Pathway) dimer->downstream Activates

Caption: SOS stabilizes the FGF-FGFR complex, promoting dimerization.

References

Sucrose Octasulfate vs. Other Sulfated Polysaccharides in Biomaterial Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of sucrose (B13894) octasulfate and other widely used sulfated polysaccharides in various biomaterial applications. The information presented is supported by experimental data to aid in the selection of appropriate materials for research and development.

Comparative Performance Data

The following tables summarize the quantitative performance of sucrose octasulfate, heparin, chondroitin (B13769445) sulfate (B86663), and dextran (B179266) sulfate in key biomaterial-related applications.

Table 1: Anticoagulant Activity
PolysaccharideAssayResultReference
Sucrose Octasulfate Coagulation AssaysLittle to no anticoagulant effect[1][2][3]
Heparin Anti-Xa AssayHigh activity[4][5]
aPTT AssaySignificant prolongation[5]
Chondroitin Sulfate aPTT AssayConcentration-dependent prolongation[6][7][8]
Antithrombin BindingBinds to antithrombin (Kd = 3.3 ± 1.9 µmol/L for oversulfated CS)[9]
Dextran Sulfate aPTT AssayProlonged (>300 s) at 100 µg/ml[10][11]
Thrombin Time (TT)>120 s at 1000 µg/ml[10][11]
Anti-factor XaDose-dependent increase in inhibitory capacity[10]
Antithrombin Activity12.6-15.3 U/mg (for 20 kDa dextran sulfate)[12]
Table 2: Growth Factor Binding Affinity (Dissociation Constant, Kd)
PolysaccharideGrowth FactorKdReference
Sucrose Octasulfate FGF-20.28 ± 0.07 µM[13]
Heparin FGF-239 nM[14]
FGF-1-[15]
FGF-4-[16]
FGF-7-[15]
FGF-9620 nM[15]
FGF-1838 nM[15]
Chondroitin Sulfate FGF-2~3.88 µM to 1.8 nM (depending on sulfation)[17]
Pleiotrophin~30 nM to >10 µM (depending on chain length and sulfation)[18]
FGF-16 (CS-E)~47.2 nM[19]
FGF-18 (CS-E)~8.9 nM[19]
HB-EGF (CS-E)~16 nM[19]
Dextran Sulfate VEGF-Data not readily available in searched literature
Table 3: Anti-inflammatory Effects
PolysaccharideMediator/AssayResultReference
Sucrose Octasulfate -Data not readily available in searched literature
Heparin IL-4, IL-5, IL-13, TNF-α release from PBMCs>48% inhibition (Enoxaparin at 50 µg/mL)[20]
IL-6, IL-8, TNF-αSignificantly lower in heparin group[21]
IFNγ and IL-6 signalingBinds with high affinity and inhibits signaling[22][23]
Chondroitin Sulfate TNF-α and CXCL8 secretion from mast cellsInhibition of TNF (60%) and CXCL8 (45%)[24]
TNF-α activityCS-E tetrasaccharides inhibit activity[25][26]
Dextran Sulfate -Data not readily available in searched literature

Detailed Experimental Protocols

Activated Partial Thromboplastin Time (aPTT) Assay for Anticoagulant Activity

Objective: To determine the effect of a sulfated polysaccharide on the intrinsic and common pathways of the coagulation cascade.

Materials:

  • Citrated human plasma

  • Sulfated polysaccharide solution of known concentration

  • aPTT reagent (containing a contact activator like silica (B1680970) and phospholipids)

  • 0.025 M Calcium Chloride (CaCl2) solution, pre-warmed to 37°C

  • Coagulometer

  • Water bath at 37°C

  • Pipettes and tips

Procedure:

  • Prepare serial dilutions of the sulfated polysaccharide in a suitable buffer.

  • In a coagulometer cuvette, mix 100 µL of citrated human plasma with 10 µL of the polysaccharide solution (or buffer for control).

  • Incubate the plasma-polysaccharide mixture for a specified time (e.g., 1-5 minutes) at 37°C.

  • Add 100 µL of the pre-warmed aPTT reagent to the cuvette and incubate for a precise time as recommended by the reagent manufacturer (typically 3-5 minutes) at 37°C.

  • Initiate the clotting reaction by adding 100 µL of pre-warmed 0.025 M CaCl2 solution.

  • The coagulometer will automatically measure the time taken for a fibrin (B1330869) clot to form. This is the aPTT in seconds.

  • Perform each measurement in triplicate.

  • Plot the aPTT (in seconds) against the concentration of the sulfated polysaccharide.

Enzyme-Linked Immunosorbent Assay (ELISA) for Growth Factor Binding

Objective: To quantify the binding affinity of a sulfated polysaccharide to a specific growth factor.

Materials:

  • High-binding 96-well microplate

  • Recombinant growth factor (e.g., FGF-2)

  • Biotinylated sulfated polysaccharide

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2 N H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Microplate reader

Procedure:

  • Coat the wells of a high-binding 96-well plate with the recombinant growth factor (e.g., 1-10 µg/mL in a suitable coating buffer) overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Add serial dilutions of the biotinylated sulfated polysaccharide to the wells and incubate for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Add Streptavidin-HRP conjugate diluted in blocking buffer to each well and incubate for 1 hour at room temperature.

  • Wash the plate five times with wash buffer.

  • Add 100 µL of TMB substrate solution to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).

  • Stop the reaction by adding 50 µL of stop solution. The color will change to yellow.

  • Read the absorbance at 450 nm using a microplate reader.

  • Plot the absorbance against the concentration of the biotinylated polysaccharide and determine the dissociation constant (Kd) using appropriate software.

Cytokine Inhibition Assay

Objective: To measure the ability of a sulfated polysaccharide to inhibit the production of pro-inflammatory cytokines from stimulated cells.

Materials:

  • Cell line capable of producing cytokines upon stimulation (e.g., RAW 264.7 macrophages, or human peripheral blood mononuclear cells - PBMCs)

  • Cell culture medium and supplements

  • Stimulating agent (e.g., Lipopolysaccharide - LPS)

  • Sulfated polysaccharide solutions of known concentrations

  • ELISA kit for the specific cytokine to be measured (e.g., TNF-α, IL-6)

  • 96-well cell culture plates

  • CO2 incubator

Procedure:

  • Seed the cells in a 96-well cell culture plate at an appropriate density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the sulfated polysaccharide for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with the stimulating agent (e.g., LPS at 1 µg/mL). Include a negative control (unstimulated cells) and a positive control (stimulated cells without polysaccharide).

  • Incubate the plate for a suitable time to allow for cytokine production (e.g., 6-24 hours) in a CO2 incubator.

  • Collect the cell culture supernatant.

  • Quantify the concentration of the target cytokine (e.g., TNF-α or IL-6) in the supernatant using a specific ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of cytokine inhibition for each concentration of the sulfated polysaccharide compared to the positive control.

  • Plot the percentage of inhibition against the polysaccharide concentration to determine the IC50 value (the concentration that causes 50% inhibition).

Signaling Pathways and Mechanisms of Action

The biological effects of sulfated polysaccharides are often mediated through their interaction with specific signaling pathways. The following diagrams illustrate key pathways influenced by these molecules.

FGF_Signaling_Pathway FGF FGF Dimer Receptor Dimerization & Autophosphorylation FGF->Dimer HS Heparan Sulfate (or other Sulfated Polysaccharide) HS->Dimer FGFR FGFR FGFR->Dimer FRS2 FRS2 Dimer->FRS2 PLCg PLCγ Dimer->PLCg PI3K PI3K Dimer->PI3K GRB2 GRB2 FRS2->GRB2 SOS_protein SOS GRB2->SOS_protein RAS RAS SOS_protein->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription Factor Activation Cellular_Response Cellular Response (Proliferation, Differentiation, etc.) PLCg->Cellular_Response AKT AKT PI3K->AKT AKT->Cellular_Response Nucleus->Cellular_Response

Caption: FGF Signaling Pathway.[27][28][29][30][31][32]

TGF_beta_Signaling_Pathway TGFb TGF-β TBRII TβRII TGFb->TBRII CSPG Chondroitin Sulfate Proteoglycan (e.g., Decorin) CSPG->TGFb TBRI TβRI TBRII->TBRI Phosphorylation Phosphorylation TBRI->Phosphorylation SMAD23 SMAD2/3 Phosphorylation->SMAD23 pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 SMAD_complex SMAD Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocation Gene_Expression Gene Expression (e.g., ECM proteins) Nucleus->Gene_Expression

Caption: TGF-β Signaling Pathway and its modulation by Chondroitin Sulfate.[33][34][35][36][37]

NFkB_Signaling_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4, TNFR) Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation IkB_p p-IκB IkB->IkB_p NFkB NF-κB (p50/p65) NFkB->IkB Inhibited in cytoplasm Ubiquitination Ubiquitination & Degradation IkB_p->Ubiquitination NFkB_active Active NF-κB Ubiquitination->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) Nucleus->Gene_Expression Sulfated_Poly Sulfated Polysaccharides (e.g., Heparin, CS) Sulfated_Poly->Stimuli Inhibition Sulfated_Poly->IKK_complex Inhibition

Caption: NF-κB Inflammatory Signaling Pathway and potential inhibition by sulfated polysaccharides.[38][39][40][41]

References

Decoding Specificity: A Comparative Analysis of Sucrose Octasulfate-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers navigating the complex landscape of glycosaminoglycan (GAG) mimetics, understanding the specificity of protein interactions is paramount. This guide provides a comparative analysis of sucrose (B13894) octasulfate (SOS), a synthetic heparinoid, and its interactions with key proteins, offering a side-by-side look at its performance against traditional alternatives like heparin and pentosan polysulfate (PPS). Supported by experimental data, this document serves as a resource for scientists in drug development and molecular biology seeking to modulate the activity of heparin-binding proteins.

Sucrose octasulfate has emerged as a valuable tool in studying the biological roles of sulfated polysaccharides and as a potential therapeutic agent. Its interactions are primarily with heparin-binding proteins, a class of proteins characterized by positively charged domains that readily bind to the negatively charged sulfate (B86663) groups of GAGs and their mimetics. This guide focuses on the interactions of SOS with two well-characterized heparin-binding proteins: Fibroblast Growth Factor-2 (FGF-2), a key regulator of cell growth and differentiation, and thrombin, a central enzyme in the coagulation cascade.

Comparative Binding Affinities: SOS vs. Alternatives

The specificity and affinity of SOS for its protein targets are crucial determinants of its biological activity. The following tables summarize the dissociation constants (Kd) for SOS and its alternatives when interacting with FGF-2 and thrombin. A lower Kd value indicates a higher binding affinity.

LigandProtein TargetDissociation Constant (Kd)Experimental Method
Sucrose Octasulfate (SOS) FGF-2 (inhibition of binding to endothelial heparan sulfate)0.28 µM[1]Cationic Filtration Assay[1]
Heparin FGF-239 nM[2]Surface Plasmon Resonance[2]
Heparin FGF-20.15 µM[3]Isothermal Titration Calorimetry[3]
Pentosan Polysulfate (PPS) FGFsBinds to FGFs[4]Not specified

Table 1: Comparative binding affinities for FGF-2.

LigandProtein TargetDissociation Constant (Kd)Experimental Method
Sucrose Octasulfate (SOS) Thrombin~1.4 µMFluorescence Spectroscopy
Heparin ThrombinComparable to SOSFluorescence Spectroscopy
Pentosan Polysulfate (PPS) Human α-thrombin (in the presence of antithrombin III)3.6 µMKinetic analysis

Table 2: Comparative binding affinities for Thrombin.

The Mechanism of Action: Modulating FGF-2 Signaling

Sucrose octasulfate, much like heparin, plays a critical role in the activation of FGF-2 signaling. The binding of FGF-2 to its receptor (FGFR) is a multi-step process that is dependent on the presence of a sulfated cofactor. SOS facilitates the dimerization of the FGF-2-FGFR complex, a crucial event that brings the intracellular tyrosine kinase domains of the receptors in close proximity, enabling their trans-autophosphorylation and the initiation of downstream signaling cascades.[5][6]

FGF2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF2 FGF-2 FGFR FGFR FGF2->FGFR Binds SOS Sucrose Octasulfate SOS->FGF2 SOS->FGFR Dimer FGF2-FGFR-SOS Ternary Complex Dimerization FGFR->Dimer P1 Receptor Autophosphorylation Dimer->P1 P2 Downstream Signaling (e.g., RAS-MAPK) P1->P2 P3 Cellular Response (Proliferation, Differentiation) P2->P3

FGF-2 signaling pathway activated by SOS.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of binding data, detailed experimental methodologies are essential. Below are protocols for key experiments used to characterize sucrose octasulfate-protein interactions.

Surface Plasmon Resonance (SPR) for Measuring Binding Kinetics

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. It is used to determine the association (ka) and dissociation (kd) rate constants, from which the dissociation constant (Kd) can be calculated (Kd = kd/ka).

Objective: To determine the binding affinity and kinetics of sucrose octasulfate for FGF-2.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Recombinant human FGF-2

  • Sucrose octasulfate

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20, pH 7.4)

  • Amine coupling kit (EDC, NHS, and ethanolamine)

Procedure:

  • Ligand Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxymethylated dextran (B179266) surface of the sensor chip by injecting a mixture of EDC and NHS.

    • Inject a solution of FGF-2 (e.g., 10 µg/mL in immobilization buffer) over the activated surface. The protein will be covalently coupled to the sensor surface via its primary amine groups.

    • Deactivate any remaining active esters by injecting ethanolamine.

  • Analyte Binding:

    • Prepare a series of dilutions of sucrose octasulfate in running buffer (e.g., ranging from 0.1 µM to 10 µM).

    • Inject each concentration of sucrose octasulfate over the FGF-2-immobilized surface for a defined period (association phase).

    • Switch to running buffer alone and monitor the dissociation of the complex (dissociation phase).

    • Between each concentration, regenerate the sensor surface by injecting a pulse of a high salt solution (e.g., 2 M NaCl) to remove any bound analyte.

  • Data Analysis:

    • The binding data (sensorgrams) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's software to determine the ka, kd, and Kd values.

SPR_Workflow cluster_prep Preparation cluster_run SPR Run cluster_analysis Analysis P1 Immobilize FGF-2 on Sensor Chip R1 Inject SOS (Association) P1->R1 P2 Prepare SOS Dilutions P2->R1 R2 Inject Buffer (Dissociation) R1->R2 Repeat for each concentration R3 Regenerate Surface R2->R3 Repeat for each concentration A1 Fit Sensorgrams R2->A1 R3->R1 Repeat for each concentration A2 Determine ka, kd, Kd A1->A2

Workflow for SPR analysis of SOS-FGF-2 interaction.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat changes that occur upon biomolecular binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Objective: To determine the thermodynamic parameters of the sucrose octasulfate-FGF-2 interaction.

Materials:

  • Isothermal titration calorimeter

  • Recombinant human FGF-2

  • Sucrose octasulfate

  • Dialysis buffer (e.g., 20 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.4)

Procedure:

  • Sample Preparation:

    • Dialyze both FGF-2 and sucrose octasulfate extensively against the same dialysis buffer to minimize heats of dilution.

    • Determine the accurate concentrations of the protein and ligand solutions.

  • ITC Experiment:

    • Fill the sample cell with the FGF-2 solution (e.g., 20 µM).

    • Fill the injection syringe with the sucrose octasulfate solution (e.g., 200 µM).

    • Perform a series of small, sequential injections of the sucrose octasulfate solution into the FGF-2 solution while monitoring the heat change after each injection.

    • As a control, perform a separate titration of sucrose octasulfate into the buffer alone to measure the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the binding data.

    • The resulting binding isotherm is fitted to a suitable binding model to determine the Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

Inhibition of FGF-2 Binding to Endothelial Cells

This cell-based assay measures the ability of sucrose octasulfate to compete with cell surface heparan sulfate for binding to FGF-2.[7][8]

Objective: To determine the inhibitory concentration (IC50) of sucrose octasulfate for FGF-2 binding to endothelial cells.

Materials:

  • Endothelial cells (e.g., bovine aortic endothelial cells)

  • Cell culture medium and plates

  • Recombinant human FGF-2

  • Radioiodinated FGF-2 (¹²⁵I-FGF-2)

  • Sucrose octasulfate

  • Binding buffer (e.g., DMEM with 0.1% BSA)

  • Wash buffer (e.g., PBS)

  • Lysis buffer

Procedure:

  • Cell Culture:

    • Plate endothelial cells in multi-well plates and grow to confluence.

  • Binding Assay:

    • Wash the cells with cold binding buffer.

    • Incubate the cells with a constant concentration of ¹²⁵I-FGF-2 and varying concentrations of sucrose octasulfate for a set time at 4°C to allow binding to reach equilibrium.

    • Wash the cells extensively with cold wash buffer to remove unbound ¹²⁵I-FGF-2.

  • Quantification:

    • Lyse the cells and measure the amount of cell-associated radioactivity using a gamma counter.

  • Data Analysis:

    • Plot the percentage of ¹²⁵I-FGF-2 binding against the logarithm of the sucrose octasulfate concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of sucrose octasulfate that inhibits 50% of the specific binding of ¹²⁵I-FGF-2.

Conclusion

Sucrose octasulfate demonstrates specific and high-affinity interactions with heparin-binding proteins, positioning it as a potent modulator of their biological functions. While its binding affinity for FGF-2 may be lower than that of heparin, it effectively mimics heparin's ability to promote FGF-2 signaling. The provided experimental protocols offer a framework for researchers to quantitatively assess these interactions in their own systems. A thorough understanding of the specificity and mechanism of action of sucrose octasulfate is crucial for its application in both basic research and the development of novel therapeutic strategies.

References

A Comparative Analysis of Sucrose Octasulfate's Influence Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sucrose (B13894) octasulfate (SOS), a polysulfated disaccharide, has garnered interest for its heparin-like properties, particularly its ability to interact with and modulate the activity of heparin-binding growth factors. This guide provides a comparative overview of the documented effects of SOS on various cell lines, supported by experimental data and detailed protocols. The primary mechanism of SOS action involves the potentiation of fibroblast growth factor (FGF) signaling, which has diverse and cell-type-specific consequences ranging from proliferation to cytoprotection.

While research highlights the significant role of SOS in modulating FGF signaling, comprehensive comparative studies across a wide array of cell lines with standardized quantitative data remain limited. The majority of in-depth research has focused on endothelial and certain epithelial cells. Data on cancer cell lines, chondrocytes, and immune cells are less prevalent in the existing literature. This guide synthesizes the available information to provide a foundational understanding for further investigation.

Comparative Efficacy of Sucrose Octasulfate on Cell Proliferation and Viability

The cellular response to Sucrose Octasulfate is highly dependent on the cell type and the biological context, such as the presence of growth factors. The following tables summarize the observed effects of SOS and its related compound, sucralfate (B611045), on different cell lines.

Table 1: Effect of Sucrose Octasulfate (SOS) on Various Cell Lines

Cell LineCell TypeObserved EffectConcentration RangeQuantitative Data SummaryCitation(s)
Bovine Capillary Endothelial (BCE)EndothelialBiphasic: Potentiation of FGF-2 mediated proliferation at low concentrations, inhibition at high concentrations.< 20 µg/mL (potentiation), > 20 µg/mL (inhibition)At 2,000 µg/mL, complete inhibition of FGF-2 mediated proliferation was observed.[1][1]
Human Umbilical Vein Endothelial (HUVEC)EndothelialBiphasic effect on FGF-2 stimulated proliferation, similar to BCE cells.Not specifiedSimilar effects to BCE cells were noted, but specific data was not shown.[1][1]
Rat Gastric Epithelial CellsEpithelialStimulation of cell growth.0.05 to 5 mg/mLThe potassium salt of SOS (KSOS) stimulated cell growth by up to 40-60% over untreated controls.[2][2]
Intestinal Epithelial Cells (IEC-6)EpithelialPromotes wound repair.10⁻⁴ MSOS (as potassium salt) was shown to prevent the delay of wound repair induced by hydrogen peroxide.[3][3]
B16 Melanoma (in vivo)Cancer (Melanoma)Inhibition of tumor growth.Not specified for in vitroIn vivo studies demonstrated inhibition of tumor growth.[4][4]
Lewis Lung Carcinoma (in vivo)Cancer (Lung)Inhibition of tumor growth.Not specified for in vitroIn vivo studies demonstrated inhibition of tumor growth.[4][4]

Table 2: Cytoprotective and Proliferative Effects of Sucralfate (Aluminum Salt of SOS)

Cell LineCell TypeObserved EffectConcentration RangeQuantitative Data SummaryCitation(s)
Rat Gastric Mucosal CellsEpithelialCytoprotection against taurocholate-induced damage.2 mg/mL and 5 mg/mLReduced cell damage by 29% and 56%, respectively.[5]
Rat Gastric Epithelial CellsEpithelialCytoprotection against pH 3.5 medium or indomethacin.2 mg/mL and 5 mg/mLProvided partial (50%) to near-complete (90%) cytoprotection.[2][2]
Rat Colonic Crypt CellsEpithelialProtection against radiation-induced apoptosis.Not specifiedReduced the number of apoptotic cells and caspase-3 positive cells.[6][6]
Human Gastric Epithelial CellsEpithelialReduced vacuole formation from H. pylori cytotoxin.Not specifiedSucralfate, but not pure SOS, reduced vacuolation.[7][7]

Signaling Pathways and Mechanisms of Action

The primary mechanism by which Sucrose Octasulfate exerts its biological effects is through its interaction with the Fibroblast Growth Factor (FGF) signaling pathway. SOS, acting as a heparin mimetic, binds to both FGF and its receptor (FGFR), facilitating the dimerization of the receptor, a crucial step for signal transduction.[8][9][10] This potentiation of FGF signaling can then trigger downstream cascades, most notably the Ras-Raf-MEK-ERK (MAPK) pathway, which is centrally involved in cell proliferation, differentiation, and survival.[3]

In intestinal epithelial cells, SOS has been shown to mediate its wound healing effects through the NF-κB pathway and involves the activation of ERK1/2 MAPK.[3]

FGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space FGF FGF FGFR1 FGFR FGF->FGFR1 Binds SOS Sucrose Octasulfate (SOS) SOS->FGF SOS->FGFR1 FGFR2 FGFR SOS->FGFR2 FGFR1->FGFR2 Ras Ras FGFR2->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Phosphorylation Proliferation Cell Proliferation, Differentiation, Survival ERK->Proliferation

Caption: SOS-mediated potentiation of the FGF signaling pathway.

Experimental Protocols

FGF-2 Mediated Proliferation Assay in Endothelial Cells

This protocol is adapted from studies on Bovine Capillary Endothelial (BCE) and Human Umbilical Vein Endothelial (HUVEC) cells.[1]

  • Cell Plating: Seed BCE or HUVEC cells in 24-well plates at a density of 15,000 cells/well. Incubate overnight at 37°C in supplemented DMEM with 10% calf serum.

  • Serum Starvation: Replace the growth medium with low-serum medium (DMEM with 1% calf serum) to reduce basal proliferation.

  • Treatment: Add basic fibroblast growth factor (FGF-2) to a final concentration of 1 ng/mL. Concurrently, add Sucrose Octasulfate (SOS) at a range of concentrations (e.g., 0.1 µg/mL to 2,000 µg/mL). Include control wells with no FGF-2 and with FGF-2 but no SOS.

  • Incubation: Incubate the plates for 72 hours at 37°C.

  • Cell Quantification: Detach the cells using trypsin and quantify the cell number using a Coulter counter or other cell counting methods.

  • Data Analysis: Plot cell number against the concentration of SOS to determine the dose-response effect.

Proliferation_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed Endothelial Cells (15,000 cells/well) B Incubate Overnight A->B C Serum Starve (1% Serum) B->C D Add FGF-2 (1 ng/mL) + varying concentrations of SOS C->D E Incubate for 72 hours D->E F Detach and Count Cells E->F G Plot Dose-Response Curve F->G

Caption: Experimental workflow for the cell proliferation assay.
General Cell Viability (MTT) Assay Protocol

This is a general protocol that can be adapted to assess the effect of SOS on the viability of various adherent cell lines.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of SOS. Include untreated control wells.

  • Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration typically 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

General Apoptosis (Annexin V) Assay Protocol

This protocol provides a general framework for detecting apoptosis induced by SOS.

  • Cell Treatment: Culture cells to a suitable confluency and treat with desired concentrations of SOS for a specified time. Include positive and negative controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like Accutase or trypsin.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and a viability dye such as Propidium Iodide (PI) or 7-AAD.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive, PI/7-AAD negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

  • Data Quantification: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

Conclusion and Future Directions

The available evidence strongly indicates that Sucrose Octasulfate's primary mode of action is the potentiation of FGF signaling, leading to varied cellular responses. In endothelial cells, SOS exhibits a biphasic effect on proliferation, while in certain epithelial cells, it and its aluminum complex, sucralfate, demonstrate cytoprotective and growth-stimulatory properties. In vivo studies suggest an anti-tumor effect in melanoma and lung carcinoma models, likely linked to the modulation of FGF-driven angiogenesis.

However, a significant gap exists in the literature regarding the direct, quantitative effects of pure SOS on a broader range of cancer cell lines, as well as on other critical cell types such as chondrocytes and macrophages. Future research should focus on:

  • Expanding the scope of cell lines: Conducting standardized dose-response studies (e.g., IC50 determination) on a panel of cancer cell lines (breast, prostate, colon, etc.) to assess the anti-proliferative potential of SOS.

  • Investigating apoptosis: Performing apoptosis assays to determine if SOS can induce programmed cell death in cancer cells.

  • Elucidating downstream signaling: Mapping the specific downstream effects of SOS-mediated FGF signaling on pathways like MAPK/ERK and PI3K/Akt in different cell types.

  • Exploring effects on other cell types: Investigating the potential of SOS to influence chondrocyte proliferation and matrix production for cartilage repair applications, and its immunomodulatory effects on macrophage polarization.

A more comprehensive understanding of the comparative effects of Sucrose Octasulfate will be invaluable for harnessing its therapeutic potential in oncology, regenerative medicine, and beyond.

References

A Comparative Guide to Validating the Purity of Synthesized Sucrose Octasulfate Potassium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of Sucrose (B13894) Octasulfate Potassium Salt, a highly sulfated sucrose derivative, is critical for its function and safety in pharmaceutical applications. Its complex structure and high polarity necessitate a multi-technique approach for comprehensive purity validation. This guide provides a comparative overview of key analytical methods, their expected outcomes, and how they compare to the analysis of related compounds.

Quantitative Purity Analysis: A Comparative Summary

Ensuring the purity of Sucrose Octasulfate Potassium Salt involves quantifying the main compound and identifying potential impurities, such as under-sulfated sucrose derivatives (e.g., heptasulfates, hexasulfates) and residual solvents.[1][2][3] The table below compares common analytical techniques for their effectiveness in purity validation.

Analytical TechniqueSucrose Octasulfate Potassium SaltSucralfate (Aluminum Salt)Heparin (Alternative Polysaccharide)Key Advantages & Disadvantages
Purity Assay (%) > 98% (via HPLC-RID)[2]Assay of sucrose octasulfate componentPotency and purity analysisAdvantages: High specificity and accuracy for quantification.[4] Disadvantages: Requires a universal detector like RID due to the lack of a UV chromophore.[4]
Identity & Structure Confirmed by ¹H & ¹³C NMR[1]Structural confirmation of sucrose octasulfateDetailed structural information[1]Advantages: Provides unequivocal structural confirmation and can quantify impurities without reference standards.[1] Disadvantages: Requires specialized equipment and expertise.
Impurity Profiling Heptasulfate < 1%[2]Analysis of sucrose octasulfate componentDetection of contaminants like over-sulfated chondroitin (B13769445) sulfate[1]Advantages: High separation efficiency for charged molecules.[1] Disadvantages: Can be more complex to implement than HPLC.
Degree of Sulfation Determined by NMR[1]Not directly applicableKey method for identity and purity[1]Advantages: Crucial for ensuring the correct level of sulfation, which is key to the molecule's activity. Disadvantages: Indirect methods may lack specificity.

Experimental Protocols for Purity Validation

Robust purity validation relies on well-defined experimental protocols. The following are standard methodologies for the analysis of Sucrose Octasulfate Potassium Salt.

1. High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

This is a primary method for assay and impurity profiling of Sucrose Octasulfate Potassium Salt.[1]

  • Instrumentation: A standard HPLC system equipped with a Refractive Index Detector (RID).

  • Column: An amino-based or other suitable polar column.

  • Mobile Phase: A buffered aqueous-organic mixture appropriate for hydrophilic interaction chromatography.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the Sucrose Octasulfate Potassium Salt sample in 1 mL of the mobile phase.[1]

  • Procedure: Inject the sample solution into the chromatograph. The peak corresponding to Sucrose Octasulfate is identified and its area is measured. Impurities, such as under-sulfated sucrose species, will appear as separate peaks.[1][2]

  • Calculation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. Related substances can be quantified using the area normalization method.[1]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for the unequivocal identification and structural confirmation of the sucrose octasulfate moiety.[1]

  • Instrumentation: A 400 MHz or higher NMR spectrometer.[1]

  • Sample Preparation: Dissolve 10-20 mg of the Sucrose Octasulfate Potassium Salt sample in approximately 0.6 mL of Deuterium Oxide (D₂O).[1]

  • ¹H-NMR Acquisition: Acquire a one-dimensional ¹H-NMR spectrum. The spectrum should display characteristic signals for the anomeric protons and other sugar protons consistent with the structure of sucrose octasulfate.[1]

  • ¹³C-NMR Acquisition: Acquire a one-dimensional ¹³C-NMR spectrum with proton decoupling. The spectrum should show the expected number of signals corresponding to the carbon atoms in the sucrose octasulfate backbone.[1]

  • Purity Assessment: The absence of significant signals from potential impurities like residual solvents or under-sulfated sucrose in both ¹H and ¹³C spectra is indicative of high purity. Quantitative NMR (qNMR) can be performed using a certified internal standard for absolute purity determination.[1]

3. Capillary Electrophoresis (CE)

CE is a high-resolution technique suitable for the analysis of charged species like sulfated compounds.[1]

  • Instrumentation: A capillary electrophoresis system with a suitable detector (e.g., UV or conductivity).

  • Capillary: A fused-silica capillary.

  • Buffer: An appropriate buffer system to achieve separation based on charge and size.

  • Procedure: The sample is injected into the capillary and a high voltage is applied. The different migration times of the main component and any charged impurities allow for their separation and quantification.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the purity validation process and a comparative overview of the analytical techniques.

G cluster_0 Purity Validation Workflow for Sucrose Octasulfate Potassium Salt start Synthesized Sucrose Octasulfate Potassium Salt hplc HPLC-RID Analysis (Assay and Impurity Profile) start->hplc nmr NMR Spectroscopy (Identity and Structure) start->nmr ce Capillary Electrophoresis (Impurity Profile) start->ce data_analysis Data Analysis and Comparison to Specifications hplc->data_analysis nmr->data_analysis ce->data_analysis pass Meets Purity Specifications data_analysis->pass fail Fails Purity Specifications data_analysis->fail release Release for Further Use pass->release reprocess Reprocess or Reject Batch fail->reprocess

Caption: Experimental workflow for purity validation.

G cluster_1 Comparison of Analytical Techniques cluster_hplc HPLC-RID Details cluster_nmr NMR Details cluster_ce CE Details technique Analytical Technique hplc HPLC-RID technique->hplc Primary Use nmr NMR Spectroscopy technique->nmr Primary Use ce Capillary Electrophoresis technique->ce Primary Use hplc_assay Purity Assay hplc->hplc_assay hplc_impurity Impurity Profiling hplc->hplc_impurity nmr_identity Identity Confirmation nmr->nmr_identity nmr_structure Structural Elucidation nmr->nmr_structure nmr_sulfation Degree of Sulfation nmr->nmr_sulfation ce_impurity High-Resolution Impurity Profiling ce->ce_impurity

Caption: Comparison of analytical techniques.

References

Safety Operating Guide

Sucrose octasulfate (potassium salt) proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides essential safety and logistical information for the disposal of Sucrose (B13894) Octasulfate (potassium salt), CAS 73264-44-5.

Sucrose octasulfate (potassium salt) is generally not classified as a hazardous substance according to the Globally Harmonized System (GHS).[1] However, some suppliers advise that it may cause skin, eye, and respiratory irritation.[2] Therefore, adherence to proper personal protective equipment (PPE) and disposal protocols is essential.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that appropriate personal protective equipment is worn. This includes:

  • Hand Protection: Wear compatible chemical-resistant gloves.[3]

  • Eye/Face Protection: Use appropriate protective eyeglasses or chemical safety goggles.[3]

  • Skin and Body Protection: Wear suitable protective clothing to prevent skin exposure.[3]

  • Respiratory Protection: In case of dust formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]

In the event of a spill, prevent the powder from entering drains, waterways, or soil.[2] Spills should be mechanically picked up, such as by sweeping or vacuuming, and placed into a suitable, closed container for disposal.[1][4]

Disposal Protocol

The primary recommendation for the disposal of sucrose octasulfate (potassium salt) is to use a licensed professional waste disposal service or an approved waste disposal plant.[2][4][5] Always consult and adhere to all federal, state, and local environmental regulations regarding chemical disposal.[2]

Step-by-Step Disposal Procedure:

  • Container Preparation: Ensure the waste sucrose octasulfate (potassium salt) is in a suitable, closed, and properly labeled container.

  • Consult Regulations: Review your institution's specific chemical waste guidelines and local, state, and federal regulations.

  • Waste Classification: Determine if the waste needs to be classified as hazardous based on institutional or local regulations, even if not federally mandated.

  • Engage Professional Service: Arrange for collection by a licensed chemical waste disposal company.

  • Documentation: Maintain all records of the disposal process as required by your institution and regulatory bodies.

Contaminated packaging should be treated in the same manner as the chemical itself. Containers can be triple-rinsed (or equivalent) and then offered for recycling or reconditioning, or punctured to prevent reuse.[5]

Key Safety and Disposal Data

ParameterInformationSource
Hazard Classification Not classified as hazardous according to GHS. May cause skin, eye, and respiratory irritation.[1][2]
Environmental Hazards Water hazard class 1 (Self-assessment): slightly hazardous for water. Do not allow to enter sewers, surface, or ground water.[1]
Spill Containment Pick up mechanically. Avoid dust formation.[1][4]
Recommended Disposal Dispose of contents/container to an approved waste disposal plant. Contact a licensed professional waste disposal service.[2][4][5]
Personal Protective Equipment Gloves, safety glasses, lab coat. Respirator if dust is present.[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of sucrose octasulfate (potassium salt).

start Start: Sucrose Octasulfate (Potassium Salt) for Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe check_spill Is this a spill? ppe->check_spill contain_spill Contain Spill: Mechanically collect material into a suitable container. check_spill->contain_spill Yes waste_container Place in a labeled, sealed waste container. check_spill->waste_container No contain_spill->waste_container consult_regs Consult Institutional and Local/State/Federal Regulations waste_container->consult_regs is_hazardous Classified as hazardous waste? consult_regs->is_hazardous haz_disposal Arrange for disposal by a licensed hazardous waste contractor. is_hazardous->haz_disposal Yes non_haz_disposal Dispose via approved chemical waste stream as non-hazardous material. is_hazardous->non_haz_disposal No document Document Disposal (Maintain Records) haz_disposal->document non_haz_disposal->document end End of Disposal Process document->end

Caption: Disposal workflow for Sucrose Octasulfate (Potassium Salt).

References

Personal protective equipment for handling Sucrose octasulfate (potassium salt)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Sucrose octasulfate (potassium salt) in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and maintain laboratory integrity.

Hazard Identification and Personal Protective Equipment (PPE)

While some safety data sheets (SDS) indicate that Sucrose octasulfate (potassium salt) is not classified as a hazardous substance under the Globally Harmonized System (GHS), other sources suggest it may cause skin, eye, and respiratory irritation.[1][2] Therefore, a cautious approach to handling is recommended, and the following personal protective equipment should be utilized.

Recommended Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3]To protect against potential eye irritation from dust or splashes.
Skin Protection Impervious, chemical-resistant gloves (e.g., nitrile).[3][4] Wear a lab coat or other protective clothing to prevent skin contact.[2]To prevent skin irritation.[2]
Respiratory Protection Generally not required if handled in a well-ventilated area.[1] If dust formation is likely, a NIOSH/MSHA or European Standard EN 149 approved respirator should be worn.[4]To prevent respiratory irritation from dust inhalation.[2]

Safe Handling and Storage Procedures

Proper handling and storage are crucial to maintain the integrity of the compound and the safety of laboratory personnel.

Handling Protocol:

  • Ventilation: Handle in a well-ventilated area to minimize dust inhalation.[3]

  • Avoid Contact: Avoid contact with skin and eyes.[2][3]

  • Dust Formation: Avoid the formation of dust and aerosols.[3]

  • Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling, and before breaks.[2][5] Do not eat, drink, or smoke in the handling area.[2]

Storage Conditions:

Parameter Recommendation
Container Store in a tightly closed container.[2]
Temperature Store in a cool, dry place.[5] Some suppliers recommend long-term storage at -20°C.[2]
Environment Store in a well-ventilated area away from incompatible substances.[2]

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is necessary.

Accidental Release Measures:

  • Personal Precautions: Wear appropriate personal protective equipment as outlined in Section 1.[6]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[2][5]

  • Cleanup: For solid spills, pick up mechanically or sweep up and place in a suitable, closed container for disposal.[1][5] Avoid generating dust.[6]

  • Environmental Precautions: Do not allow the product to enter drains, surface water, or ground water.[1][4]

First Aid Procedures:

Exposure Route First Aid Instructions
Inhalation Move the person to fresh air. If symptoms persist, consult a doctor.[1]
Skin Contact Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]
Ingestion Rinse mouth with water. If symptoms persist, consult a doctor.[1]

Disposal Plan

Dispose of Sucrose octasulfate (potassium salt) and its containers in accordance with all applicable federal, state, and local regulations.[2][6] The user of the product is responsible for determining if it meets the criteria for hazardous waste at the time of disposal.[6]

Disposal Workflow

cluster_disposal Disposal Workflow start Waste Generation waste_characterization Characterize Waste (Hazardous vs. Non-Hazardous) start->waste_characterization consult_regulations Consult Local, State, & Federal Regulations waste_characterization->consult_regulations select_container Select Appropriate Waste Container consult_regulations->select_container label_container Label Container (Contents, Date, Hazards) select_container->label_container collection Arrange for Professional Waste Collection label_container->collection end Disposal Complete collection->end

Caption: A workflow for the proper disposal of chemical waste.

Fire-Fighting Measures

In case of a fire involving Sucrose octasulfate (potassium salt), follow these guidelines.

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

  • Specific Hazards: No unusual fire or explosion hazards have been noted.[6]

  • Protective Equipment: Firefighters should use self-contained breathing apparatus and full protective gear.[2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sucrose octasulfate (potassium salt)
Reactant of Route 2
Reactant of Route 2
Sucrose octasulfate (potassium salt)

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。